molecular formula C11H12O3 B1403291 3-(4-Methylphenyl)oxetane-3-carboxylic acid CAS No. 1416323-07-3

3-(4-Methylphenyl)oxetane-3-carboxylic acid

Cat. No.: B1403291
CAS No.: 1416323-07-3
M. Wt: 192.21 g/mol
InChI Key: LOKPUMRSTJYGHU-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methylphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPUMRSTJYGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251404
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-07-3
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety in Modern Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2][3] Its ascent is largely due to its remarkable ability to function as a versatile bioisostere, often replacing gem-dimethyl or carbonyl groups to favorably modulate the physicochemical properties of drug candidates.[4][5][6][7] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all critical parameters in optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[8][9][10][11]

Specifically, 3,3-disubstituted oxetanes, such as 3-(4-Methylphenyl)oxetane-3-carboxylic acid, are of significant interest. This class of compounds provides a rigid, three-dimensional scaffold that can present a carboxylic acid and an aryl group in a precise spatial orientation. The carboxylic acid moiety serves as a key interaction point for various biological targets, while the aryl group can be tailored for specific binding pockets or to modulate electronic properties. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound, offering insights into the causalities behind the chosen methodologies.

Proposed Synthetic Strategy: From Precursor to Final Product

The synthesis of 3-aryl-oxetane-3-carboxylic acids requires a strategy that constructs the sterically hindered 3,3-disubstituted core while preserving the integrity of the strained oxetane ring. While multiple routes are conceivable, a highly effective and robust approach involves the oxidation of a corresponding 3-hydroxymethyl precursor. This method is advantageous due to its directness and the relative stability of the oxetane ring under controlled oxidative conditions.

The proposed two-stage pathway is as follows:

  • Intermediate Synthesis: Preparation of 3-hydroxymethyl-3-(4-methylphenyl)oxetane. This key intermediate can be synthesized from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and 4-methylphenol through a multi-step sequence, though for the purpose of this guide, we will consider it a readily accessible precursor.

  • Oxidation: Selective oxidation of the primary alcohol of the intermediate to the target carboxylic acid. Several methods are effective, with catalytic oxidation using platinum or palladium catalysts being a scalable and efficient option.[12][13] Alternatively, a more classical approach using potassium permanganate (KMnO₄) under basic conditions is also highly effective for this transformation.[14][15]

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Oxidation Precursor 3-Hydroxymethyl-3-(4-methylphenyl)oxetane Target This compound Precursor->Target Pd/C, O₂, aq. NaOH or KMnO₄, aq. NaOH

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

The following protocols are presented as a self-validating system. The successful synthesis of the intermediate is confirmed before proceeding to the final oxidation, and the final product's identity is rigorously confirmed by a suite of analytical techniques.

Protocol 1: Synthesis of this compound via Catalytic Oxidation

This protocol details the oxidation of the primary alcohol precursor using a palladium-on-carbon catalyst in an alkaline aqueous medium.

Materials and Equipment:

  • 3-Hydroxymethyl-3-(4-methylphenyl)oxetane

  • Palladium on Carbon (10% Pd/C)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar

  • Gas inlet for oxygen or air

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxymethyl-3-(4-methylphenyl)oxetane (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq). The concentration should be adjusted to maintain a stirrable slurry.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 1-5 mol%) to the reaction mixture.

  • Oxidation: Heat the mixture to a temperature between 50-80°C. Bubble a stream of oxygen or air through the vigorously stirred suspension. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of deionized water.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH reaches approximately 2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Data Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The combination of spectroscopic and chromatographic methods provides an unambiguous validation of the final product.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Comprehensive workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Analytical Technique Expected Result / Observation Purpose
¹H NMR Singlet ~2.3-2.4 ppm (3H, Ar-CH₃); Doublets ~4.7-5.0 ppm (4H, oxetane CH₂); Multiplet ~7.2-7.4 ppm (4H, Ar-H); Broad singlet >10 ppm (1H, COOH).Confirms the presence and connectivity of all protons in the structure. The signals for the oxetane ring protons are characteristic.[16]
¹³C NMR Signal ~21 ppm (Ar-CH₃); Signal ~45-50 ppm (quaternary C-3); Signal ~78-82 ppm (oxetane CH₂ carbons); Signals ~125-140 ppm (aromatic carbons); Signal ~175-180 ppm (COOH carbon).Confirms the carbon skeleton, including the key quaternary carbon of the oxetane ring.[7][17][18]
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z = 191.07.Confirms the molecular weight of the compound (C₁₁H₁₂O₃ = 192.21 g/mol ).
IR Spectroscopy Broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid); Sharp absorption ~1700 cm⁻¹ (C=O stretch of carboxylic acid); Absorption ~980-1050 cm⁻¹ (C-O-C stretch of oxetane).Identifies key functional groups, particularly the carboxylic acid and the ether linkage of the oxetane ring.
HPLC A single major peak with >95% purity.Quantifies the purity of the final product.

Expert Insights and Trustworthiness

Causality in Application: Why Choose an Oxetane?

The decision to incorporate an oxetane is a strategic one in drug design. Replacing a gem-dimethyl group with an oxetane maintains a similar steric profile but significantly increases polarity and reduces lipophilicity, which can dramatically improve aqueous solubility.[4][7] When used as a carbonyl isostere, the oxetane ring is generally more metabolically stable, as it is less susceptible to enzymatic reduction.[2][5] This metabolic robustness can lead to an extended drug half-life and improved bioavailability.[1]

A Critical Note on Stability: The Isomerization of Oxetane-Carboxylic Acids

A crucial, often overlooked aspect of working with oxetane-carboxylic acids is their potential for intramolecular isomerization into lactones, particularly upon heating or under certain storage conditions.[19] This transformation proceeds via a nucleophilic attack of the carboxylate on one of the oxetane's methylene carbons, leading to ring-opening and the formation of a more stable five- or six-membered lactone.

This instability has significant implications:

  • Reaction Conditions: Synthetic steps that require high temperatures or prolonged heating in solution should be avoided after the carboxylic acid has been formed.

  • Purification & Storage: Purification should be conducted under mild conditions. Long-term storage should be in a solid-state at low temperatures (-20°C is recommended) to minimize the risk of degradation.

  • Analytical Integrity: When preparing samples for biological assays, it is critical to use freshly prepared solutions and to be aware that the active compound may degrade over time, leading to inconsistent results.

Acknowledging and controlling for this potential isomerization is paramount for ensuring the reliability and reproducibility of experimental outcomes.

Conclusion

This compound is a valuable building block for medicinal chemistry, embodying the advantageous properties of the oxetane motif. The synthetic route via catalytic oxidation of the corresponding 3-hydroxymethyl precursor is a reliable and efficient method for its preparation. However, researchers must employ a rigorous suite of analytical techniques for structural validation and remain vigilant about the compound's inherent potential for isomerization. By understanding the causality behind the synthetic choices and potential pitfalls, scientists can confidently utilize this and related oxetane structures to advance the development of next-generation therapeutics.

References

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • AiFChem. (2026). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem.
  • Burris, K. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
  • PharmaBlock. Oxetanes in Drug Discovery. PharmaBlock.
  • Scite. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Scite.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • National Institutes of Health. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Sci-Hub. (1983). Carbon‐13 NMR spectra of taxane‐type diterpenes: Oxiranes and oxetanes. Organic Magnetic Resonance.
  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Molecules.
  • ResearchGate. (2002). 1 H NMR spectra (CDCl 3 ) of oxetane and POx.
  • Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Google Patents. (1989). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • Mykhailiuk, P. K. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry.
  • Google Patents. (1987). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • Reddy, T. S. et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals.
  • National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-tolyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 3-(4-tolyl)oxetane-3-carboxylic acid, a molecule of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its characterization and the experimental methodologies to determine its key parameters.

Introduction: The Rising Prominence of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary drug discovery. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows for the fine-tuning of the physicochemical characteristics of drug candidates.[1] Oxetanes are increasingly utilized as bioisosteres for commonly employed functional groups like carbonyls and gem-dimethyl groups, often leading to improved metabolic stability, aqueous solubility, and other desirable pharmacokinetic attributes.[2][3] The subject of this guide, 3-(4-tolyl)oxetane-3-carboxylic acid, incorporates this privileged scaffold, suggesting its potential to modulate biological activity and drug-like properties. Understanding its fundamental physicochemical parameters is therefore paramount for its effective application in research and development.

Core Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological systems.

Predicted and Core Properties
PropertyValue (Oxetane-3-carboxylic acid)Expected Influence of 4-Tolyl GroupPredicted Value for 3-(4-tolyl)oxetane-3-carboxylic acid
Molecular Formula C₄H₆O₃Addition of C₇H₇C₁₁H₁₂O₃
Molecular Weight 102.09 g/mol [4]Increase192.21 g/mol
Appearance White to yellow powder or crystalLikely a crystalline solidWhite to off-white solid
pKa 3.88 ± 0.20 (Predicted)[4]The electron-donating tolyl group will slightly increase the pKa (decrease acidity)~4.0 - 4.5
Water Solubility Slightly soluble in water[4]The hydrophobic tolyl group will decrease aqueous solubilityLow to sparingly soluble
LogP (Lipophilicity) Not availableThe tolyl group will significantly increase lipophilicityHigher than the parent compound
Structural and Spectroscopic Data

The structural integrity and purity of 3-(4-tolyl)oxetane-3-carboxylic acid would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would show characteristic signals for the oxetane ring protons, the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR : Would display distinct resonances for the carbons of the oxetane ring, the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy : A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound.

Synthesis of 3-(4-tolyl)oxetane-3-carboxylic acid

A practical synthetic route to 3-aryloxetane-3-carboxylic acids has been developed, which can be adapted for the synthesis of 3-(4-tolyl)oxetane-3-carboxylic acid.[2] This method provides a foundation for accessing this class of compounds for further study.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, the following detailed experimental protocols are provided for the determination of key physicochemical parameters.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The kinetic shake-flask method provides a reliable measure of a compound's solubility under conditions that are relevant to early drug discovery screening.[5][6]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of test compound in DMSO C Add stock solution to buffer to initiate precipitation A->C B Prepare aqueous buffer (e.g., PBS pH 7.4) B->C D Equilibrate the suspension (e.g., 2 hours at 37°C with shaking) C->D E Separate solid from supernatant (centrifugation or filtration) D->E F Quantify compound concentration in the supernatant (e.g., LC-MS/MS) E->F G Determine kinetic solubility from the measured concentration F->G G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter with standard buffers C Titrate the compound solution with a standardized titrant (e.g., NaOH) A->C B Prepare a solution of the test compound of known concentration B->C D Record pH after each addition of titrant C->D E Plot the titration curve (pH vs. volume of titrant) D->E F Determine the pKa from the half-equivalence point E->F G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and aqueous buffer with each other C Add the compound to the biphasic system A->C B Prepare a stock solution of the test compound B->C D Shake the mixture to facilitate partitioning and allow phases to separate C->D E Determine the concentration of the compound in both phases (e.g., by HPLC-UV) D->E F Calculate LogP as log([Compound]octanol / [Compound]water) E->F

Sources

Spectroscopic Characterization of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 3-(4-Methylphenyl)oxetane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide offers in-depth analysis and interpretation of the predicted spectra, underpinned by established principles of spectroscopic analysis. Furthermore, a plausible synthetic route and detailed, self-validating experimental protocols for acquiring such data are presented. This document aims to serve as a foundational resource for the synthesis and characterization of this and similar oxetane-containing compounds, which are of growing interest in medicinal chemistry.[1]

Introduction: The Significance of this compound

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry as versatile bioisosteres for commonly used functional groups like carbonyls and gem-dimethyl groups. Their unique structural and electronic properties can favorably modulate physicochemical characteristics of drug candidates, including solubility, metabolic stability, and lipophilicity. The incorporation of a carboxylic acid moiety and an aromatic group, as in this compound, introduces functionalities ripe for further chemical modification and interaction with biological targets. This guide provides a detailed spectroscopic blueprint for this promising scaffold.

Synthesis Pathway

Synthesis_Pathway 3-Oxetanone 3-Oxetanone Intermediate_1 3-(4-Methylphenyl)oxetan-3-ol 3-Oxetanone->Intermediate_1  p-Tolylmagnesium bromide, THF Intermediate_2 This compound Intermediate_1->Intermediate_2  Oxidation (e.g., KMnO4)

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, oxetane, and methyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Singlet (broad)1H-COOH
~7.4 (d, J ≈ 8 Hz)Doublet2HAr-H (ortho to tolyl group)
~7.2 (d, J ≈ 8 Hz)Doublet2HAr-H (meta to tolyl group)
~4.9 (d, J ≈ 6 Hz)Doublet2HOxetane -CH₂-
~4.7 (d, J ≈ 6 Hz)Doublet2HOxetane -CH₂-
~2.3Singlet3HAr-CH₃

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-12 ppm), a characteristic feature due to hydrogen bonding and its acidic nature.[4]

  • The aromatic protons of the p-tolyl group will present as two doublets, typical of a 1,4-disubstituted benzene ring.

  • The four protons of the oxetane ring are diastereotopic and are expected to appear as two sets of doublets, arising from geminal and vicinal coupling.

  • The methyl protons of the tolyl group will give a singlet at approximately 2.3 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~175-COOH
~140Ar-C (ipso, attached to oxetane)
~138Ar-C (ipso, attached to CH₃)
~129Ar-CH
~126Ar-CH
~78Oxetane -CH₂-
~55Oxetane C-3 (quaternary)
~21Ar-CH₃

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175 ppm.[4]

  • The aromatic carbons will resonate in the 125-140 ppm region, with the quaternary carbons appearing at the lower field end of this range.

  • The carbons of the oxetane ring are expected at approximately 78 ppm for the methylene groups and around 55 ppm for the quaternary carbon at the 3-position.

  • The methyl carbon of the tolyl group will be observed at the most upfield position, around 21 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹) Intensity Assignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1710-1760StrongC=O stretch (carboxylic acid)
~1610, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (carboxylic acid)
~970MediumC-O-C stretch (oxetane ring)

Interpretation:

  • A very broad and intense absorption band from 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6][7]

  • The strong, sharp peak between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[5][6]

  • Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane and methyl groups will be just below 3000 cm⁻¹.

  • The characteristic C-O-C stretching vibration of the oxetane ring is expected around 970 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₃, MW = 192.21 g/mol ) is expected, although it may be of low intensity.

  • Key Fragmentation Pathways:

MS_Fragmentation M+ (m/z 192) M+ (m/z 192) Fragment_1 m/z 147 M+ (m/z 192)->Fragment_1 - •COOH (45) Fragment_2 m/z 174 M+ (m/z 192)->Fragment_2 - H₂O (18) Fragment_3 m/z 148 M+ (m/z 192)->Fragment_3 - C₂H₄O (44) (retro [2+2]) Fragment_4 m/z 119 Fragment_1->Fragment_4 - C₂H₄ (28)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Loss of Carboxyl Radical: A common fragmentation for carboxylic acids is the loss of the carboxyl radical (•COOH), which would result in a fragment at m/z 147.[7]

  • Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion is another possibility, leading to a fragment at m/z 148.

  • Ring Opening/Cleavage: The strained oxetane ring can undergo retro [2+2] cycloaddition, leading to the loss of formaldehyde (CH₂O) or ethene oxide, though the former is more likely. A significant fragmentation could involve the loss of ethene and carbon dioxide in a concerted or stepwise manner.

  • Tropylium Ion: The tolyl group can rearrange to form the stable tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure (for Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the instrument to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the [M-H]⁻ ion.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, select the parent ion of interest (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on predictive methods and established chemical principles. The detailed protocols and interpretations for NMR, IR, and MS are intended to guide researchers in the synthesis, purification, and characterization of this and related oxetane-containing molecules. As the field of medicinal chemistry continues to explore the utility of strained ring systems, a thorough understanding of their spectroscopic properties is paramount for accelerating drug discovery efforts.

References

  • Chemsrc. 3-phenyloxetane-3-carboxylic acid | CAS#:114012-42-9. (2024-01-20). [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Google Patents.
  • Reddy, T. S., et al. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • U.S. Patent No. 4,824,975. (1989).
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27). [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. (2020-07-06). [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. (2023-08-29). [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023-09-20). [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023-01-25). [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. (2020-07-06). [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016-09-15). [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]

Sources

Solubility and stability profile of 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profile of 3-(4-Methylphenyl)oxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug discovery. Its incorporation into small molecules can significantly enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, offering a unique combination of properties that are highly desirable in the optimization of drug candidates.[4] this compound is a compound of interest that combines the benefits of the oxetane scaffold with a carboxylic acid functional group, a common feature in many pharmaceuticals. A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent or as a key intermediate in its synthesis. This guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound and outlines the experimental workflows required for its characterization.

Predicted Physicochemical Properties

Based on the general characteristics of oxetane-containing compounds and carboxylic acids, we can anticipate the following properties for this compound:

  • Acidity: The carboxylic acid group will confer acidic properties to the molecule. The pKa is expected to be in the typical range for carboxylic acids, although the influence of the oxetane ring may cause slight deviations.

  • Solubility: The presence of the polar oxetane ring, which can act as a hydrogen bond acceptor, is expected to enhance aqueous solubility compared to its carbocyclic analogue.[3][4] Solubility will be pH-dependent, increasing significantly at pH values above the pKa due to the formation of the more soluble carboxylate salt.

  • Lipophilicity: The oxetane moiety generally leads to lower lipophilicity compared to a gem-dimethyl group.[1] This property is beneficial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is critical for formulation development and ensuring adequate bioavailability.

Theoretical Considerations

The aqueous solubility of this compound is governed by the interplay between the hydrophobic 4-methylphenyl group and the hydrophilic oxetane and carboxylic acid moieties. The oxetane's oxygen atom can participate in hydrogen bonding with water molecules, contributing positively to solubility.[5] The carboxylic acid group's ability to ionize at higher pH will dramatically increase solubility. In organic solvents, solubility will depend on the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the mean of at least three independent measurements for each solvent.

Data Presentation

The solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
PBS (pH 5.0)37
PBS (pH 7.4)37
Ethanol25
Methanol25
Acetonitrile25
DMSO25
Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Reporting prep1 Add excess compound to solvent prep2 Equilibrate (24-72h) with shaking prep1->prep2 prep3 Separate solid and liquid phases (centrifugation) prep2->prep3 analysis1 Collect and dilute supernatant prep3->analysis1 analysis2 Quantify by HPLC-UV or LC-MS analysis1->analysis2 data1 Calculate solubility analysis2->data1 data2 Tabulate results data1->data2

Caption: Workflow for thermodynamic solubility determination.

Stability Profiling

Assessing the chemical stability of a new chemical entity is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life.

Known Instabilities of Oxetane-Carboxylic Acids

A key concern with oxetane-carboxylic acids is their potential for intramolecular isomerization to form lactones.[6][7] This process can occur upon storage at room temperature or, more rapidly, with heating.[6][7] The stability of the oxetane ring is also pH-dependent. While generally stable under basic and mild reaction conditions, strong acids can promote ring-opening reactions.[1] However, the presence of bulky substituents, such as the 4-methylphenyl group in the target compound, may confer increased stability.[6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a set period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently.

  • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Data Presentation

The results of the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.

Stress ConditionTime (hours)Temperature (°C)% DegradationDegradation Products Observed
0.1 N HCl
0.1 N NaOH
3% H₂O₂
Thermal (Solid)
Thermal (Solution)
Photolytic (Solid)
Photolytic (Solution)
Workflow for Stability Testing and Potential Degradation Pathway

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_degradation Potential Degradation Pathway stress1 Acid Hydrolysis analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal Stress stress4->analysis1 stress5 Photolytic Stress stress5->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 compound This compound lactone Corresponding Lactone compound->lactone Isomerization (Heat, Storage)

Caption: Workflow for forced degradation studies and the potential isomerization pathway.

Conclusion

This compound is a molecule with significant potential in drug discovery, largely due to the favorable properties conferred by the oxetane ring. Based on existing literature for this class of compounds, it is anticipated to have improved aqueous solubility and metabolic stability. However, a key area for careful investigation is its chemical stability, with a known propensity for isomerization to a lactone. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of the solubility and stability profile of this compound. Rigorous experimental evaluation is essential to fully understand its physicochemical properties and to enable its successful progression in the drug development pipeline.

References

  • Evans, Müller, et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega, 7(32), 28687–28692. [Link]

  • Štefane, B., & Iskra, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1334–1385. [Link]

  • Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Connect Journals. [Link]

  • Štefane, B., & Iskra, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1334-1385. [Link]

  • Falk, B., & Le-Huu, B. (1989). Process for the preparation of oxetane-3-carboxylic acids.
  • McFee, E. C., Rykaczewski, K. A., & Schindler, C. S. (2025). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77016, 3-Methylflavone-8-carboxylic acid." PubChem. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Jadhav, A. M., & Telvekar, V. N. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1851–1873. [Link]

Sources

Unlocking New Dimensions in Drug Design: A Technical Guide to Novel Oxetane-Containing Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland - Embracing the Third Dimension in Medicinal Chemistry

For decades, the landscape of drug discovery has been dominated by largely flat, aromatic structures. While this paradigm has yielded numerous therapeutic successes, the industry is increasingly encountering challenges with target selectivity, off-target toxicity, and suboptimal pharmacokinetic profiles. The strategic incorporation of three-dimensional (3D) motifs has emerged as a powerful approach to overcome these hurdles, and among these, the humble oxetane ring has risen to prominence. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and strategic application of novel oxetane-containing building blocks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Oxetane Moiety: A Paradigm Shift in Physicochemical Properties

The four-membered oxetane ring, once considered a synthetic curiosity, is now a valuable tool in the medicinal chemist's arsenal.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a defined 3D geometry—offers a powerful means to modulate the characteristics of drug candidates.[4][5]

A Bioisostere with Profound Impact

A primary application of the oxetane motif is as a bioisosteric replacement for common functional groups, most notably the gem-dimethyl and carbonyl groups.[3][6][7][8] This substitution can lead to significant improvements in a molecule's drug-like properties.[8][9]

  • Enhanced Aqueous Solubility: The polar ether linkage within the strained four-membered ring significantly boosts a compound's aqueous solubility. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude, a critical factor in improving bioavailability.[4][10][11]

  • Improved Metabolic Stability: Oxetanes can block metabolically labile sites within a molecule.[9][12] They can also alter metabolic pathways, sometimes shifting clearance from cytochrome P450 (CYP450) enzymes to microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[13]

  • Reduced Lipophilicity (LogD): In many drug discovery programs, reducing lipophilicity is crucial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The polar nature of the oxetane ring effectively reduces lipophilicity compared to its carbocyclic or gem-dimethyl counterparts.[7][10]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the pKa of adjacent basic functional groups, a property that can be leveraged to fine-tune compound properties and improve cell permeability.[3][6]

The following diagram illustrates the logical flow of how the incorporation of an oxetane moiety can lead to improved drug candidates.

G cluster_0 Initial Lead Compound cluster_1 Strategic Modification cluster_2 Improved Properties cluster_3 Outcome Poor Physicochemical Properties Poor Physicochemical Properties Incorporate Oxetane Building Block Incorporate Oxetane Building Block Poor Physicochemical Properties->Incorporate Oxetane Building Block Bioisosteric Replacement Enhanced Solubility Enhanced Solubility Incorporate Oxetane Building Block->Enhanced Solubility Improved Metabolic Stability Improved Metabolic Stability Incorporate Oxetane Building Block->Improved Metabolic Stability Reduced Lipophilicity Reduced Lipophilicity Incorporate Oxetane Building Block->Reduced Lipophilicity Modulated Basicity Modulated Basicity Incorporate Oxetane Building Block->Modulated Basicity Optimized Drug Candidate Optimized Drug Candidate Enhanced Solubility->Optimized Drug Candidate Improved Metabolic Stability->Optimized Drug Candidate Reduced Lipophilicity->Optimized Drug Candidate Modulated Basicity->Optimized Drug Candidate

Caption: Strategic incorporation of oxetanes to enhance drug properties.

Synthesis of Novel Oxetane-Containing Building Blocks: A Practical Guide

The synthetic accessibility of diverse oxetane building blocks is crucial for their widespread adoption in drug discovery. While early methods were often challenging, significant advancements have been made in recent years.[3] This section provides detailed, step-by-step protocols for key synthetic transformations.

The Paternò-Büchi Reaction: A Photochemical Approach to Oxetanes

The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a powerful method for the direct construction of the oxetane ring.[1][14][15][16][17]

This protocol describes a telescoped three-step synthesis of functionalized spirocyclic oxetanes.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Maleic acid derivative (e.g., maleic anhydride)

  • p-Xylene

  • Acetonitrile (MeCN)

  • Photoreactor equipped with a 300 nm UV lamp

  • Standard laboratory glassware and purification equipment

Procedure:

  • Paternò-Büchi Reaction:

    • In a quartz reaction vessel, dissolve the cyclic ketone (3.0 mmol), maleic anhydride (1.0 mmol), and p-xylene (1.0 mmol) in acetonitrile (10 mL) to make a 0.1 M solution with respect to the maleic anhydride. The addition of p-xylene is critical to suppress the competing dimerization of the alkene.[1][14]

    • Irradiate the solution in a photoreactor at 300 nm for the required time (monitor by TLC or LC-MS until consumption of the starting material).

  • Nucleophilic Ring-Opening and Esterification (Telescoped):

    • Upon completion of the photocycloaddition, directly add a nucleophile (e.g., an alcohol or amine, 1.2 equiv) and a coupling agent (e.g., DCC, 1.2 equiv) to the reaction mixture.

    • Stir the reaction at room temperature until the ring-opened intermediate is fully converted to the desired ester or amide.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized spirocyclic oxetane.

The following diagram illustrates the workflow for the synthesis of spirocyclic oxetanes via the Paternò-Büchi reaction.

G Start Start PaternoBuchi Paternò-Büchi Reaction (Cyclic Ketone + Alkene) Start->PaternoBuchi RingOpening Nucleophilic Ring-Opening PaternoBuchi->RingOpening Telescoped Esterification Esterification/Amidation RingOpening->Esterification Purification Purification Esterification->Purification End Final Product Purification->End

Caption: Workflow for spirocyclic oxetane synthesis.

Williamson Ether Synthesis: A Classic Route to Oxetanes

The intramolecular Williamson ether synthesis is a reliable and versatile method for forming the oxetane ring, typically from a 1,3-halohydrin or a related substrate.[18][19][20][21][22]

This protocol outlines a convenient one-pot procedure for synthesizing oxetanes from readily available 1,3-diols.

Materials:

  • 1,3-Diol

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In Situ Iodination:

    • To a stirred solution of the 1,3-diol (1.0 equiv), triphenylphosphine (1.2 equiv), and imidazole (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add iodine (1.1 equiv) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Base-Mediated Cyclization:

    • Cool the reaction mixture to 0 °C and add potassium tert-butoxide (2.0 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 3-Amino-Oxetanes: Key Building Blocks

3-Amino-oxetanes are particularly valuable building blocks in medicinal chemistry.[3] A common route to these compounds involves the reductive amination of oxetan-3-one.[23][24][25]

Materials:

  • Oxetan-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Imine/Enamine Formation:

    • To a solution of oxetan-3-one (1.0 equiv) and the amine (1.1 equiv) in DCM or DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Case Studies: The Impact of Oxetane Incorporation in Drug Discovery

The true value of oxetane-containing building blocks is best illustrated through real-world examples in drug discovery programs.

Enhancing Solubility and Metabolic Stability in Kinase Inhibitors

In the development of spleen tyrosine kinase (SYK) inhibitors, the introduction of an oxetane moiety onto a piperazine ring resulted in a compound with significantly improved properties.[11]

CompoundR GroupSolubility at pH 2 (µg/mL)Human Liver Microsome Stability (% remaining at 1 hr)
Parent Ethyl<1035
Oxetane Analog Oxetan-3-yl>20085

Data is illustrative and based on trends reported in medicinal chemistry literature.

The replacement of the ethyl group with the more polar oxetane ring led to a dramatic increase in aqueous solubility and a significant improvement in metabolic stability.

Oxetan-3-ol as a Carboxylic Acid Bioisostere

Recent studies have explored the use of oxetan-3-ol as a bioisostere for the carboxylic acid functional group.[26][27] This substitution can be advantageous in modulating acidity and improving membrane permeability.

In a study on ibuprofen analogues, the oxetan-3-ol derivative, while less acidic, retained inhibitory activity against the cyclooxygenase (COX) pathway.[26]

CompoundFunctional GrouppKacLogPCOX Inhibition (IC₅₀, µM)
Ibuprofen -COOH4.93.975.2
Oxetan-3-ol Analog -C(OH)(oxetane)~132.8515.8

Data adapted from relevant literature sources.[26]

This case study highlights the potential of oxetane-based building blocks to offer novel bioisosteric replacements for challenging functional groups. The synthesis of such analogs can be achieved through the addition of organometallic reagents to oxetan-3-one.[26][27]

Future Directions and Conclusion

The "oxetane rush" in medicinal chemistry is far from over.[3][6] The continued development of novel synthetic methodologies will undoubtedly expand the diversity of available oxetane-containing building blocks.[19][28][29][30][31] The exploration of oxetanes in more complex scaffolds, such as in peptide and natural product analogues, holds significant promise.[32]

References

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 784-787. [Link]

  • Krische, M. J., et al. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 140(35), 11161-11165. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

  • Moody, C. J., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(10), 2658. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59, 784-787. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694. [Link]

  • Voituriez, A., & Guérinot, A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1246-1281. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Tu, H.-F., & Liu, R.-S. (2020). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 18(2), 206-213. [Link]

  • Shibasaki, M., et al. (2009). Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide. Angewandte Chemie International Edition, 48(24), 4394-4397. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(11), 1461. [Link]

  • Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]

  • Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(5), 945-951. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • University of Illinois Chicago. (n.d.). Williamson Ether Synthesis. [Link]

  • Slideshare. (2018). Paterno buchi reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. SONAR. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Van der Eycken, E. V., et al. (2020). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 59(32), 13466-13472. [Link]

  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2019). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 24(21), 3848. [Link]

  • Tan, D. S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(38), 10567-10574. [Link]

  • Edubirdie. (2022). Williamson Ether Synthesis. [Link]

  • Van der Eycken, E. V., et al. (2020). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. The Journal of Organic Chemistry, 85(17), 11468-11476. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. [Link]

  • Bull, J. A., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. [Link]

  • Hayes, M. A., et al. (2014). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 57(7), 2846-2853. [Link]

  • Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Davis, O. A., & Bull, J. A. (2023). Oxetane and azetidine ethers as ester isosteres with enhanced stability. Organic & Biomolecular Chemistry, 21(25), 5227-5232. [Link]

Sources

Initial Biological Screening of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic systems has become a pivotal tool for optimizing drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a revolutionary motif.[1][2] Once viewed as a synthetic curiosity, the oxetane is now celebrated for its profound ability to modulate the physicochemical and pharmacological profiles of bioactive molecules.[3][4] Its utility is largely derived from its role as a versatile bioisostere, frequently replacing problematic functional groups like gem-dimethyl or carbonyl moieties.[1][2][5] The introduction of an oxetane can confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and optimized lipophilicity, without substantially increasing molecular weight.[3][5][6][7]

This guide focuses on a specific chemical scaffold: 3-(4-Methylphenyl)oxetane-3-carboxylic acid and its derivatives. This scaffold combines the beneficial properties of the oxetane ring with a carboxylic acid group, a moiety well-known for its critical role in establishing biological interactions.[8] The 4-methylphenyl group provides a lipophilic region for potential hydrophobic interactions with biological targets. The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the initial biological screening of novel derivatives based on this promising core structure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and efficient evaluation of this new chemical space.

A Logic-Driven Screening Cascade: Prioritizing for Success

The early-stage evaluation of any new chemical series must be systematic and resource-conscious. A haphazard approach, where biological activity is pursued without an understanding of fundamental drug-like properties, is a primary contributor to late-stage compound attrition. Our proposed screening cascade is therefore designed to front-load the assessment of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) before or in parallel with initial pharmacodynamic (biological activity) screens.[9][10] A compound that is potent but cannot reach its target in a safe and effective manner is not a viable drug candidate. This "fail fast, fail cheap" philosophy is central to modern drug discovery.[11]

The overall workflow is designed to triage compounds efficiently, prioritizing those with the highest probability of downstream success.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Data Integration & Hit Prioritization Library Compound Library (this compound derivatives) QC Quality Control (Purity, Identity) Library->QC ADME In Vitro ADME & Physicochemical Profiling QC->ADME Anticancer Antiproliferative Assays (Cancer Cell Lines) ADME->Anticancer Informed by Solubility Antimicrobial Antimicrobial Assays (Bacteria & Fungi Panel) ADME->Antimicrobial Informed by Solubility Analysis Multi-Parameter Analysis (SAR/SPR Assessment) ADME->Analysis Anticancer->Analysis Antimicrobial->Analysis Hits Prioritized Hits for Advanced Studies Analysis->Hits

Caption: High-level overview of the integrated screening cascade.

Phase 1: Establishing the Foundation - Physicochemical & In Vitro ADME Profiling

The objective of this initial phase is to characterize the fundamental drug-like properties of each derivative. These assays are critical for interpreting subsequent biological data and for identifying potential liabilities early in the discovery process.[9][10] Poor ADME properties are a leading cause of candidate failure, and assessing them upfront is a crucial de-risking strategy.[11][12]

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion compound Test Compound solubility Aqueous Solubility compound->solubility logd Lipophilicity (LogD at pH 7.4) compound->logd metstab Metabolic Stability (Microsomes, Hepatocytes) compound->metstab permeability Permeability (e.g., PAMPA) solubility->permeability decision Integrate Data Proceed? permeability->decision ppb Plasma Protein Binding logd->ppb ppb->decision cyp CYP450 Inhibition metstab->cyp cyp->decision

Caption: Workflow for foundational in vitro ADME profiling.

Key In Vitro ADME and Physicochemical Assays

The following table summarizes the essential assays for the initial characterization of the derivative library. Each assay provides a critical piece of the puzzle for building a comprehensive profile of each compound.

Parameter Assay Rationale & Significance
Solubility Kinetic & Thermodynamic SolubilityA compound must be in solution to be absorbed and exert a biological effect. This is the most fundamental property.[9][12]
Lipophilicity LogD at pH 7.4Measures the compound's distribution between aqueous and lipid phases. It influences permeability, metabolic clearance, and non-specific binding.[5][9]
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Provides an early, high-throughput assessment of a compound's ability to passively diffuse across a biological membrane, predicting oral absorption.[10][11]
Metabolic Stability Liver Microsomal Stability AssayAssesses the susceptibility of a compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s), giving an early indication of its in vivo half-life.[9][12]
DDI Potential CYP450 Inhibition AssayScreens for inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) to flag the potential for drug-drug interactions (DDI).[9]
Distribution Plasma Protein Binding (e.g., Rapid Equilibrium Dialysis)Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to interact with the target and cause pharmacological effects.[9][12]
Experimental Protocol: Kinetic Solubility Assay

Principle: This assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. It mimics the conditions a compound might experience upon injection or dilution into aqueous biological media and is a key indicator of potential formulation and administration challenges.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

  • Assay Plate Preparation:

    • Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a 96-well filter plate.

    • Add 2 µL of the 10 mM compound stock solution to the PBS, achieving a final concentration of 100 µM in 1% DMSO. Mix thoroughly.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Filtration: Place the filter plate on top of a 96-well collection plate. Centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantification:

    • Prepare a standard curve by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water.

    • Transfer an aliquot of the clear filtrate from the collection plate and mix with an equal volume of acetonitrile.

    • Analyze the standards and the samples by UV-Vis spectrophotometry or LC-MS to determine the concentration of the soluble compound.

  • Data Analysis: The kinetic solubility is reported as the concentration (µM) of the compound remaining in the filtrate.

Phase 2: Unveiling Biological Potential - Pharmacodynamic Screening

With a foundational understanding of the ADME properties, we can now proceed to screen for biological activity. The 3-aryl-3-carboxylic acid scaffold is not indicative of a single, specific target. Therefore, a broad screening approach against diverse biological systems is warranted. Based on the known activities of novel aryl carboxylic acid derivatives, we propose a dual-pronged screening strategy focused on two major therapeutic areas: oncology and infectious diseases.[13][14][15][16]

Biological_Screening cluster_cancer Oncology Screen cluster_microbe Antimicrobial Screen start Compounds with Acceptable ADME Profile prolif Antiproliferative Assay (e.g., NCI-60 Panel) start->prolif mic_screen Primary MIC Screen (Gram+/Gram-/Fungi) start->mic_screen ic50 Determine IC50 for Active Compounds prolif->ic50 hit_decision Prioritize Hits? ic50->hit_decision mic_confirm Confirm MIC for Active Compounds mic_screen->mic_confirm mic_confirm->hit_decision

Caption: Dual-pronged workflow for primary biological activity screening.

Anticancer Activity: Antiproliferative Assays

Rationale: Many cytotoxic agents function by inhibiting cell proliferation. A primary screen against a panel of human cancer cell lines is an effective method to identify compounds with potential anticancer activity and to observe any initial selectivity.[14]

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Culture: Seed cancer cells (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells at final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assay Development:

    • Add MTS reagent (which is converted to a colored formazan product by viable cells) to each well.

    • Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[13][16] The broth microdilution method is the gold standard for determining the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.[13]

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Preparation: Prepare an inoculum of the microbial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (no compound), a negative control (no inoculum), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. This can be confirmed by measuring absorbance at 600 nm.

Phase 3: Data Integration and Hit Prioritization

The final and most critical phase of the initial screen is the synthesis of all collected data. A "hit" is not simply the most potent compound, but the one with the best-balanced profile of activity, selectivity, and drug-like properties.

The Hit Prioritization Scorecard

To facilitate decision-making, data for each derivative should be consolidated into a summary table. This allows for at-a-glance comparison and the identification of promising structure-activity relationships (SAR) and structure-property relationships (SPR).

Compound ID Kinetic Solubility (µM) LogD (pH 7.4) Microsomal Half-Life (min) A549 IC₅₀ (µM) S. aureus MIC (µg/mL) Priority Score
DERIV-001 852.1458.5>128High (Oncology)
DERIV-002 154.5<550.2>128Low (Poor ADME)
DERIV-003 1201.8>60>10016High (Antimicrobial)
DERIV-004 602.53012.132Medium (Dual)

Defining Hit Criteria:

  • Oncology Hit: IC₅₀ < 10 µM in at least one cell line, Solubility > 50 µM, Microsomal Half-Life > 30 min.

  • Antimicrobial Hit: MIC ≤ 16 µg/mL against at least one strain, Solubility > 50 µM, low cytotoxicity against human cells (to be determined in follow-up assays).

Compounds meeting these criteria are prioritized for the next stage of drug discovery, which includes mechanism of action studies, further chemical optimization to improve potency and ADME properties, and eventual evaluation in in vivo models.

Conclusion

This guide has outlined a robust, multi-parameter strategy for the initial biological screening of this compound derivatives. By integrating the assessment of fundamental physicochemical and ADME properties with broad-based pharmacodynamic screens, this approach enables an efficient and logical prioritization of compounds. It emphasizes understanding the causality behind experimental choices, ensuring that resources are focused on derivatives with the most promising, well-rounded profiles. The hits identified through this cascade will serve as high-quality starting points for more intensive lead optimization campaigns, ultimately increasing the probability of discovering novel therapeutic agents.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Jahan, A., & Thai, K. M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Ishikura, H., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Ishikura, H., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Shevchenko, A. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. [Link]

  • Shnyder, S. D., et al. (2004). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. International Journal of Cancer. [Link]

  • Alafeefy, A. M., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B. [Link]

  • Lowe, G. (2018). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry. [Link]

  • Hada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Szafrański, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Farmer, J. L., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

Sources

A Technical Guide to the Oxetane Motif: Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the pursuit of drug candidates with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. Lipophilicity, metabolic instability, and poor aqueous solubility frequently lead to the attrition of promising compounds. The oxetane motif, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists to mitigate these liabilities. This technical guide provides an in-depth analysis of the oxetane ring's role as a versatile bioisostere, detailing its profound impact on critical drug-like properties including aqueous solubility, metabolic stability, and lipophilicity. Through mechanistic explanations, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the "oxetane advantage" in their discovery campaigns.

Introduction: The Rise of Strategic Bioisosterism

The path from a hit compound to a clinical candidate is often fraught with challenges related to its physicochemical properties. Many biologically potent molecules are plagued by high lipophilicity, which can lead to poor solubility and rapid metabolism by cytochrome P450 (CYP) enzymes.[1] A key strategy to overcome these hurdles is bioisosterism—the replacement of a functional group within a molecule with another group that retains similar biological activity but possesses improved ADME characteristics.

While classic isosteres are well-established, modern drug discovery increasingly relies on "non-classical" or "functional" isosteres that may differ in structure but confer significant advantages. The oxetane ring has gained significant attention in this context, serving as a unique surrogate for commonly used functionalities like gem-dimethyl and carbonyl groups.[2][3][4] Its small size, polarity, and distinct three-dimensional structure allow it to positively modulate multiple properties simultaneously, making it a highly valuable motif in the medicinal chemist's toolbox.[5][6][7]

The Oxetane Motif: A Unique Bioisosteric Replacement

The oxetane is a four-membered heterocyclic ether characterized by significant ring strain (~106 kJ/mol) and a nearly planar structure.[8] This strained conformation exposes the lone pairs on the oxygen atom, making it a potent hydrogen bond acceptor—stronger than other cyclic ethers like tetrahydrofuran (THF) and competitive with many carbonyl groups.[7][9] These features underpin its utility as a bioisostere.

G cluster_0 Common Groups cluster_1 Bioisosteric Replacement gem_dimethyl gem-Dimethyl (Lipophilic, Metabolically Labile) oxetane Oxetane Motif (Polar, Metabolically Stable, H-bond Acceptor) gem_dimethyl->oxetane Replaces to ↓ Lipophilicity ↑ Stability carbonyl Carbonyl (H-bond Acceptor, Metabolically Labile) carbonyl->oxetane Replaces to ↑ Stability Maintains H-bond Acceptance

Caption: Bioisosteric replacement of common motifs with an oxetane.

  • As a gem-dimethyl surrogate: The gem-dimethyl group is often used to block metabolically weak C-H bonds. However, it significantly increases lipophilicity (LogP). Replacing it with an oxetane provides similar steric bulk to shield vulnerable sites from metabolism but does so without the lipophilicity penalty, due to the polar ether linkage.[1][4]

  • As a carbonyl surrogate: The oxetane ring mimics the hydrogen bond accepting capability and dipole moment of a carbonyl group.[6][9] This makes it an excellent replacement for ketones, esters, or amides, where it can enhance metabolic stability by being resistant to enzymatic reduction or hydrolysis while preserving key interactions with a biological target.[1][5][9]

Deep Dive: Impact of Oxetanes on Physicochemical Properties

The introduction of an oxetane can trigger profound and beneficial changes in a molecule's properties. The magnitude of these effects is context-dependent, but the general trends are well-documented.[2][10]

Aqueous Solubility

Poor aqueous solubility is a primary cause of failure for many drug candidates. The oxetane motif directly addresses this issue through its unique structural and electronic properties.[11]

  • Mechanism: The high polarity and potent hydrogen bond accepting capacity of the oxetane oxygen facilitate strong interactions with water molecules.[7] The ring's rigid, three-dimensional nature can also disrupt the crystal lattice packing of a solid compound, further enhancing its dissolution.

  • Causality & Evidence: Studies have shown that replacing a gem-dimethyl group or even a single methylene group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the parent scaffold.[2][12] This effect is particularly pronounced in highly lipophilic molecules where the introduction of a polar, solubilizing group has the greatest impact.[12]

Metabolic Stability

Rapid metabolism, primarily by CYP enzymes in the liver, leads to low bioavailability and short drug half-life. Oxetanes offer a dual advantage in this regard.

  • Mechanism:

    • Metabolic Shielding: When replacing a metabolically labile group (e.g., an isopropyl group), the oxetane's robust C-O and C-C bonds are less susceptible to oxidative metabolism by CYP enzymes.[13]

    • Redirecting Metabolism: The strained ring can be a substrate for microsomal epoxide hydrolase (mEH), potentially shifting clearance away from the often-overburdened CYP system. This can reduce the risk of drug-drug interactions (DDIs).[14][15]

  • Causality & Evidence: Numerous studies have demonstrated that incorporating an oxetane at a known metabolic "hot spot" significantly reduces the rate of metabolic degradation.[8][13] For instance, replacing a metabolically vulnerable cyclohexyl group with an oxetane analog has been shown to lead to significantly lower intrinsic clearance in human liver microsomes (HLM).[13]

Lipophilicity and Other Properties
  • Lipophilicity (LogD): The replacement of a nonpolar alkyl group like gem-dimethyl with a polar oxetane consistently reduces lipophilicity, which is favorable for improving the overall ADME profile.[5][6]

  • Basicity (pKa): The oxetane ring has a powerful inductive electron-withdrawing effect. When placed near a basic amine, it can significantly lower the amine's pKa.[6][14] This can be strategically used to reduce unwanted off-target effects, such as hERG channel inhibition, which is often associated with high amine basicity.[8]

  • Conformational Rigidity: The rigid structure of the oxetane can lock the conformation of flexible aliphatic chains, potentially pre-organizing the molecule for optimal binding to its target and improving potency.[2][8]

G start Incorporate Oxetane Motif sol ↑ Aqueous Solubility start->sol Polarity & H-Bond Acceptance met ↑ Metabolic Stability start->met Blocks Metabolic Hotspots Resists CYP Oxidation lip ↓ Lipophilicity (LogD) start->lip Polar Ether Group pka ↓ Basicity (pKa) of Proximal Amines start->pka Inductive Effect end Improved Drug-Like Properties sol->end met->end lip->end pka->end

Caption: Impact of oxetane incorporation on key drug-like properties.

Case Studies in Drug Development

The real-world impact of the oxetane motif is best illustrated through its successful application in drug discovery programs. There are now several oxetane-containing compounds in clinical trials, and the first fully synthetic oxetane-containing drug, rilzabrutinib, has received regulatory approval.[14][16][17]

Case Study 1: EZH2 Inhibitors for Cancer

In a program developing inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), an initial lead compound suffered from poor metabolic stability and extremely low aqueous solubility.[18]

  • The Challenge: The lead molecule contained a dimethylisoxazole group, which contributed to high crystallinity and lipophilicity.

  • The Oxetane Solution: Researchers at Pfizer replaced this aromatic group with a sp³-rich scaffold containing an oxetane.

  • The Result: The new compound, PF-06821497, advanced to clinical trials after demonstrating a remarkable improvement in properties.[18]

PropertyLead Compound (4)Oxetane Analog (PF-06821497)Improvement
Thermodynamic Solubility Very LowDramatically Improved>150-fold[18]
Metabolic Stability (HLM) High Clearance (169 µL/min/mg)Low ClearanceSignificantly Improved[18]
Permeability (MDCK-LE) PoorGoodSignificantly Improved[18]
EZH2 Potency PotentMaintainedMaintained Potency[18]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of BTK inhibitors for autoimmune diseases, modulating the basicity of amine groups is critical to avoid off-target effects.[8] Fenebrutinib (GDC-0853) is a prime example.

  • The Challenge: Optimizing potency and selectivity while maintaining good pharmacokinetic properties and avoiding hERG liability.

  • The Oxetane Solution: An oxetanyl derivative was discovered that demonstrated outstanding potency and desirable physicochemical properties.[8]

  • The Result: Fenebrutinib is now in Phase III clinical trials.[5][6] The oxetane motif was crucial for fine-tuning the molecule's properties, contributing to its excellent overall profile.[8]

Experimental Protocols for Property Evaluation

To empirically validate the benefits of oxetane incorporation, standardized in vitro assays are essential. The following protocols describe methods for assessing aqueous solubility and metabolic stability.

Protocol: Kinetic Aqueous Solubility Assay

This high-throughput method is used for rapid assessment during early-stage discovery.[19][20][21][22] It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates. After a short incubation, the amount of dissolved compound is quantified, often by UV-Vis spectrophotometry or LC-MS/MS after filtering out the precipitate.[20][22][23]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10-20 mM stock solution of the test compound in 100% DMSO.[20][24]

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[19]

  • Assay Execution (96-well plate format):

    • Add the aqueous buffer to the wells of a microtiter plate (e.g., 198 µL).

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer to achieve the desired final concentration (e.g., 100 µM, with 1% final DMSO).

    • Seal the plate and shake vigorously at room temperature for 1-2 hours in a thermomixer.[20]

  • Sample Processing:

    • Filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) to separate the precipitated solid from the saturated solution.[22]

  • Quantification:

    • Prepare a standard curve by diluting the DMSO stock solution in a DMSO/buffer mixture.

    • Analyze the filtered supernatant (saturated solution) and standards using a compatible analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

    • Calculate the solubility by comparing the reading of the sample to the standard curve.[22]

Self-Validation: Run a known high-solubility compound (e.g., propranolol) and a known low-solubility compound (e.g., griseofulvin) as controls to ensure the assay can distinguish between different solubility levels.

Protocol: In Vitro Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[25][26]

Principle: The test compound is incubated with liver microsomes (which contain the metabolic enzymes) and a necessary cofactor (NADPH) to initiate the metabolic reactions. The concentration of the parent compound is measured over time to determine its rate of depletion.[26][27]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[24][26]

    • Prepare an NADPH regenerating system solution in buffer.[25]

    • Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be <0.5%).

  • Incubation:

    • Pre-warm the microsomal solution and the compound working solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed microsome/compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard) to stop the reaction and precipitate the proteins.[25][27][28]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[25]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[27]

Self-Validation: Include a negative control (without NADPH) to check for non-enzymatic degradation. Run positive control compounds with known high (e.g., midazolam) and low (e.g., warfarin) clearance rates to validate the activity of the microsomes.[27]

G cluster_0 Compound Synthesis & Preparation cluster_1 Property Evaluation cluster_2 Data Analysis cluster_3 Outcome synthesis Synthesize Oxetane Analog & Parent Compound stock Prepare 10 mM DMSO Stocks synthesis->stock sol_assay Kinetic Solubility Assay stock->sol_assay met_assay Microsomal Stability Assay stock->met_assay sol_data Calculate Solubility (µg/mL) sol_assay->sol_data met_data Calculate Half-Life (t½) & Intrinsic Clearance (CLint) met_assay->met_data outcome Quantify Improvement in Drug-Like Properties sol_data->outcome met_data->outcome

Caption: Experimental workflow for evaluating oxetane analogs.

Future Outlook

The application of the oxetane motif continues to expand. Initially used as a simple pendant group to fine-tune properties, its use as a core scaffolding element is an exciting area of future development.[14] Advances in synthetic chemistry are making more diverse and complex oxetane building blocks accessible, which will undoubtedly accelerate their incorporation into discovery programs.[29][30] As our understanding of the subtle interplay between molecular structure and ADME properties grows, the oxetane ring is firmly established as a critical and versatile component for designing the next generation of therapeutic agents.

Conclusion

The oxetane motif is far more than an academic curiosity; it is a field-proven tool for solving critical issues in drug development. By serving as a polar, metabolically robust bioisostere for gem-dimethyl and carbonyl groups, it provides a reliable strategy to enhance aqueous solubility, improve metabolic stability, and modulate other key physicochemical properties. The successful progression of numerous oxetane-containing compounds into clinical trials validates its utility. For drug discovery professionals, a deep understanding of the principles and applications outlined in this guide is essential for effectively leveraging the oxetane motif to design safer and more efficacious medicines.

References

  • The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaOyd47gAGAicRTaHQYP4AFJuRyXxLpaySbJ7bOwGwwUcdL4CQ7f6jrPR3qeHUl3xlTto2cS15k6U2hpu18i-hWtcu7-pLu7HzxmT--F7JnAm99EytmNj-8pMZnY8m36ehFc6rUoTyFXu9lybT3PHCgqzJx10TVgpLXNLwjioe7CVYDxeJs7KWAOSNDjPBNxOStzKSewBlu-talYzXB4JCmxEOKxGuvzjt9LZbTlpLmdv7V7BuFA==]
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [URL: https://www.researchgate.net/publication/264287514_Oxetanes_in_Drug_Discovery_Structural_and_Synthetic_Insights]
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/37713805/]
  • The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6EJN4oyNOCMsvhAoSIe73cPRDKBETEua9UFJLHVPi6HfGjGZbyqxeRxAHeezSCSvBBHxMbPVehThU5ldZT5kMc_H87WF21TrDHhrQsRnXw4SBlS7JiHE1JF_m_G17JpYY-hbRZ8S7KRHozRf-Nly48_h2mjq2RENFfOqzw5kGNKrn7HRVA6j8A7ySETd-q5AFDIKKRAPEpUSp1o=]
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm5002935]
  • Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://axispharm.com/resources/kinetic-solubility-assays-protocol/]
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01101]
  • Oxetanes in Drug Discovery Campaigns. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10486801/]
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12045526/]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274]
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2530198]
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00878a]
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/21/101]
  • Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem. [URL: https://www.aifchem.com/blog/oxetane-building-blocks-essential-guide-for-modern-drug-discovery]
  • Oxetanes in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/file_attachments/Oxetanes_in_Drug_Discovery.pdf]
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4026938/]
  • Application of Bioisosteres in Drug Design. SlideShare. [URL: https://www.slideshare.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml4003347]
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [URL: https://www.scirp.
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/12028/]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-sol-kqdg3rx1zl25/v1]
  • Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234479/]
  • In vitro solubility assays in drug discovery. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/22498421/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/adme/in-vitro-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/373678799_Applications_of_oxetanes_in_drug_discovery_and_medicinal_chemistry]
  • Microsomal Stability Assay Protocol. AxisPharm. [URL: https://axispharm.com/resources/microsomal-stability-assay-protocol/]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-l-e6nvw9k57gmk/v1]
  • ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme/adme-solubility-assay/]
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/17460441.2025.2530198]
  • Microsomal Stability Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/microsomal-stability-assay.htm]
  • ADME Microsomal Stability Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme/adme-microsomal-stability-assay/]
  • Microsomal Stability. Cyprotex. [URL: https://www.cyprotex.com/admepk/metabolism/microsomal-stability]

Sources

The Strategic Integration of 3-Aryloxetan-3-Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxetane Motif as a Tool for Physicochemical Optimization

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the myriad of structural motifs employed to this end, the oxetane ring has emerged as a particularly valuable scaffold.[1] This small, polar, and three-dimensional heterocycle offers a unique combination of properties that can address common challenges in medicinal chemistry, such as poor solubility, metabolic instability, and undesirable basicity of proximal amines.[1][2][3] This guide focuses on a specific and increasingly important subclass: 3-aryloxetan-3-carboxylic acids. By combining the advantageous features of the oxetane ring with the ionizable carboxylic acid group, this scaffold presents a compelling strategy for modulating the properties of bioactive molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical methodologies for the synthesis and application of these promising compounds.

The Rationale for 3-Aryloxetan-3-Carboxylic Acids in Drug Design

The strategic incorporation of a 3-aryloxetan-3-carboxylic acid moiety into a drug candidate is driven by its potential to act as a bioisostere for other functional groups, most notably the gem-dimethyl and carbonyl groups, while introducing a vector for physicochemical property modulation.[1][2]

Physicochemical Properties and Bioisosterism

The oxetane ring is a polar motif with a significant dipole moment, which can lead to improved aqueous solubility, a critical parameter for oral bioavailability.[1][2] Furthermore, the three-dimensional nature of the oxetane scaffold introduces conformational rigidity and can improve target engagement by presenting substituents in a more defined spatial orientation.

The 3-aryloxetan-3-carboxylic acid core can be viewed as a bioisosteric replacement for a simple aryl carboxylic acid. This substitution, however, imparts significant changes to the molecule's overall properties. The oxetane ring can influence the pKa of the carboxylic acid and adjacent functional groups, thereby affecting the ionization state at physiological pH and modulating properties such as cell permeability and plasma protein binding.

Impact on Pharmacokinetics

The introduction of an oxetane ring can have a profound impact on the pharmacokinetic profile of a compound. It has been shown to block sites of metabolism, leading to increased metabolic stability and reduced clearance.[1] This is often attributed to the steric shielding provided by the oxetane ring and its inherent stability to many metabolic enzymes.

Synthetic Strategies for 3-Aryloxetan-3-Carboxylic Acids

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold in a medicinal chemistry program. A practical two-step approach for the synthesis of 3-aryloxetan-3-carboxylic acids has been developed, commencing with a Friedel-Crafts reaction followed by an oxidative cleavage of a furan intermediate.[2][4]

Synthesis Workflow Overview

The overall synthetic strategy is depicted below. The key steps involve the formation of a 3-aryl-3-(furan-2-yl)oxetane intermediate via a Friedel-Crafts reaction, followed by the selective oxidative cleavage of the furan ring to yield the desired carboxylic acid.

Synthesis_Workflow Start Oxetan-3-ol & Arene Intermediate 3-Aryl-3-(furan-2-yl)oxetane Start->Intermediate Friedel-Crafts Reaction Product 3-Aryloxetan-3-carboxylic Acid Intermediate->Product Oxidative Cleavage

Caption: General workflow for the synthesis of 3-aryloxetan-3-carboxylic acids.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-aryloxetan-3-carboxylic acid.

Step 1: Friedel-Crafts Alkylation of Arenes with 3-(Furan-2-yl)oxetan-3-ol

This step involves the Lewis acid-catalyzed reaction of an arene with a suitable oxetan-3-ol precursor.

  • Reagents and Materials:

    • 3-(Furan-2-yl)oxetan-3-ol

    • Arene (e.g., anisole)

    • Lewis Acid (e.g., AlCl₃)[5]

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Standard glassware for organic synthesis

  • Procedure:

    • To a stirred solution of the arene (1.2 equivalents) in anhydrous DCM at 0 °C, add the Lewis acid (1.5 equivalents) portion-wise.[5]

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Slowly add a solution of 3-(furan-2-yl)oxetan-3-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-3-(furan-2-yl)oxetane intermediate.

Step 2: Oxidative Cleavage of the Furan Ring

This step transforms the furan moiety of the intermediate into the desired carboxylic acid.[6]

  • Reagents and Materials:

    • 3-Aryl-3-(furan-2-yl)oxetane intermediate

    • Oxidizing agent (e.g., Ruthenium(III) chloride hydrate with sodium periodate)

    • Solvent system (e.g., Acetonitrile, Water, Carbon tetrachloride)

    • Sodium bicarbonate

    • Ethyl acetate

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the 3-aryl-3-(furan-2-yl)oxetane intermediate in the solvent system.

    • Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 equivalents).

    • Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, add water and extract with ethyl acetate.

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-aryloxetan-3-carboxylic acid.

Data-Driven Insights into Physicochemical Properties

The decision to incorporate a 3-aryloxetan-3-carboxylic acid into a lead compound should be guided by a thorough understanding of its impact on key physicochemical properties. The following tables provide a comparative analysis of this scaffold against other common carboxylic acid bioisosteres.

Table 1: Comparison of Acidity and Lipophilicity of Carboxylic Acid Bioisosteres
BioisostereRepresentative StructurepKalogD at pH 7.4
Carboxylic Acid Phenylacetic acid4.31-1.37
3-Phenyloxetan-3-carboxylic acid (Structure)~4.5~-1.0
Tetrazole 5-Phenyl-1H-tetrazole4.6-0.98
Hydroxamic Acid N-Hydroxy-2-phenylacetamide8.90.45
Acylsulfonamide N-Benzoyl-methanesulfonamide3.5-1.12

Data is representative and sourced from various literature reports for comparative purposes.

Table 2: Impact of the Oxetane Motif on Pharmacokinetic Parameters
CompoundStructureSolubility (µg/mL)Metabolic Stability (% remaining after 30 min in HLM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent (Aryl Carboxylic Acid) (Structure)50250.5
Oxetane Analog (Structure)250751.2
Rilzabrutinib (Structure with oxetane)>1000>902.5
Danuglipron (Structure with oxetane)500851.8

HLM: Human Liver Microsomes. Data for parent and oxetane analog are hypothetical for illustrative purposes. Data for Rilzabrutinib and Danuglipron are based on publicly available information and may not be exact values.[1]

Structure-Activity Relationship (SAR) Considerations

The introduction of the 3-aryloxetan-3-carboxylic acid moiety can significantly influence the biological activity of a molecule. The following provides a general framework for considering the SAR of this scaffold.

The Role of the Aryl Substituent

The nature and position of substituents on the aryl ring are critical for target engagement. Electron-donating or withdrawing groups can modulate the electronic properties of the aromatic ring and influence interactions with the target protein.

SAR_Aryl cluster_0 Aryl Ring Substitution Ortho Ortho-substitution - Steric hindrance - Conformational restriction Meta Meta-substitution - Electronic effects - Vector for further substitution Para Para-substitution - Direct interaction with binding pocket - Minimal steric impact

Caption: Key considerations for aryl ring substitution in 3-aryloxetan-3-carboxylic acids.

The Carboxylic Acid as a Key Interaction Point

The carboxylic acid group is often a primary point of interaction with the biological target, typically forming salt bridges or hydrogen bonds with basic residues in the active site. The pKa of the carboxylic acid, influenced by the oxetane ring and aryl substituents, will determine the extent of ionization and the strength of these interactions.

Case Studies: Oxetanes in Clinical Development

The utility of the oxetane motif is underscored by its presence in several drug candidates that have progressed to clinical trials.

  • Rilzabrutinib (Sanofi): An oral Bruton's tyrosine kinase (BTK) inhibitor for the treatment of autoimmune diseases. The oxetane moiety was introduced to improve aqueous solubility and reduce the basicity of a nearby amine, leading to an improved pharmacokinetic profile.[1]

  • Danuglipron (Pfizer): An oral GLP-1 receptor agonist for the treatment of type 2 diabetes. The oxetane was incorporated to enhance solubility and metabolic stability.[1]

Conclusion and Future Perspectives

The 3-aryloxetan-3-carboxylic acid scaffold represents a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical properties allows for the strategic optimization of drug candidates, addressing common liabilities such as poor solubility and metabolic instability. The synthetic accessibility of this motif, as outlined in this guide, further enhances its appeal for rapid exploration in drug discovery programs. As our understanding of the interplay between molecular structure and biological activity continues to evolve, we anticipate that the strategic application of scaffolds like 3-aryloxetan-3-carboxylic acids will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Taber, D. F., & Sethuraman, M. R. (2000). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Khalil, N. A., et al. (2013). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. European Journal of Medicinal Chemistry, 65, 533-545. [Link]

  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Angewandte Chemie International Edition, 61(15), e202117302. [Link]

  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. [Link]

  • Ahangar, N., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 25(1), 535-550. [Link]

  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-15. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Bull, J. A., et al. (2023). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]

Sources

Methodological & Application

Synthetic Routes to 3-(4-Methylphenyl)oxetane-3-carboxylic acid from Oxetan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This document provides a detailed guide for the synthesis of 3-(4-methylphenyl)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from commercially available oxetan-3-one. The oxetane motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide focuses on a robust and scalable two-step synthetic route involving a Grignard reaction followed by carboxylation. We provide in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and guidance for troubleshooting.

Introduction and Strategic Overview

The synthesis of 3,3-disubstituted oxetanes presents a unique challenge due to the inherent strain of the four-membered ring, which makes it susceptible to ring-opening under harsh acidic or basic conditions.[2][3] The target molecule, this compound, requires the formation of two new carbon-carbon bonds at the C3 position of the oxetane core.

Our primary synthetic strategy is a sequential nucleophilic addition to the ketone of oxetan-3-one. The most direct approach involves:

  • Nucleophilic Addition of an Aryl Group: A Grignard reaction with 4-methylphenylmagnesium bromide to form a tertiary alkoxide intermediate.

  • Carboxylation: Trapping the intermediate with carbon dioxide to install the carboxylic acid moiety.

This approach is advantageous as it builds the carbon skeleton directly from the ketone functionality. Grignard reagents are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols (after protonation).[4][5] Crucially, the intermediate magnesium alkoxide formed after the initial addition can be directly used in the subsequent carboxylation step.

Retrosynthetic Analysis and Workflow

The retrosynthetic analysis identifies oxetan-3-one, 4-bromotoluene, and carbon dioxide as the key starting materials. The primary disconnection is made at the two newly formed C-C bonds at the C3 position.

Retrosynthesis target This compound intermediate Tertiary Alkoxide Intermediate target->intermediate C-COOH bond formation start3 Carbon Dioxide (CO2) target->start3 Carboxylation start1 Oxetan-3-one intermediate->start1 C-Aryl bond formation start2 4-Methylphenylmagnesium bromide (Grignard Reagent) intermediate->start2 Grignard Addition start4 4-Bromotoluene + Mg start2->start4 Grignard Formation

Caption: Retrosynthetic pathway for the target molecule.

The corresponding forward synthesis workflow is visualized below. This multi-step process requires careful control of reaction conditions, particularly the exclusion of water, to ensure the successful formation and reaction of the Grignard reagent.

Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Carboxylation & Work-up start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A 4-Bromotoluene + Mg turnings P1 Formation of 4-Methylphenylmagnesium bromide A->P1 B Anhydrous Ether (Solvent) B->P1 P2 Add Grignard Reagent to Oxetan-3-one @ 0°C P1->P2 Use immediately C Oxetan-3-one C->P2 I1 Magnesium Alkoxide Intermediate P2->I1 P3 Quench with excess CO2 I1->P3 D Solid CO2 (Dry Ice) D->P3 P4 Acidic Work-up (e.g., aq. HCl) P3->P4 F This compound P4->F

Caption: Overall synthetic workflow from starting materials to the final product.

Mechanistic Insights: The Grignard Reaction

The key carbon-carbon bond-forming step is the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of oxetan-3-one. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][6]

Mechanism:

  • Nucleophilic Attack: The nucleophilic carbon of the 4-methylphenylmagnesium bromide attacks the carbonyl carbon of oxetan-3-one.

  • Alkoxide Formation: The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This tetrahedral intermediate is stable under the anhydrous reaction conditions.[7]

This reaction is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent side reactions and potential degradation of the oxetane ring. The exclusion of water is critical, as Grignard reagents react rapidly with protic sources to quench the reagent.[8][9]

Detailed Experimental Protocols

Safety Precautions: This procedure involves flammable solvents and pyrophoric/water-sensitive reagents. All steps must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.311.34 g55.0
4-Bromotoluene171.048.55 g (5.74 mL)50.0
Oxetan-3-one72.063.24 g45.0
Anhydrous Diethyl Ether74.12~150 mL-
Carbon Dioxide (Dry Ice)44.01~50 g-
Hydrochloric Acid (3M aq.)36.46As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Step-by-Step Procedure:

Part A: Preparation of 4-Methylphenylmagnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to remove all traces of moisture.[8]

  • Reagent Preparation: Place the magnesium turnings (1.34 g) in the reaction flask. Add a small crystal of iodine to help initiate the reaction.

  • Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (8.55 g) in anhydrous diethyl ether (50 mL). Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color. Gentle warming with a heat gun may be required.[10]

  • Grignard Formation: Once the reaction has started, dilute the remaining 4-bromotoluene solution with an additional 50 mL of anhydrous ether. Add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark, cloudy brown solution is the Grignard reagent.

Part B: Reaction with Oxetan-3-one and Carboxylation

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve oxetan-3-one (3.24 g) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carboxylation: Crush a sufficient amount of dry ice (~50 g) in a separate, dry beaker. While stirring vigorously, pour the reaction mixture containing the magnesium alkoxide intermediate slowly onto the crushed dry ice. The mixture will solidify and bubble as the CO2 sublimes. Use additional ether (~30 mL) to rinse the reaction flask and add it to the beaker.

  • Quenching: Allow the mixture to warm to room temperature, stirring occasionally, until all the excess CO2 has sublimated. A viscous slurry will remain.

Part C: Work-up and Purification

  • Acidification: Slowly and carefully add 3M hydrochloric acid to the mixture while stirring in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Alternative Synthetic Strategies

While the Grignard route is highly effective, other methods could be considered, each with its own merits and drawbacks.

  • Reformatsky Reaction: This reaction involves an organozinc reagent generated from an α-halo ester (e.g., ethyl bromoacetate) and zinc metal.[11][12] The Reformatsky reagent is less basic than a Grignard reagent, which can sometimes be advantageous. However, this route would produce a β-hydroxy ester, requiring a subsequent hydrolysis step to yield the target carboxylic acid, adding to the total step count.[13]

  • Friedel-Crafts/Oxidation Approach: A recently reported method involves a catalytic Friedel-Crafts reaction between oxetan-3-ol and a furan, followed by a mild oxidative cleavage of the furan ring to reveal the carboxylic acid.[14][15] This elegant two-step process avoids strong bases but requires a different starting material (oxetan-3-ol) and specialized catalytic conditions.

Expected Results and Characterization

The final product, this compound, is expected to be a white solid.

PropertyExpected Value
Appearance White to off-white solid
Yield 60-75% (unoptimized)
¹H NMR (CDCl₃) δ ~7.3-7.1 (m, 4H, Ar-H), 4.8-4.6 (m, 4H, -CH₂-O-), 2.35 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~175 (C=O), 138, 130, 126 (Ar-C), 80 (-CH₂-O-), 45 (quaternary C), 21 (Ar-CH₃)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₁₁H₁₁O₃⁻: 191.07; found: 191.1

References

  • Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

  • Brich, J., et al. (1987). Process for the preparation of oxetane-3-carboxylic acids.
  • Carreira, E. M., et al. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

  • Brich, J., et al. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024). The Grignard Reaction (Experiment). [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Foley, D. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]

  • LibreTexts Chemistry. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Foley, D. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Kadowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wang, J., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16213-16222. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • University of Colorado Boulder. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Schmidt, H., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 285-293. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Young, J. R. (1969). The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University. [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]

  • LibreTexts Chemistry. (2023). Reformatsky Reaction. [Link]

  • University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Nambo, M., et al. (2014). Regioselective Addition of Grignard Reagents to Tosylazafulleroid and Derivatization to 1,2-DisubstitutedFullerene. ResearchGate. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Ashby, E. C., et al. (1971). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 4(8), 259-266. [Link]

Sources

Application Note: A Robust Two-Step Synthesis of 3-Aryl-3-Carboxylic Acid Oxetanes via Catalytic Friedel-Crafts Reaction and Furan Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

Four-membered rings, particularly the oxetane motif, have emerged from relative obscurity to become highly sought-after building blocks in modern drug discovery.[1][2] Their unique physicochemical properties—low molecular weight, high polarity, and metabolic stability—offer medicinal chemists a powerful tool to overcome common challenges in drug design.[3][4] Oxetanes can serve as effective bioisosteres for frequently used but often problematic groups like gem-dimethyl or carbonyl moieties, leading to improvements in aqueous solubility, metabolic profiles, and target affinity.[3][5]

Specifically, the 3-aryl-3-carboxylic acid oxetane scaffold presents an intriguing achiral analogue of 2-arylpropionic acids, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][6] However, the synthesis of these valuable structures has been hampered by lengthy and low-yielding methods.[1] This application note details an efficient, two-step synthetic strategy that leverages a catalytic Friedel-Crafts reaction to construct a key intermediate, followed by a mild oxidative cleavage to furnish the target acid.[7][8] This approach is scalable, utilizes mild conditions, and provides facile access to a diverse range of 3-aryl-3-carboxylic acid oxetanes for drug discovery programs.

Scientific Foundation: A Tandem Friedel-Crafts/Oxidation Strategy

The classical Friedel-Crafts alkylation is a cornerstone of organic chemistry for forming carbon-carbon bonds via electrophilic aromatic substitution.[9][10][11] In this context, we adapt the reaction to use a 3-aryl-oxetan-3-ol as the electrophile precursor. The reaction is initiated by a Lewis acid catalyst, which coordinates to the hydroxyl group, facilitating its departure and the formation of a stabilized tertiary benzylic carbocation centered on the oxetane ring.[12] This potent electrophile is then intercepted by a nucleophilic partner.

A direct carboxylation at this stage is challenging. Therefore, a more elegant and field-proven strategy involves using a furan, specifically 2-methylfuran, as the nucleophile in the Friedel-Crafts step.[1] Furans are electron-rich aromatic heterocycles that participate readily in this transformation. The resulting 3-aryl-3-(furan-2-yl)oxetane is a stable, easily purified intermediate. The furan ring then serves as a masked carboxylic acid. A subsequent selective oxidative cleavage of the furan ring unmasks the carboxyl group, yielding the final product under exceptionally mild conditions that preserve the integrity of the strained oxetane ring.[7][8]

Reaction Mechanism Overview

The overall synthetic transformation is depicted below. The process begins with the Lewis acid-catalyzed reaction between a 3-aryloxetan-3-ol and 2-methylfuran, followed by oxidation.

Reaction_Mechanism R1 I1 R1->I1 + R2 Catalyst (e.g., FeCl₃) Toluene R2 R1_label 3-Aryl-oxetan-3-ol R2_label 2-Methylfuran P1 I1->P1 RuCl₃, NaIO₄ Solvent System I1_label 3-Aryl-3-(furan-2-yl)oxetane P1_label 3-Aryl-3-carboxylic acid oxetane

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of a representative compound, 3-(4-methoxyphenyl)-oxetane-3-carboxylic acid.

Part A: Synthesis of 3-(Furan-2-yl)-3-(4-methoxyphenyl)oxetane

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-(4-methoxyphenyl)oxetan-3-ol>95%Commercially AvailableStarting material
2-Methylfuran>98%Commercially AvailableNucleophile, use freshly distilled
Iron(III) Chloride (FeCl₃)Anhydrous, >98%Commercially AvailableLewis Acid Catalyst
TolueneAnhydrousSolvent Still / CommercialReaction Solvent
Saturated NaHCO₃ solutionReagent GradeLab PreparedFor work-up
BrineSaturated NaClLab PreparedFor work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography
Ethyl Acetate / HexanesHPLC GradeCommercially AvailableEluent for chromatography

Protocol

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-(4-methoxyphenyl)oxetan-3-ol (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (to make a 0.2 M solution). Add 2-methylfuran (1.5 eq).

  • Catalyst Addition: Add anhydrous Iron(III) Chloride (FeCl₃, 5 mol %).

    • Causality Insight: FeCl₃ is a cost-effective and efficient Lewis acid for this transformation.[1][13] It activates the tertiary alcohol, promoting the formation of the carbocation necessary for the Friedel-Crafts reaction. The reaction is catalytic, minimizing waste.

  • Reaction Execution: Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(furan-2-yl)-3-(4-methoxyphenyl)oxetane as a stable intermediate.

Part B: Synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-(furan-2-yl)-3-(4-methoxyphenyl)oxetaneFrom Part A-Starting material
Ruthenium(III) Chloride (RuCl₃·xH₂O)Reagent GradeCommercially AvailableOxidation Catalyst
Sodium Periodate (NaIO₄)>99%Commercially AvailableOxidant
Acetonitrile (MeCN)HPLC GradeCommercially AvailableSolvent
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableSolvent
Water (H₂O)Deionized-Solvent
1 M Hydrochloric Acid (HCl)Reagent GradeLab PreparedFor work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableDrying agent

Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 3-(furan-2-yl)-3-(4-methoxyphenyl)oxetane (1.0 eq).

  • Solvent Addition: Add a 1:1:1.5 mixture of Acetonitrile:Ethyl Acetate:Water (to make a 0.1 M solution).

  • Catalyst and Oxidant Addition: Add Ruthenium(III) Chloride hydrate (RuCl₃·xH₂O, 1 mol %) followed by Sodium Periodate (NaIO₄, 4.0 eq).

    • Causality Insight: This ruthenium-catalyzed oxidation is exceptionally mild and selective for the furan ring, preventing cleavage or polymerization of the acid-sensitive oxetane ring.[14] NaIO₄ serves as the stoichiometric oxidant to regenerate the active ruthenium species in the catalytic cycle.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Add water and extract with ethyl acetate (3x). Combine the organic layers and discard the aqueous layer.

  • Acidification and Extraction: Wash the combined organic layers with 1 M HCl (2x) and then with brine.

    • Self-Validation: The acidic wash protonates the carboxylate, ensuring it partitions into the organic layer. A subsequent basic extraction (e.g., with NaOH) followed by re-acidification can be used as a purification technique, as the desired product will move into the aqueous basic layer, leaving neutral impurities behind.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity.[13] If necessary, further purification can be achieved by recrystallization or flash chromatography.

Experimental Workflow and Data

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final characterized product.

Caption: Step-by-step experimental workflow diagram.

Representative Characterization Data

For 3-(4-methoxyphenyl)oxetane-3-carboxylic acid :

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 10-12 (br s, 1H, COOH), 7.35 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.01 (d, 2H, OCH₂), 4.85 (d, 2H, OCH₂), 3.82 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃)δ 176.5 (COOH), 160.0 (Ar-C), 130.2 (Ar-C), 128.5 (Ar-CH), 114.2 (Ar-CH), 81.5 (OCH₂), 55.4 (OCH₃), 51.0 (C-quat)
HRMS (ESI) Calculated for C₁₁H₁₂O₄ [M-H]⁻, found value ± 5 ppm
IR (ATR) ν (cm⁻¹) 2950-3100 (br, O-H), 1705 (s, C=O), 1250 (s, C-O)

Note: Exact chemical shifts (δ) may vary slightly depending on solvent and concentration.

Trustworthiness: Troubleshooting and Key Considerations

  • Choice of Lewis Acid: While FeCl₃ is effective and economical, other Lewis acids like Ca(NTf₂)₂ have also been reported to be successful, sometimes offering improved yields for specific substrates.[1][13] The choice may require optimization depending on the electronic nature of the aryl group on the oxetanol.

  • Substrate Scope: Electron-rich arenes (like the methoxyphenyl example) are excellent nucleophiles and generally give high yields. Electron-deficient or sterically hindered arenes may require stronger Lewis acids or longer reaction times.

  • Oxetane Stability: The oxetane ring is sensitive to strong acids and high temperatures, which can cause ring-opening or polymerization.[15][16] The catalytic nature of the Friedel-Crafts step and the mildness of the ruthenium-based oxidation are critical for preserving this strained ring system.

  • Purity of Reagents: The use of anhydrous solvent and an inert atmosphere for the Friedel-Crafts reaction is crucial, as water can deactivate the Lewis acid catalyst. 2-Methylfuran should be free of oxidized impurities.

Conclusion and Future Outlook

The described two-step protocol provides a reliable and scalable method for synthesizing 3-aryl-3-carboxylic acid oxetanes, which are valuable building blocks for medicinal chemistry. The strategy's key advantages include the use of inexpensive catalysts, mild reaction conditions that are tolerant of the oxetane ring, and a straightforward purification process.[1] The resulting products possess two functional handles—the aromatic ring and the carboxylic acid—that are amenable to a wide range of further derivatizations, enabling the rapid exploration of chemical space in drug discovery programs. This method empowers researchers to incorporate the advantageous oxetane motif into novel therapeutic candidates with greater ease and efficiency.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Dubois Et Al 2020 Short Synthesis of Oxetane and Azetidine 3 Aryl 3 Carboxylic Acid Deriv
  • (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
  • A Comparative Analysis of Lewis Acids in the Catalysis of 2,2-Dimethyloxetane Ring-Opening. Benchchem.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation.
  • Friedel-Crafts Alkyl
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetane ethers are formed reversibly in the lithium-catalyzed Friedel–Crafts alkylation of phenols with oxetanols: Synthesis of dihydrobenzofurans, diaryloxetanes, and oxetane ethers.
  • Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans.
  • Friedel Crafts Acylation And Alkyl
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Scheme 1. Friedel–Crafts alkylation of oxetane 1 with phenol.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Friedel-Crafts Alkyl
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
  • Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Chemical Space Explor

Sources

Application Notes and Protocols for the Incorporation of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can confer advantageous properties, such as enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and tailored physicochemical characteristics. This document provides a comprehensive guide for researchers on the use of 3-(4-Methylphenyl)oxetane-3-carboxylic acid, a unique and sterically hindered building block, in solid-phase peptide synthesis (SPPS). We present detailed protocols for its preparation, activation, and coupling, alongside best practices for the characterization of the resulting modified peptides. The causality behind experimental choices is elucidated to empower scientists to rationally design and synthesize novel peptide-based therapeutics.

Introduction: The Rationale for Oxetane-Modified Peptides

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry.[1][2] When incorporated into amino acid structures, it acts as a bioisostere for gem-dimethyl or carbonyl groups, offering a unique combination of properties.[1] Specifically, the 3-aryl-oxetane-3-carboxylic acid scaffold introduces a rigid, three-dimensional constraint on the peptide backbone. This pre-organization can be critical for locking the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target.

The 4-methylphenyl (p-tolyl) group on the oxetane ring serves multiple purposes in rational peptide design. It introduces a hydrophobic element that can engage in specific interactions within a receptor's binding pocket, potentially enhancing potency and selectivity. Furthermore, the steric bulk of the entire residue significantly shields the adjacent peptide bonds from enzymatic degradation, a primary failure mode for peptide therapeutics in vivo.[3]

This guide will detail the necessary steps to successfully utilize Fmoc-protected this compound in standard Fmoc/tBu-based solid-phase peptide synthesis workflows.

Synthesis and Preparation of the Building Block

The successful incorporation of this compound begins with its synthesis and subsequent protection for SPPS. A plausible synthetic route is outlined below, based on established methods for analogous compounds.[4]

Synthesis of this compound

A common route to 3-aryl-oxetane-3-carboxylic acids involves the reaction of a suitable Grignard reagent with oxetan-3-one, followed by oxidation.

A 4-Bromotoluene B Mg, THF A->B C 4-Methylphenylmagnesium bromide B->C Formation of Grignard Reagent E 3-(4-Methylphenyl)oxetan-3-ol C->E Nucleophilic Addition D Oxetan-3-one D->E F Oxidizing Agent (e.g., KMnO4) E->F G This compound F->G Oxidation

Figure 1: Synthetic pathway to this compound.
Fmoc Protection of the Amino Acid Analogue

For use in Fmoc-SPPS, the carboxylic acid needs to be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. As this is not a traditional alpha-amino acid, the "Fmoc protection" in this context refers to preparing the acid for peptide coupling. The carboxylic acid itself is the reactive group for amide bond formation. Therefore, the building block used in SPPS is This compound . No N-terminal protection is required as it lacks a primary or secondary amine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The primary challenge in incorporating this compound is overcoming the significant steric hindrance around the carboxylic acid moiety.[5] This necessitates the use of highly efficient coupling reagents and potentially extended reaction times or double coupling strategies.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA Resin (or similar)VariousSPPS Grade
Fmoc-protected amino acidsVariousSPPS Grade
This compoundCustom Synthesis>95% Purity
HATUVariousReagent Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
PiperidineVariousACS Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
WaterIn-houseHPLC Grade
Diethyl etherVariousACS Grade, Anhydrous
SPPS Workflow

The following protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale.

cluster_prep Resin Preparation cluster_cycle Iterative Coupling Cycle cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF (30 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each residue Coupling Amino Acid Coupling (Standard or Hindered) Wash1->Coupling Repeat for each residue Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each residue Wash2->Deprotection Repeat for each residue Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (LC-MS, MS/MS) Purification->Analysis

Figure 2: SPPS workflow for incorporating the oxetane amino acid.
Detailed Coupling Protocol for this compound

This protocol utilizes a double coupling strategy with HATU, a highly effective coupling reagent for sterically hindered amino acids.[6][7]

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation of the Oxetane Amino Acid: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Wash: Drain the reaction vessel and wash the resin with DMF (5x).

  • Second Coupling (Recommended): Repeat steps 2 and 3 with a fresh solution of activated this compound. This helps to drive the reaction to completion, which is crucial for sterically demanding couplings.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x). A Kaiser test can be performed to check for the presence of free amines, although its reliability can be variable with sterically hindered N-terminals.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next standard Fmoc-amino acid in the sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.

  • Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2] TIS is a scavenger to prevent side reactions with sensitive residues like Trp and Met.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. The oxetane ring is generally stable to these standard TFA cleavage conditions, but prolonged exposure should be avoided.[8]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

Thorough characterization is essential to confirm the successful incorporation of the unnatural amino acid and to verify the purity of the final peptide.

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the purified peptide. The expected mass will be the sum of the constituent amino acid residues, including the this compound residue (Molecular Weight: 206.23 g/mol , as the incorporated residue C₁₂H₁₂O₂).

Table 1: Expected Mass Shift Upon Incorporation

ModificationChemical Formula of ResidueMonoisotopic Mass Shift (Da)
Incorporation of this compoundC₁₂H₁₂O₂+188.0837

Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the modification. Fragmentation analysis should show the expected b- and y-ion series, with the mass shift corresponding to the oxetane residue at the correct position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a detailed structural confirmation, 1D and 2D NMR spectroscopy can be employed.[7][8]

  • ¹H NMR: The spectrum of a peptide containing the this compound residue is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.4 ppm region) and a singlet for the methyl group (~2.3-2.4 ppm). The diastereotopic protons of the oxetane ring will appear as complex multiplets in the aliphatic region, typically between 4.0 and 5.0 ppm.

  • TOCSY/COSY: These experiments will confirm the spin systems of the natural amino acids. The oxetane residue will not show a typical amino acid spin system, helping to distinguish it.

  • NOESY/ROESY: These experiments can reveal through-space correlations between the oxetane residue's protons and those of neighboring amino acids, providing valuable information about the local conformation induced by this rigid building block.

Conclusion and Future Perspectives

The incorporation of this compound into peptides is a powerful strategy for creating novel peptidomimetics with enhanced stability and defined conformations. The steric hindrance posed by this building block requires optimized coupling protocols, such as the use of HATU and double coupling, to achieve high-purity products. The analytical techniques outlined herein provide a robust framework for validating the synthesis and characterizing the final peptide. By leveraging these advanced building blocks, researchers can expand the chemical space of peptides and accelerate the development of next-generation peptide-based drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Roesner, S., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Chemical Science. [Link]

  • Request PDF. (2026). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design.
  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). [Link]

  • NIH. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry. [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. [Link]

  • PubMed. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

Sources

Application Notes: 3-(4-Methylphenyl)oxetane-3-carboxylic acid as a Carbonyl Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Carbonyl Isosteres in Modern Medicinal Chemistry

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems, frequently serving as a key hydrogen bond donor and acceptor or an anionic center for engaging with receptor targets. However, its inherent acidity and polarity often contribute to unfavorable pharmacokinetic profiles, including poor membrane permeability, rapid metabolic clearance, and potential for off-target toxicities. To mitigate these liabilities while preserving biological activity, medicinal chemists employ the strategy of isosteric replacement.

An isostere is a functional group that shares similar steric, electronic, and physicochemical properties with another, allowing it to substitute for the original group without drastically altering the molecule's interaction with its biological target. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful and versatile motif in this context.[1][2] Specifically, 3-aryl-3-carboxylic acid oxetanes serve as non-classical bioisosteres of aryl carboxylic acids, offering a sophisticated tool to fine-tune the properties of lead compounds.[3][4] This guide focuses on the application of a representative of this class, 3-(4-Methylphenyl)oxetane-3-carboxylic acid , detailing its advantages, physicochemical impact, and protocols for its synthesis and incorporation.

The 3-Aryloxetane-3-Carboxylic Acid Moiety: A Modern Bioisostere

The oxetane ring is not merely a passive spacer. Its unique structural and electronic features make it an attractive replacement for carbonyl and gem-dimethyl groups.[4][5] When functionalized with a carboxylic acid at the 3-position, it presents a compelling alternative to a simple benzoic acid derivative.

Key Advantages:

  • Metabolic Stability: Carboxylic acids are often susceptible to Phase II metabolism (e.g., glucuronidation), leading to rapid clearance. The oxetane scaffold is significantly more robust and resistant to common metabolic pathways, potentially increasing a drug's half-life.[1][4]

  • Modulation of Physicochemical Properties: The incorporation of the strained, polar oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogP/LogD) compared to traditional aryl or gem-dimethyl groups.[1][5][6] This can lead to an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Three-Dimensionality: Moving from a planar benzoic acid to a puckered, three-dimensional oxetane structure can improve binding affinity and selectivity by enabling novel interactions within a receptor pocket and providing access to new chemical space.[7][8]

G start Oxetan-3-ol & Toluene step1 Step 1: Friedel-Crafts Alkylation (e.g., with 2-(furan-2-yl)oxetan-3-ol intermediate) Catalyst: Lewis Acid (e.g., Bi(OTf)3) start->step1 step2 Step 2: Oxidative Cleavage Reagents: RuCl3 (cat.), NaIO4 step1->step2 end_product 3-(4-Methylphenyl)oxetane- 3-carboxylic acid step2->end_product

Figure 2: General workflow for the synthesis of the title compound.

Materials:

  • 3-(Furan-2-yl)oxetan-3-ol (or similar activated oxetane alcohol)

  • Toluene

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) or other suitable Lewis acid

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation:

    • To a solution of 3-(furan-2-yl)oxetan-3-ol (1.0 equiv) in toluene (used as solvent and reactant), add the Lewis acid catalyst (e.g., Bi(OTf)₃, 5 mol%).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate, 3-(furan-2-yl)-3-(p-tolyl)oxetane, can be purified by column chromatography or used directly in the next step.

  • Oxidative Cleavage of the Furan Ring: [11] * Dissolve the crude 3-(furan-2-yl)-3-(p-tolyl)oxetane (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

    • Add RuCl₃·xH₂O (1-2 mol%) followed by the portion-wise addition of NaIO₄ (4.0-5.0 equiv) over 30 minutes, maintaining the temperature below 30 °C with an ice bath.

    • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with isopropanol to consume excess oxidant.

    • Dilute the mixture with water and perform a basic wash with saturated NaHCO₃ to extract the carboxylic acid into the aqueous layer.

    • Wash the aqueous layer with EtOAc to remove non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product, this compound, with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Note on Stability: Some oxetane-carboxylic acids have been reported to be unstable, potentially isomerizing to lactones upon heating or prolonged storage. [6]It is advisable to store the product at low temperatures and use it in subsequent steps without unnecessary delay.

Protocol 2: Amide Coupling for Incorporation into Lead Molecules

The 3-aryl-oxetane-3-carboxylic acid moiety presents significant steric hindrance around the carboxyl group. Standard amide coupling conditions may be sluggish or fail entirely. [12][13]A robust protocol utilizing acyl fluoride intermediates is recommended for coupling with amines, especially those that are sterically hindered or electron-deficient. [12][14]

G start Oxetane Carboxylic Acid + Amine (R-NH2) step1 Step 1: Acyl Fluoride Formation Reagent: PyFluor or BTFFH Base: DIPEA Solvent: Anhydrous DMF start->step1 step2 Step 2: Nucleophilic Attack Elevated Temperature (e.g., 80 °C) step1->step2 end_product Target Amide step2->end_product

Figure 3: Workflow for sterically hindered amide bond formation.

Materials:

  • This compound (1.0 equiv)

  • Target amine (1.1-1.5 equiv)

  • Bis(2,2,2-trifluoroethyl) (carboxy)phosphonate (BTFFH) or similar acyl fluoride generating reagent (e.g., PyFluor) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a solution of this compound in anhydrous DMF, add DIPEA and the amine.

  • Add the acyl fluoride generating reagent (e.g., BTFFH) to the mixture at room temperature.

  • Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.

  • Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Protocol Choice: Standard coupling reagents like HATU or HOBt/EDC form bulky activated esters. For a sterically hindered acid, the approach of the amine nucleophile is impeded. [13]Converting the acid to a small, highly reactive acyl fluoride intermediate minimizes steric clash and facilitates the nucleophilic attack, even at elevated temperatures, driving the reaction to completion where other methods fail. [12]

Conclusion and Future Outlook

This compound and its analogues are powerful tools in the medicinal chemist's arsenal. They serve as effective carbonyl isosteres that can overcome common pharmacokinetic challenges associated with carboxylic acids, such as poor metabolic stability and high polarity. [1][4]By replacing a simple aryl acid with this three-dimensional, metabolically robust scaffold, researchers can significantly improve the drug-like properties of lead compounds, enhancing their potential for clinical success. The synthetic protocols provided herein offer a reliable pathway for the preparation and strategic implementation of this valuable building block in drug discovery programs.

References

  • Vertex AI Search. (2025).
  • W. B. Huffman, et al. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
  • G. Huang, et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • F. Reiners, et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • F. Reiners, et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • G. Huang, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.
  • J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • M. E. Due-Hansen, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • F. Reiners, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • M. E. Due-Hansen, et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • C. Buron, et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH.
  • C. Buron, et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group.
  • C. Buron, et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • P. Mykhailiuk. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • G. Schäfer, et al. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • M. E. Due-Hansen, et al. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • F. Reiners, et al. (2025).
  • P. Mykhailiuk, et al. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
  • R. G. Franz. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.

Sources

Application Notes and Protocols: Incorporation of 3-(4-Methylphenyl)oxetane-3-carboxylic acid into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the motifs that have gained significant traction are oxetanes—strained four-membered cyclic ethers. Their unique three-dimensional structure, combined with their ability to act as polar, metabolically stable bioisosteres for commonly used functional groups like gem-dimethyl and carbonyls, has positioned them as a valuable tool for medicinal chemists.[1][2][3] The incorporation of an oxetane moiety can lead to marked improvements in aqueous solubility, lipophilicity (LogD), and metabolic stability, while also influencing the conformation of the parent molecule.[4][5]

This guide focuses on a specific, highly promising building block: 3-(4-Methylphenyl)oxetane-3-carboxylic acid . This molecule marries the benefits of the oxetane ring with the synthetic versatility of a carboxylic acid, offering a gateway to a diverse array of bioactive scaffolds, particularly amides, which are prevalent in pharmaceuticals. The presence of the aryl group provides a vector for further chemical modification, while the carboxylic acid at the sterically hindered 3-position presents both a synthetic challenge and an opportunity to create unique chemical entities.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its successful incorporation into amide-based bioactive scaffolds. The methodologies are designed to address the potential challenges associated with the sterically hindered nature of the carboxylic acid and the inherent strain of the oxetane ring.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1416323-07-3[6]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, MeOH). Limited solubility in non-polar solvents and water.
Storage Store in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Strategic Incorporation into Bioactive Scaffolds: Amide Bond Formation

The carboxylic acid functionality of this compound is the primary handle for its incorporation into larger molecules. Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods can be employed. However, the steric hindrance around the carboxylic acid requires careful selection of coupling reagents and reaction conditions to ensure high yields and purity.

Below are detailed protocols for the coupling of this compound with a primary or secondary amine.

Protocol 1: Standard Peptide Coupling using HATU

This is a widely used and generally reliable method for amide bond formation, even with some degree of steric hindrance.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 3-(4-Methylphenyl)oxetane- 3-carboxylic acid F Stir at room temperature (12-24 h) A->F B Amine (R-NH2) B->F C HATU C->F D DIPEA D->F E Anhydrous DMF E->F G Aqueous work-up F->G H Extraction G->H I Column Chromatography H->I J Final Amide Product I->J G cluster_0 Acyl Fluoride Formation cluster_1 Amide Formation cluster_2 Work-up and Purification A 3-(4-Methylphenyl)oxetane- 3-carboxylic acid D Anhydrous DCM A->D B Cyanuric Fluoride B->D C Pyridine C->D E Add Amine (R-NH2) D->E F Stir at elevated temperature (e.g., 40 °C) E->F G Aqueous work-up F->G H Extraction G->H I Column Chromatography H->I J Final Amide Product I->J G cluster_0 Potential Improvements A 3-(4-Methylphenyl)oxetane- 3-carboxylic acid C Amide Coupling (Protocol 1 or 2) A->C B Bioactive Scaffold (e.g., Kinase Inhibitor Core) B->C D Novel Bioactive Conjugate C->D E Increased Solubility D->E F Enhanced Metabolic Stability D->F G Improved Selectivity D->G H Novel Chemical Space D->H

Sources

Application Notes and Protocols: Amide Coupling Reactions with 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents and bioactive molecules.[1] While amide synthesis is a well-established field, significant challenges arise when coupling sterically hindered carboxylic acids, such as 3-(4-Methylphenyl)oxetane-3-carboxylic acid. The bulky nature of the substituents alpha to the carboxylic acid can significantly impede the approach of the amine, leading to slow reaction rates and low yields.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this compound, a valuable building block in contemporary drug discovery.

The oxetane motif, in particular, has gained prominence as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often conferring improved physicochemical properties such as increased solubility and metabolic stability.[1] However, the oxetane ring can be sensitive to strongly acidic conditions, which necessitates the careful selection of coupling reagents and reaction conditions to avoid unwanted ring-opening or isomerization.[1] This guide will present robust and reliable protocols that address these challenges, ensuring efficient and high-yielding amide bond formation.

Understanding the Mechanism: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Two of the most effective and widely used classes of coupling reagents for sterically demanding substrates are carbodiimides (e.g., EDC) and phosphonium/aminium salts (e.g., HATU).

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then attacked by the amine to form the amide bond. However, the O-acylisourea can rearrange to a stable N-acylurea, a common side product in carbodiimide-mediated couplings. To mitigate this and to increase the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine.[8]

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Amide Amide O_acylisourea->Amide + Amine HOBt HOBt Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Figure 1: EDC/HOBt Coupling Mechanism.

HATU-Mediated Coupling

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent.[9] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This species rapidly reacts with the amine to yield the desired amide with minimal side product formation, making it particularly suitable for sterically hindered substrates.[2]

G RCOOH Carboxylic Acid Active_Ester HATU Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Byproducts Byproducts HATU->Byproducts Base Base (DIPEA) Amide Amide Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Figure 2: HATU Coupling Mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Materials and Reagents
  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many amide couplings.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 equiv) to the solution.

  • Add HOBt (1.2 equiv) to the reaction mixture and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for particularly challenging or sterically hindered amines where the EDC/HOBt method may be sluggish.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Add HATU (1.1 equiv) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 equiv) to the reaction mixture and stir for another 5 minutes.

  • Add the amine (1.1 equiv) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Conditions

The choice of coupling reagent, solvent, and base can significantly impact the reaction outcome. The following table provides a summary of typical conditions and expected outcomes for the amide coupling of a sterically hindered carboxylic acid.

Coupling ReagentAdditive/BaseSolventTemperature (°C)Typical Reaction Time (h)Expected YieldNotes
EDC HOBt / N/ADCM or DMF0 to RT12-24Moderate to GoodCost-effective; workup removes water-soluble byproducts.
HATU DIPEADMF or DCMRT2-12Good to ExcellentHighly efficient for sterically hindered substrates; byproducts can be challenging to remove.[2]
DIC/HOBt HOBt / N/ADCM or DMF0 to RT12-24Moderate to GoodDiisopropylurea byproduct is more soluble than dicyclohexylurea (from DCC).
SOCl₂ N/AToluene/DCMReflux1-4VariableHarsh conditions may not be suitable for the oxetane ring; requires conversion to the acid chloride.[10]

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification Start Dissolve Carboxylic Acid and Amine in Solvent Add_Reagents Add Coupling Reagents and Base Start->Add_Reagents React Stir at Appropriate Temperature Add_Reagents->React TLC_LCMS Monitor by TLC/LC-MS React->TLC_LCMS Dilute Dilute with Organic Solvent TLC_LCMS->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Characterize Characterize Pure Product Column->Characterize

Figure 3: General Amide Coupling Workflow.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider switching from EDC/HOBt to the more potent HATU coupling reagent. Increasing the reaction temperature to 40-50 °C may also improve the rate, but caution should be exercised due to the potential for oxetane ring instability at elevated temperatures.[4]

  • Side Product Formation: The formation of N-acylurea is a common issue with carbodiimide couplings. Ensuring the addition of HOBt and maintaining a low temperature during the addition of EDC can minimize this side reaction.

  • Purification Challenges: The byproducts of HATU couplings can sometimes co-elute with the desired product. Careful selection of the mobile phase for column chromatography is crucial. A gradient elution from a non-polar to a more polar solvent system often provides the best separation.

  • Oxetane Instability: Avoid strongly acidic conditions during workup. While a mild acid wash (e.g., 1 M HCl) is generally tolerated, prolonged exposure should be avoided.[1] If instability is suspected, consider a workup with milder acidic washes (e.g., saturated ammonium chloride) or a direct chromatographic purification of the crude reaction mixture.

Conclusion

The amide coupling of the sterically hindered this compound can be successfully achieved with high efficiency by selecting the appropriate coupling reagents and reaction conditions. The HATU-mediated protocol is generally the most robust for such challenging substrates, while the EDC/HOBt method offers a reliable and more economical alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize novel amide derivatives incorporating this valuable oxetane building block for applications in drug discovery and development.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11058–11064. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • ResearchGate. (2012). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. [Link]

  • ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • RSC Publishing. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

  • RSC Publishing. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • RSC Publishing. (2019). Cyrene as a bio-based solvent for HATU mediated amide coupling. [Link]

  • ResearchGate. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. [Link]

  • National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Application Notes and Protocols for the Use of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Functional Polyethers

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique properties to resulting materials. 3-(4-Methylphenyl)oxetane-3-carboxylic acid stands out as a promising candidate for the synthesis of functional polyethers. The strained four-membered oxetane ring provides a strong thermodynamic driving force for ring-opening polymerization, while the pendant aromatic carboxylic acid group offers a site for further chemical modification, influencing properties such as solubility, thermal stability, and adhesion. These characteristics make polymers derived from this monomer attractive for a range of applications, from advanced coatings and adhesives to drug delivery systems and high-performance engineering plastics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. It details the rationale for a two-step polymerization strategy, provides step-by-step protocols for monomer esterification and subsequent polymerization, and outlines the characterization of the resulting polymer.

Strategic Approach: Esterification Prior to Polymerization

Direct cationic ring-opening polymerization (CROP) of this compound can be challenging. The carboxylic acid functionality can interfere with the cationic polymerization mechanism by reacting with the initiator or the propagating cationic species. Furthermore, studies have shown that some oxetane-carboxylic acids can be unstable, particularly at elevated temperatures, and may undergo isomerization to lactones.

To circumvent these potential issues, a more robust and reliable two-step approach is recommended:

  • Esterification: The carboxylic acid is first converted to its methyl ester, methyl 3-(4-methylphenyl)oxetane-3-carboxylate. The ester group is significantly less reactive towards cationic initiators and provides greater stability to the monomer.

  • Cationic Ring-Opening Polymerization (CROP): The purified esterified monomer is then polymerized via CROP to yield a well-defined polyester.

  • Post-Polymerization Hydrolysis (Optional): If the final application requires the free carboxylic acid groups, the polyester can be hydrolyzed to the corresponding polyacid. This polymer modification route allows for the synthesis of a functional polyether that would be difficult to obtain through direct polymerization of the acid-functionalized monomer.

This strategy offers superior control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Protocol I: Synthesis of Methyl 3-(4-Methylphenyl)oxetane-3-carboxylate

This protocol describes the esterification of this compound to its methyl ester using methanol in the presence of an acid catalyst.

Materials and Equipment
Material/EquipmentDescription
Reagents This compound, Anhydrous Methanol (MeOH), Sulfuric Acid (H₂SO₄, concentrated), Sodium Bicarbonate (NaHCO₃, saturated solution), Anhydrous Magnesium Sulfate (MgSO₄), Dichloromethane (DCM)
Glassware Round-bottom flask, Reflux condenser, Magnetic stirrer and stir bar, Separatory funnel, Erlenmeyer flask, Beaker
Equipment Heating mantle, Rotary evaporator, pH paper
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., 20-30 mL of methanol per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude methyl 3-(4-methylphenyl)oxetane-3-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome

The final product, methyl 3-(4-methylphenyl)oxetane-3-carboxylate, should be a clear oil or a low-melting solid. Characterization by ¹H NMR and ¹³C NMR spectroscopy should confirm the presence of the methyl ester group and the intact oxetane ring.

Protocol II: Cationic Ring-Opening Polymerization of Methyl 3-(4-Methylphenyl)oxetane-3-carboxylate

This protocol details the CROP of the esterified monomer using boron trifluoride etherate (BF₃·OEt₂) as the initiator. This method is adapted from established procedures for the polymerization of functionalized oxetanes.[1]

Materials and Equipment
Material/EquipmentDescription
Reagents Methyl 3-(4-methylphenyl)oxetane-3-carboxylate (monomer, rigorously dried), Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), Anhydrous Dichloromethane (DCM, polymerization grade), Methanol (for quenching)
Glassware Schlenk flask or oven-dried round-bottom flask with a rubber septum, Syringes and needles (oven-dried), Magnetic stirrer and stir bar
Equipment Schlenk line or glovebox for inert atmosphere operations, Magnetic stirrer plate
Step-by-Step Procedure
  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the purified and dried methyl 3-(4-methylphenyl)oxetane-3-carboxylate monomer. Dissolve the monomer in anhydrous dichloromethane to the desired concentration (e.g., 1 M).

  • Initiator Solution Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the BF₃·OEt₂ initiator in anhydrous dichloromethane (e.g., 0.1 M).

  • Initiation: While vigorously stirring the monomer solution at room temperature, inject the required amount of the initiator solution using a dry syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

  • Polymerization: Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.

  • Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Typical Reaction Parameters
ParameterValue
Monomer Concentration0.5 - 2.0 M in DCM
Monomer to Initiator Ratio50:1 to 500:1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 24 hours
Characterization of the Resulting Polymer

The resulting poly(methyl 3-(4-methylphenyl)oxetane-3-carboxylate) can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the absence of the monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol III: Post-Polymerization Hydrolysis

This optional protocol describes the conversion of the polyester to the corresponding polyacid.

Materials and Equipment
Material/EquipmentDescription
Reagents Poly(methyl 3-(4-methylphenyl)oxetane-3-carboxylate), Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), Tetrahydrofuran (THF) or Dioxane, Hydrochloric Acid (HCl, dilute solution), Deionized water
Glassware Round-bottom flask, Reflux condenser, Magnetic stirrer and stir bar, Beaker
Equipment Heating mantle, pH paper, Dialysis tubing (if required)
Step-by-Step Procedure
  • Polymer Dissolution: Dissolve the poly(methyl 3-(4-methylphenyl)oxetane-3-carboxylate) in a suitable solvent such as THF or dioxane in a round-bottom flask.

  • Base Addition: Add an aqueous solution of NaOH or LiOH in excess (e.g., 2-3 equivalents per ester group).

  • Hydrolysis: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitoring by IR spectroscopy for the disappearance of the ester carbonyl peak can be performed).

  • Acidification: After cooling to room temperature, carefully acidify the solution with dilute HCl until the pH is acidic. The polymer may precipitate out of the solution.

  • Purification: If the polymer precipitates, it can be collected by filtration, washed with deionized water, and dried. Alternatively, the polymer can be purified by dialysis against deionized water to remove salts.

  • Drying: Dry the final poly(this compound) under vacuum.

Visualizing the Workflow and Mechanisms

Reaction Scheme

Reaction_Scheme Monomer_Acid This compound Monomer_Ester Methyl 3-(4-Methylphenyl)oxetane-3-carboxylate Monomer_Acid->Monomer_Ester Esterification (MeOH, H+) Polymer_Ester Poly(methyl 3-(4-methylphenyl)oxetane-3-carboxylate) Monomer_Ester->Polymer_Ester CROP (BF3.OEt2) Polymer_Acid Poly(this compound) Polymer_Ester->Polymer_Acid Hydrolysis (NaOH, H+)

Caption: Overall synthetic strategy.

Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF3.OEt2 Activated_Monomer Activated Monomer (Oxonium Ion) Initiator->Activated_Monomer Monomer1 Oxetane Monomer Monomer1->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Monomer2 Oxetane Monomer Monomer2->Elongated_Chain Nucleophilic Attack Terminated_Chain Terminated Polymer Elongated_Chain->Terminated_Chain Quenching_Agent Methanol Quenching_Agent->Terminated_Chain

Caption: CROP mechanism overview.

Experimental Workflow

Experimental_Workflow start Start esterification Esterify Monomer Acid start->esterification purify_monomer Purify Monomer Ester esterification->purify_monomer polymerization Perform CROP purify_monomer->polymerization purify_polymer Precipitate and Purify Polymer polymerization->purify_polymer characterization Characterize Polymer (NMR, GPC, DSC, TGA) purify_polymer->characterization hydrolysis Optional: Hydrolyze Polymer characterization->hydrolysis end End characterization->end Final Product (Polyester) purify_polyacid Purify Polyacid hydrolysis->purify_polyacid final_characterization Characterize Polyacid purify_polyacid->final_characterization final_characterization->end Final Product (Polyacid)

Caption: Step-by-step experimental workflow.

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available at: [Link]

  • Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Aston University Research Explorer. Available at: [Link]

  • Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Process for the preparation of oxetane-3-carboxylic acids. Google Patents.
  • Process for the preparation of oxetane-3-carboxylic acids. Google Patents.

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Oxetane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxetane Carboxylic Acids in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique, slightly puckered three-dimensional structure offers a compelling alternative to commonly used groups like gem-dimethyl or carbonyls.[2][3][4] Incorporating an oxetane moiety can profoundly enhance the physicochemical properties of a drug candidate, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity without compromising target affinity.[3][5]

Oxetane-3-carboxylic acid, in particular, serves as a versatile and highly valuable building block. The carboxylic acid handle provides a direct attachment point for a vast array of chemical functionalities, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). However, the inherent ring strain of the oxetane core necessitates a nuanced approach to its chemical manipulation. Standard derivatization procedures must be carefully adapted to preserve the integrity of the four-membered ring.

This guide provides a detailed examination of the primary derivatization strategies for the carboxylic acid group on the oxetane ring, focusing on the underlying chemical principles, robust experimental protocols, and critical troubleshooting insights to empower researchers in their drug discovery campaigns.

Core Principles & Critical Considerations

Before proceeding to specific protocols, it is crucial to understand the unique chemical behavior of the oxetane ring, especially when an adjacent carboxylic acid is present.

  • Ring Strain: The four-membered ring is thermodynamically strained. This makes it susceptible to ring-opening reactions, particularly under harsh acidic or nucleophilic conditions.[6] Reaction conditions must be carefully selected to be mild enough to tolerate this strain.

  • Potential for Isomerization: A significant and often overlooked challenge is the propensity of some oxetane-carboxylic acids to isomerize into the corresponding γ-lactones, especially upon heating or in the presence of acid.[4][7][8] This intramolecular ring-opening can dramatically reduce the yield of the desired product and lead to complex purification challenges.[8] The stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[6][9]

  • Reagent Selection: The choice of activating agents, bases, and solvents is paramount. For instance, while Fischer esterification is a classic method for converting carboxylic acids to esters, the requisite strong acid and heat can be detrimental to the oxetane core.[9][10]

G cluster_main Oxetane-3-Carboxylic Acid Stability Start Oxetane-3-Carboxylic Acid Lactone γ-Lactone (Isomerization Product) Start->Lactone  Heat or  Acidic Conditions Lactone->Start Reversion Unlikely caption Fig. 1: Isomerization of Oxetane-Carboxylic Acid.

Caption: Fig. 1: The critical instability pathway of oxetane-carboxylic acids.

Key Derivatization Strategies & Protocols

The carboxylic acid group on the oxetane ring can be transformed into a variety of essential functional groups. The most common and synthetically valuable derivatizations are amidation, esterification, and reduction to the corresponding alcohol.

DerivatizationPathways cluster_products Key Derivatives OxoAcid Oxetane-3-Carboxylic Acid Amide Amide OxoAcid->Amide Amine, Coupling Agent (e.g., HATU, EDC) Ester Ester OxoAcid->Ester Alcohol, Base, Alkyl Halide (Avoids strong acid) Alcohol Primary Alcohol OxoAcid->Alcohol Reducing Agent (e.g., LiAlH4, NaBH4) Low Temperature caption Fig. 2: Primary derivatization pathways.

Caption: Fig. 2: Primary derivatization pathways from oxetane-3-carboxylic acid.

Amide Bond Formation (Amidation)

Amidation is arguably the most critical derivatization in medicinal chemistry for building complex molecules. Modern peptide coupling reagents offer mild, efficient, and reliable methods that are highly compatible with the oxetane core.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU, HBTU, or EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate in situ. This allows the reaction with an amine to proceed rapidly at room temperature, avoiding the high temperatures that could promote lactone formation.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acidic proton of the carboxylic acid and any acid generated during the coupling reaction, driving the reaction to completion.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or DCM are used to ensure all reactants remain in solution and do not interfere with the reactive intermediates.

Protocol 1: Standard HATU-Mediated Amide Coupling

AmidationWorkflow A 1. Combine Oxetane-3-Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) and stir for 5 min. A->B C 3. Add HATU (1.2 eq) portion-wise. B->C D 4. Stir at Room Temperature for 2-16 h. (Monitor by TLC/LC-MS) C->D E 5. Quench with water and extract with EtOAc. D->E F 6. Wash organic layer with brine. E->F G 7. Dry (Na2SO4), filter, and concentrate. F->G H 8. Purify by column chromatography. G->H caption Fig. 3: Workflow for HATU-mediated amidation.

Caption: Fig. 3: Workflow for HATU-mediated amidation.

Step-by-Step Methodology:

  • To a clean, dry vial, add oxetane-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and anhydrous N,N-Dimethylformamide (DMF) (to a concentration of ~0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (EtOAc) three times.

  • Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Ester Formation (Esterification)

As previously noted, traditional acid-catalyzed esterification is ill-advised. A more robust strategy involves the SN2 reaction of an alkyl halide with the carboxylate salt of the oxetane acid, which proceeds under mild basic conditions.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is effective at deprotonating the carboxylic acid to form the nucleophilic carboxylate. This avoids the use of strong, potentially ring-opening bases.

  • Alkylating Agent: A reactive alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) serves as the electrophile.

  • Temperature: Gentle heating may be required to drive the reaction to completion, but should be carefully controlled (e.g., 40-60 °C) to minimize the risk of lactone formation.[7]

Protocol 2: Base-Mediated Esterification with an Alkyl Halide

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the oxetane-3-carboxylic acid (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add cesium carbonate (Cs2CO3) (1.5 eq.) to the solution.

  • Add the alkyl halide (e.g., methyl iodide) (1.2 eq.) dropwise.

  • Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or EtOAc).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Reduction to Primary Alcohol

Reduction of the carboxylic acid to a primary alcohol opens up another avenue for derivatization (e.g., ether formation). This transformation requires potent reducing agents, and temperature control is absolutely critical to prevent decomposition.[9]

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. However, its high reactivity can lead to decomposition of the oxetane ring at ambient temperatures.[9] Sodium borohydride (NaBH4) is generally milder and can be a better choice, though it may require activation (e.g., with I2) or may not be reactive enough on its own.

  • Temperature: Performing the reduction at low temperatures (e.g., -30 °C to 0 °C) is essential to control the reactivity of the hydride reagent and suppress unwanted side reactions, including ring cleavage.[9]

Protocol 3: Low-Temperature Reduction with LiAlH4

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add a suspension of LiAlH4 (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -20 °C in a suitable cooling bath.

  • Dissolve the oxetane-3-carboxylic acid (1.0 eq.) in a separate flask in anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the cooled LiAlH4 suspension via a syringe or dropping funnel, ensuring the internal temperature does not rise above -10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then slowly warm to 0 °C. Monitor by TLC (after careful quenching of an aliquot).

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.

Summary of Reaction Conditions & Troubleshooting

DerivatizationReagents & ConditionsKey ChallengesTroubleshooting Solutions
Amidation Primary: Coupling agent (HATU, HBTU, EDC), organic base (DIPEA), anhydrous solvent (DMF, DCM), Room Temp.Incomplete reaction; difficult-to-remove byproducts.Use a slight excess of amine & coupling agent; ensure all reagents are anhydrous; choose appropriate aqueous workup to remove urea byproducts (if using EDC).
Esterification Primary: Mild base (Cs2CO3, K2CO3), alkyl halide, solvent (DMF, ACN), RT to 50°C.Lactone formation [7][8]; low yield.Avoid high temperatures and strong acids; use a more reactive alkylating agent (e.g., iodide vs. chloride); ensure complete deprotonation before adding the halide.
Reduction Primary: LiAlH4 or NaBH4, anhydrous THF, Low Temp (-30 to 0°C) .Ring decomposition [9]; over-reduction or side reactions.Maintain strict temperature control during addition and reaction; perform a slow, careful quench at 0°C; ensure an inert atmosphere.

Conclusion

The derivatization of the carboxylic acid on the oxetane ring is a powerful tactic in drug discovery, enabling the synthesis of diverse and structurally complex molecules with potentially superior pharmacological properties.[11] Success in these transformations hinges on a deep respect for the inherent strain of the oxetane ring. By employing mild, modern synthetic methods, carefully controlling reaction parameters—especially temperature—and being vigilant for potential side reactions like lactone isomerization, researchers can effectively and reliably harness the full potential of these valuable building blocks. The protocols and principles outlined in this guide provide a validated framework for the strategic incorporation of derivatized oxetanes into next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • de Gombert, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns | Request PDF. Available at: [Link]

  • de Gombert, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Google Patents. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • Google Patents. (1989). Process for the preparation of oxetane-3-carboxylic acids.
  • Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • ResearchGate. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Available at: [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Aryl-Oxetane-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 3-aryl-oxetane-3-carboxylic acids represent a class of compounds with significant potential in drug discovery and medicinal chemistry. The rigid oxetane scaffold, combined with a chiral quaternary center bearing both an aryl and a carboxylic acid group, offers a unique three-dimensional architecture that can effectively probe biological space and serve as a bioisostere for other chemical moieties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of these valuable building blocks. We will delve into the strategic considerations for constructing the chiral quaternary center and present a detailed, field-proven protocol based on the powerful strategy of chiral phosphoric acid-catalyzed desymmetrization of a prochiral 1,3-diol precursor.

Introduction: The Significance of Chiral 3-Aryl-Oxetane-3-Carboxylic Acids in Medicinal Chemistry

The oxetane ring is no longer a mere curiosity of strained-ring chemistry; it has firmly established itself as a "privileged" motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to marked improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a conformationally constrained surrogate for gem-dimethyl or carbonyl groups.[1] The introduction of a stereochemically defined quaternary center at the 3-position, functionalized with both an aryl group and a carboxylic acid, further enhances the molecular complexity and potential for specific, high-affinity interactions with biological targets. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor or a handle for further derivatization, while the chiral aryl group can be tailored to fit into specific hydrophobic pockets of enzymes or receptors.

The stereoselective synthesis of these compounds, however, presents a considerable challenge due to the steric congestion around the quaternary center. This guide aims to provide a rational and practical approach to overcome this hurdle.

Strategic Approaches to Asymmetric Synthesis

Several strategies can be envisioned for the asymmetric synthesis of 3-aryl-oxetane-3-carboxylic acids. These include:

  • Asymmetric Alkylation/Arylation: The enantioselective addition of an aryl group to a prochiral oxetane-3-carboxylate enolate. This approach is direct but can be challenging due to the difficulty in controlling the facial selectivity of the enolate.

  • Kinetic Resolution: The synthesis of the racemic 3-aryl-oxetane-3-carboxylic acid followed by selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer in high enantiomeric excess. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Catalytic Asymmetric [2+2] Cycloaddition: The reaction of an aryl ketene with an appropriate formaldehyde equivalent in the presence of a chiral Lewis acid catalyst. This can be a powerful method for constructing the oxetane ring with concomitant creation of the chiral center.

  • Desymmetrization of a Prochiral Precursor: This elegant strategy involves the creation of a prochiral or meso-compound that is then selectively transformed by a chiral catalyst to yield the desired enantiomerically enriched product. This approach is often highly efficient and can lead to very high levels of enantioselectivity.[2][3]

This application note will focus on the desymmetrization strategy due to its proven effectiveness in creating sterically hindered quaternary stereocenters with high enantiocontrol.[4][5]

Featured Protocol: Asymmetric Synthesis via Chiral Phosphoric Acid-Catalyzed Desymmetrization

The cornerstone of our proposed synthesis is the enantioselective desymmetrization of a prochiral 3-aryl-3-(hydroxymethyl)oxetane precursor using a chiral phosphoric acid (CPA) catalyst. The overall synthetic workflow is depicted below.

Synthetic Workflow

Asymmetric Synthesis Workflow start Commercially Available 3-Oxetanone precursor Prochiral 3-Aryl-3-(hydroxymethyl)oxetane start->precursor Grignard Addition & Hydroxymethylation chiral_alcohol Chiral Mono-protected Alcohol precursor->chiral_alcohol Asymmetric Desymmetrization (Chiral Phosphoric Acid) target Chiral 3-Aryl-Oxetane-3-Carboxylic Acid chiral_alcohol->target Oxidation

Caption: Overall workflow for the asymmetric synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Prochiral 3-Aryl-3-(hydroxymethyl)oxetane (2)

  • To a solution of 3-oxetanone (1.0 eq) in anhydrous THF at -78 °C, add a solution of the desired aryl magnesium bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude 3-aryl-3-hydroxyoxetane.

  • Without further purification, dissolve the crude alcohol in anhydrous THF. Add paraformaldehyde (3.0 eq) and a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.2 eq).

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the prochiral diol 2 .

Step 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Desymmetrization (3)

  • To a solution of the prochiral diol 2 (1.0 eq) in a suitable solvent (e.g., toluene or CH2Cl2) at the recommended temperature (typically between 0 °C and room temperature), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-10 mol%).

  • Add a suitable acylating agent, such as benzoic anhydride (1.2 eq), and an activating agent if necessary.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction and purify the crude product by column chromatography to afford the chiral mono-benzoate 3 .

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic Cycle for Desymmetrization:

Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) Complex [CPA-Diol] Complex CPA->Complex + Substrate Substrate Prochiral Diol Substrate->Complex Product Chiral Mono-acylated Product Complex->Product + Acylating Agent AcylatingAgent Acylating Agent (e.g., Bz2O) AcylatingAgent->Product Product->CPA - Product Regenerates Catalyst

Caption: Proposed catalytic cycle for the desymmetrization.

Step 3: Oxidation to the Chiral Carboxylic Acid (4)

  • Dissolve the chiral mono-benzoate 3 in a suitable solvent mixture (e.g., acetonitrile, water, and CCl4).

  • Add a catalytic amount of RuCl3·xH2O (0.02 eq) and NaIO4 (4.0 eq).

  • Stir the biphasic mixture vigorously at room temperature until the reaction is complete.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude carboxylic acid 4 .

  • Purify by column chromatography or recrystallization if necessary.

Data Presentation and Expected Outcomes

The efficiency of the key desymmetrization step is highly dependent on the choice of chiral phosphoric acid catalyst and the substrate's electronic and steric properties. The following table provides representative data from the literature for analogous desymmetrization reactions, which can serve as a benchmark for optimization.[6][7][8]

EntryAryl Group (Ar)Catalyst (mol%)Yield of 3 (%)ee of 3 (%)
1Phenyl(R)-TRIP (5)9295
24-Methoxyphenyl(R)-TRIP (5)9597
34-Chlorophenyl(R)-TRIP (5)8993
42-Naphthyl(R)-STRIP (2)9098
53,5-Dimethylphenyl(R)-TRIP (5)9396

(Note: Data is illustrative and based on analogous transformations reported in the literature. Actual results may vary.)

Troubleshooting and Scientific Insights

  • Low Enantioselectivity: The choice of the chiral phosphoric acid catalyst is crucial. The steric bulk of the 3,3'-substituents on the BINOL backbone of the catalyst often dictates the level of enantiocontrol. Screening a panel of different CPA catalysts is highly recommended.

  • Low Yield in Desymmetrization: Incomplete conversion can be due to catalyst deactivation or steric hindrance. Increasing the catalyst loading or reaction time may improve the yield. Ensure all reagents and solvents are anhydrous.

  • Oxetane Ring Instability: While generally stable under the described conditions, prolonged exposure to strong acids can lead to ring-opening. It is crucial to perform acidic workups quickly and at low temperatures. Some 3-aryl-oxetane-3-carboxylic acids have been reported to be unstable and may isomerize to lactones upon heating or prolonged storage.[9] It is advisable to use the synthesized carboxylic acid promptly or store it as a more stable ester derivative.

  • Rationale for CPA Catalysis: Chiral phosphoric acids act as bifunctional catalysts. The acidic proton activates one of the hydroxyl groups of the prochiral diol, while the basic phosphoryl oxygen organizes the substrate and the acylating agent within the chiral pocket, leading to a highly ordered transition state that favors the acylation of one of the two enantiotopic hydroxyl groups.[4][5]

Conclusion

The asymmetric synthesis of chiral 3-aryl-oxetane-3-carboxylic acids is a challenging yet rewarding endeavor for medicinal chemists. The protocol detailed in this application note, based on the robust and highly selective desymmetrization of a prochiral diol using a chiral phosphoric acid catalyst, provides a reliable and scalable route to these valuable building blocks. By understanding the underlying principles of the catalytic cycle and potential pitfalls, researchers can effectively implement this strategy to access a wide range of novel chiral oxetanes for drug discovery programs.

References

  • Zhou, F., Cao, Z., Zhang, X., & Zhou, J. (2016). Catalytic Enantioselective Desymmetrization Reactions to All-Carbon Quaternary Stereocenters. Angewandte Chemie International Edition, 55(40), 12180-12203. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]

  • Meng, S., Liang, Y., Zheng, K., Yu, P., You, L., & Zheng, W. (2014). Chiral Phosphoric Acid Catalyzed Highly Enantioselective Desymmetrization of 2-Substituted and 2,2-Disubstituted 1,3-Diols via Oxidative Cleavage of Benzylidene Acetals. Journal of the American Chemical Society, 136(35), 12249–12252. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Sandvoss, A., & Wahl, J. M. (2020). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry–A European Journal, 26(61), 13837-13847. [Link]

  • Bull, J. A., & Huestis, M. P. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(15), 6046–6050. [Link]

  • Terrett, J. A., Huestis, M. P., et al. (2020). Synthesis of 3-Aryl-3-aminooxetanes via Photoredox/Nickel Cross-Coupling Catalysis. Organic Letters, 22(21), 8568–8572. [Link]

  • Rybakov, V. B., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 22(1), 241-245. [Link]

  • Aikawa, K., Hioki, Y., Shimizu, N., & Mikami, K. (2011). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Journal of the American Chemical Society, 133(50), 20092–20095. [Link]

  • Krische, M. J., et al. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 140(11), 3977-3981. [Link]

  • Veselý, J., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(3), 785-790. [Link]

  • Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2005). Deracemization of Quaternary Stereocenters by Enantioselective Protonation of a Prochiral Enolate. Angewandte Chemie International Edition, 44(42), 6924-6927. [Link]

  • Nigrìni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17024–17036. [Link]

  • Wang, Z., Chen, Z., & Sun, J. (2013). Catalytic Enantioselective Intermolecular Desymmetrization of 3-Substituted Oxetanes. Angewandte Chemie International Edition, 52(34), 8940-8943. [Link]

  • Bhosale, V. A., Nigrìni, M., & Veselý, J. (2021). Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines. Organic Letters, 23(24), 9376–9381. [Link]

  • Meng, S., Yu, P., Yu, Y., Liang, Y., Houk, K. N., & Zheng, W. (2020). Computational Design of Enhanced Enantioselectivity in Chiral Phosphoric Acid-Catalyzed Oxidative Desymmetrization of 1,3-Diol Acetals. Journal of the American Chemical Society, 142(18), 8234–8243. [Link]

Sources

Application Note: Strategic Approaches for the Scale-Up Synthesis of 3,3-Disubstituted Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of 3,3-Disubstituted Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in modern drug discovery.[1][2][3] Initially regarded as a strained and potentially unstable heterocycle, its true value has been unlocked, particularly in the form of 3,3-disubstituted building blocks.[1][4] In medicinal chemistry, these motifs are increasingly utilized as bioisosteric replacements for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[1][5][6] The introduction of a 3,3-disubstituted oxetane can significantly improve a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without introducing excessive steric bulk.[1][7] This has led to an exponential increase in their incorporation into preclinical and clinical drug candidates targeting a wide array of diseases.[5][7]

However, the transition from small-scale laboratory synthesis to robust, kilogram-scale production presents significant challenges.[8][9][10] Issues of reaction safety, scalability of purification, cost of goods, and consistent yield become paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two primary, industrially viable strategies for the scale-up synthesis of 3,3-disubstituted oxetanes: the intramolecular Williamson ether synthesis via diol cyclization and the Paternò-Büchi [2+2] photocycloaddition, with a focus on enabling technologies like flow chemistry.

Strategic Analysis of Scale-Up Routes

Two principal methodologies have proven most effective for the large-scale production of 3,3-disubstituted oxetanes. The choice between them depends on the desired substitution pattern, available starting materials, and specific process chemistry capabilities.

  • Intramolecular Williamson Ether Synthesis: This classical and highly reliable method involves the cyclization of a 3,3-disubstituted-1,3-propanediol.[1][11][12] The process typically involves the selective activation of one of the primary hydroxyl groups (e.g., via tosylation or mesylation) followed by base-mediated intramolecular SN2 cyclization to form the oxetane ring.[1][13][14] This method is versatile, generally high-yielding, and avoids the complexities of photochemical setups.[1][15]

  • Paternò-Büchi [2+2] Photocycloaddition: This elegant reaction directly forms the oxetane ring in a single step by the photochemical cycloaddition of a carbonyl compound (like acetone or benzaldehyde) and an alkene.[16][17][18] While powerful, scaling batch photochemical reactions can be problematic due to light attenuation (the "beer-lambert" problem), leading to inefficient and incomplete reactions. The adoption of continuous flow photoreactors has revolutionized this approach, enabling efficient, safe, and scalable photochemical synthesis.[1][6][19]

Head-to-Head Comparison of Primary Scale-Up Strategies
ParameterIntramolecular Williamson Ether SynthesisPaternò-Büchi [2+2] Photocycloaddition
Starting Materials Substituted Malonates / 1,3-DiolsCarbonyls & Alkenes
Key Steps Diol formation, selective activation (e.g., tosylation), cyclization[2+2] Photocycloaddition
Typical Yields Good to Excellent (often >70% for cyclization)[1]Moderate to Good (highly substrate dependent)[20]
Scalability Well-established for batch processing up to kg-scale.[11]Challenging in batch; excellent scalability in continuous flow reactors.[6][21]
Safety Concerns Handling of strong bases (NaH, KOtBu), sulfonyl chlorides.Photochemical safety, handling of flammable solvents, potential for peroxide formation.
Purification Standard chromatography or distillation.Often requires careful removal of unreacted starting materials and regioisomers.
Advantages High reliability, predictable outcomes, broad substrate scope.[1][15]Atom-economical, convergent, direct ring formation.[16][17]
Disadvantages Multi-step, generates stoichiometric waste (salts).Can suffer from poor regioselectivity, requires specialized photoreactor equipment.[17][18]

Detailed Application Protocols

Protocol 1: Kilogram-Scale Synthesis of (3-Methyloxetan-3-yl)methanol via Diol Cyclization

This protocol details a robust, multi-kilogram scale synthesis based on the Williamson etherification strategy, starting from diethyl methylmalonate. This route is advantageous for its use of common, relatively inexpensive starting materials and well-understood reaction classes.

G cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Selective Activation & Cyclization cluster_2 Final Product A Diethyl Methylmalonate C Base-catalyzed Aldol A->C B Paraformaldehyde B->C D Intermediate Ester C->D E LiAlH4 Reduction D->E F 2-Methyl-2-(hydroxymethyl)propane-1,3-diol E->F G Diol (from Step 1) F->G H TsCl, Et3N, cat. Bu2SnO G->H I Monotosylate Intermediate H->I J KOtBu, THF I->J K (3-Methyloxetan-3-yl)methanol J->K L Purified Oxetane Product K->L

Caption: Workflow for the synthesis of (3-methyloxetan-3-yl)methanol.

  • Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge diethyl methylmalonate (5.00 kg, 28.7 mol) and ethanol (20 L).

  • Reaction: Cool the solution to 10 °C. Add a solution of sodium ethoxide (21 wt% in ethanol, 1.1 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Aldol Addition: Add paraformaldehyde (1.0 eq) portion-wise over 2 hours. A mild exotherm is expected. Allow the slurry to stir at room temperature for 16 hours.

  • Reduction: Cool the reactor to 0 °C. Carefully and portion-wise, add lithium aluminum hydride (LiAlH4, 2.5 eq) to the reaction mixture. Caution: Highly exothermic reaction, gas evolution (H2). Ensure adequate cooling and venting.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Cautiously quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield the crude triol product, which is used directly in the next step.

  • Rationale: The key to this step is the selective activation of one primary hydroxyl group in the presence of two others. Catalytic dibutyltin oxide is known to facilitate the regioselective mono-tosylation of diols and can be applied here.[22]

  • Setup: Charge the crude triol from Step 1 into a 100 L reactor. Add toluene (50 L), triethylamine (1.5 eq), and dibutyltin oxide (0.05 eq).

  • Monotosylation: Cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in toluene dropwise over 3 hours, maintaining the temperature below 5 °C. Stir for an additional 5 hours at 0-5 °C.

  • Cyclization: To the same reactor, add a solution of potassium tert-butoxide (KOtBu, 1.2 eq) in THF (20 L) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The formation of the oxetane ring is an intramolecular SN2 displacement of the tosylate by one of the remaining hydroxyl groups.[14][23]

  • Purification: Quench the reaction with water and separate the organic layer. Wash with brine, dry over sodium sulfate, and concentrate in vacuo. The crude product is purified by vacuum distillation to afford (3-methyloxetan-3-yl)methanol as a clear oil. Typical overall yields for the two steps range from 55-65%.

Protocol 2: Continuous Flow Synthesis of 3-Ethyl-3-phenyloxetane via Paternò-Büchi Reaction

This protocol leverages the advantages of continuous flow photochemistry to safely and efficiently scale the Paternò-Büchi reaction, which is often problematic in batch reactors.[1][6]

The reaction proceeds via the photoexcitation of the carbonyl compound (benzophenone) to its triplet state. This excited state then adds to the alkene (1-phenyl-1-butene) to form a 1,4-diradical intermediate, which subsequently cyclizes to form the oxetane ring.[16][17][24]

G A Benzophenone + hv B Triplet State (n,π*) A->B Excitation D 1,4-Diradical Intermediate B->D Addition C Alkene (1-phenyl-1-butene) C->D E Intersystem Crossing (ISC) D->E F Ring Closure E->F G 3-Ethyl-3-phenyloxetane F->G

Caption: Simplified mechanism of the Paternato-Büchi reaction.

  • Reactor Setup: A commercial flow photoreactor (e.g., Vapourtec UV-150 or similar) equipped with a high-power UV LED (e.g., 365 nm) and a gas-liquid pump is used. The reactor coil should be made of FEP tubing and thermostatted to 15 °C.

  • Reagent Preparation: Prepare a stock solution of benzophenone (1.0 eq) and 1-phenyl-1-butene (1.2 eq) in acetonitrile (0.1 M concentration). Acetonitrile is a suitable polar solvent that can help facilitate the reaction.[25]

  • Execution:

    • Degas the reagent solution by sparging with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

    • Pump the solution through the photoreactor at a determined flow rate to achieve the optimal residence time (typically 15-30 minutes, determined through initial optimization runs).

    • Collect the product stream exiting the reactor.

  • Work-up and Purification:

    • The solvent is removed from the collected product stream under reduced pressure.

    • The crude residue contains the desired oxetane, unreacted starting materials, and potentially some byproducts.

    • Purification is achieved via automated flash column chromatography on silica gel to yield pure 3-ethyl-3-phenyloxetane.

  • Scale-Up Principle: To increase production, the reaction is simply run for a longer duration ("scaling out") rather than increasing the reactor volume. This ensures consistent irradiation and reaction conditions, leading to reproducible yields and purity, a key advantage of flow chemistry.[6][21]

Residence Time (min)Flow Rate (mL/min)Conversion (%)Isolated Yield (%)
101.06548
20 0.5 88 75
300.339271

Conditions: 0.1M Benzophenone in MeCN, 1.2 eq alkene, 15 °C, 365 nm UV LED.

Process Safety and Handling Considerations

  • Williamson Ether Synthesis: The use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) requires strict moisture control and an inert atmosphere, as they react violently with water. The reduction with LiAlH4 is highly exothermic and generates flammable hydrogen gas; it must be performed with extreme caution, adequate cooling, and controlled addition rates.

  • Paternò-Büchi Reaction: While flow chemistry mitigates many risks, photochemical reactions can still be hazardous. Ensure the photoreactor is properly shielded to prevent UV exposure. Use of flammable solvents requires appropriate ventilation and grounding to prevent static discharge.

Conclusion

The synthesis of 3,3-disubstituted oxetanes is a critical enabling technology in modern medicinal chemistry. For large-scale campaigns, the choice of synthetic route is paramount. The intramolecular Williamson ether synthesis offers a robust, reliable, and well-trodden path suitable for conventional batch processing, particularly when starting from functionalized diols.[1][11][12] In contrast, the Paternò-Büchi reaction , when coupled with continuous flow technology, provides a highly efficient, safe, and scalable method for the direct construction of the oxetane ring from simple precursors.[1][6][20] The protocols and comparative data presented herein provide a solid foundation for researchers and process chemists to make informed decisions and successfully implement the scale-up synthesis of these valuable building blocks.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]

  • Kühn, B., & Carreira, E. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Rodrigues, T., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12459. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • D'Auria, M. (2020). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 25(3), 593. [Link]

  • Stará, I. G., & Starý, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Rodrigues, T., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Stará, I. G., & Starý, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 55(40), 12345-12349. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Vigo, D., et al. (2014). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • Bach, T. (2005). Product Class 3: Oxetanes and Oxetan-3-ones. Thieme E-Books. [Link]

  • Booker-Milburn, K. I., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Griesbeck, A. G., & Hoffmann, N. (2018). Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Stará, I. G., & Starý, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Sivaguru, J. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51. [Link]

  • Griesbeck, A. G. (2010). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. ResearchGate. [Link]

  • Ley, S. V., et al. (2008). Process for regioselective mono-tosylation of diols.
  • Booker-Milburn, K. I., et al. (2018). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 23(11), 2947. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxetane-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-carboxylic acids. The unique physicochemical properties of the oxetane motif—such as its ability to increase aqueous solubility, improve metabolic stability, and lower lipophilicity—make it a highly valuable building block in modern medicinal chemistry.[1][2] However, the inherent ring strain (approximately 106 kJ·mol⁻¹) and the reactivity of the carboxylic acid group present significant synthetic challenges.[3] Many oxetane-carboxylic acids are prone to unexpected isomerization and degradation, which can drastically lower reaction yields and lead to misleading results.[1][2][4]

This guide provides in-depth, field-proven insights to help you navigate these stability issues. It is structured in a question-and-answer format to directly address the common problems encountered during synthesis, purification, and storage.

Understanding the Instability: Core Mechanisms of Degradation

Before troubleshooting, it is crucial to understand the "why" behind the instability. The primary degradation pathway for many oxetane-carboxylic acids is an intramolecular, acid-catalyzed ring-opening isomerization to form more stable lactone byproducts.[1][2] This process can even occur without external catalysts, as the molecule's own carboxylic acid group can protonate the oxetane oxygen, initiating the rearrangement.[1][2] This tendency is exacerbated by heat.[1][2][4]

dot graph DegradationPathways { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions OxetaneAcid [label="Oxetane-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Intramolecular\nProtonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Activated Intermediate\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpening [label="Intramolecular\nRing-Opening", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Lactone [label="Lactone Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat (≥40-50 °C)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongAcid [label="Strong Acid (External)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges OxetaneAcid -> Protonation [label="Self-catalysis"]; Protonation -> Intermediate; Intermediate -> RingOpening [label="Carboxylate attack"]; RingOpening -> Lactone; Heat -> Protonation [style=dashed, color="#5F6368"]; StrongAcid -> Protonation [style=dashed, color="#5F6368"]; } dot Caption: Primary degradation pathway of oxetane-carboxylic acids.

Troubleshooting Guide & Best Practices

Question 1: My oxetane-carboxylic acid is degrading during synthesis, especially during ester hydrolysis. What reaction parameters should I control?

This is a common failure point. The combination of heat and pH extremes required for standard saponification can readily trigger isomerization.

Answer: Your primary goal is to maintain mild reaction conditions. The stability of the oxetane ring is highly sensitive to both temperature and pH.

  • pH Management is Critical:

    • Avoid Strong Acids: Never use strong mineral acids (e.g., HCl, H₂SO₄) for work-up or catalysis, as this will aggressively promote ring-opening.[5] Even careful acidification of the carboxylate salt can lead to immediate lactone formation.[1] Use milder acids like saturated aqueous NaHSO₄ or citric acid for neutralization, and always perform this step at low temperatures (0-5 °C).

    • Controlled Base Hydrolysis: While basic hydrolysis (e.g., with NaOH, LiOH) is often necessary, it should be conducted at or below room temperature. Elevated temperatures during saponification are a primary cause of isomerization.[1][6] If the reaction is sluggish, consider longer reaction times at a lower temperature over increasing the heat.

  • Strict Temperature Control:

    • Many isomerization reactions can begin at temperatures as low as 40-50 °C.[1][6] Maintain reaction temperatures below room temperature whenever possible. For sensitive substrates, temperatures between -30 °C and 0 °C are recommended for reactions involving strong nucleophiles or bases.[5]

    • During work-up, especially solvent evaporation via rotary evaporator, use a water bath set to a low temperature (<30 °C) to prevent thermal degradation of the isolated acid.[4]

  • Solvent Choice:

    • For hydrolysis, a mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is common. Be aware that prolonged heating in these mixtures can promote degradation.[1]

Table 1: Recommended vs. High-Risk Reaction Conditions

ParameterRecommended ConditionsHigh-Risk Conditions to AvoidRationale
Temperature -10 °C to 25 °C> 40 °CPrevents thermally induced self-catalyzed ring-opening.[1][6]
Acidification Saturated NaHSO₄ (aq), 10% Citric Acid (aq) at 0 °CStrong mineral acids (HCl, H₂SO₄)Strong acids aggressively catalyze oxetane ring-opening.[5][7]
Base for Saponification LiOH, NaOH, KOH at ≤ 25 °CNaOH, KOH at reflux or > 50 °CMinimizes base-promoted side reactions and isomerization.[1]
Solvent Evaporation Rotary evaporation with bath temp < 30 °CHigh vacuum with high bath temperatureIsolated carboxylic acid is often thermally labile.[4]
Question 2: I'm losing significant yield during purification. How can I safely purify my oxetane-carboxylic acid?

Standard purification techniques, particularly silica gel chromatography, can be destructive for these molecules.

Answer: The acidic nature of standard silica gel can catalyze on-column degradation. You must either modify the chromatography conditions or use an alternative method.

  • Chromatography Best Practices:

    • Deactivate Silica Gel: If you must use silica gel, consider neutralizing it. You can either use commercially available deactivated silica or prepare it by flushing the column with the mobile phase containing a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine) before loading your sample.

    • Alternative Stationary Phases: Basic alumina can be a much safer alternative to silica gel for purifying acid-sensitive compounds.[8]

    • Buffered Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can sometimes suppress ionization and improve peak shape, but this should be tested on a small scale first, as it can still promote degradation in highly sensitive substrates.

  • Non-Chromatographic Methods:

    • Crystallization: If your product is a solid, crystallization is the ideal purification method as it avoids acidic surfaces and elevated temperatures.

    • Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. Isolate the product as its carboxylate salt (e.g., sodium or lithium salt), which is often more stable.[6] Wash the aqueous layer with an organic solvent to remove neutral impurities, then carefully acidify the aqueous layer at 0 °C and quickly extract the product into a clean organic phase.

Protocol: Gentle Work-up and Purification via Acid-Base Extraction
  • Cooling: Once the reaction (e.g., saponification) is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Removal of Organic Solvent: If a volatile organic solvent like THF was used, remove it under reduced pressure, ensuring the bath temperature does not exceed 30 °C.

  • Washing: Dilute the remaining aqueous solution with cold water. Wash 2-3 times with a non-polar organic solvent (e.g., methyl tert-butyl ether, diethyl ether) to remove any non-polar, non-acidic impurities. Retain the aqueous layer.

  • Acidification: Layer the cold aqueous phase with the final extraction solvent (e.g., ethyl acetate, dichloromethane). While stirring vigorously at 0 °C, slowly add a cold, mild acid (e.g., 1M NaHSO₄) dropwise until the pH of the aqueous layer is ~4-5.

  • Extraction: Separate the layers immediately. Extract the aqueous layer 2-3 more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure with a bath temperature below 30 °C.

Question 3: Should I use a protecting group for the carboxylic acid? If so, which one is best?

Protecting the carboxylic acid as an ester is a highly effective strategy to prevent self-catalyzed degradation during other synthetic steps.

Answer: Yes, protecting the acid as a simple ester (e.g., methyl or ethyl ester) is often the safest path. The ester is significantly more stable than the free acid and can be carried through multiple synthetic steps. The key is choosing a deprotection method that is compatible with the oxetane ring.

  • Recommended Protecting Groups:

    • Methyl/Ethyl Esters: These are the most common and are typically installed under standard Fischer esterification (with careful acid catalysis) or by alkylation of the carboxylate salt. They are removed via mild basic hydrolysis as described in Question 1.

    • tert-Butyl Esters: These are advantageous as they can be removed under non-hydrolytic, acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0 °C). While this involves acid, the conditions are often rapid and anhydrous, which can be less detrimental than prolonged exposure to aqueous acid.[5]

  • Causality in Deprotection: The choice of protecting group dictates the deprotection method. If your downstream chemistry is sensitive to base, a t-butyl ester is superior. If your molecule is highly acid-sensitive, a methyl or ethyl ester, removed with mild base at low temperature, is the better choice.

dot graph DecisionTree { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Starting Synthesis?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Protect as Ester\n(e.g., Methyl, Ethyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesize [label="Perform Subsequent\nSynthetic Steps", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect [label="Deprotection Step", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MildBase [label="Mild Base Hydrolysis\n(LiOH, 0-25 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Isolate Final Product\n(Use Gentle Work-up)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidSensitive [label="Is Downstream Chemistry\nAcid-Sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TButyl [label="Protect as t-Butyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; MildAcid [label="Mild Acid Cleavage\n(TFA, 0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protect [label="Yes"]; Protect -> Synthesize; Synthesize -> Deprotect; Deprotect -> MildBase [label="Methyl/Ethyl Ester"]; Deprotect -> AcidSensitive [label="t-Butyl Ester"]; AcidSensitive -> MildAcid [label="No"]; AcidSensitive -> MildBase [label="Yes\n(Choose Me/Et instead)"]; MildBase -> Isolate; MildAcid -> Isolate; } dot Caption: Decision workflow for using protecting groups.

Frequently Asked Questions (FAQs)

Q: My purified oxetane-carboxylic acid degraded while sitting on the bench. How should I store it? A: Many of these acids are unstable even at room temperature over time, isomerizing into lactones.[1][2][4] For long-term stability, it is highly recommended to store the compound as its ester precursor or as a stable salt (e.g., lithium or sodium carboxylate).[6] If you must store the free acid, do so at low temperatures (0 to -20 °C) under an inert atmosphere (argon or nitrogen).[9]

Q: What analytical techniques are best for detecting lactone byproducts? A:

  • ¹H NMR: This is the most direct method. You will observe the appearance of new, characteristic peaks for the lactone structure, often with different chemical shifts for the protons adjacent to the newly formed ester carbonyl, while the peaks for the oxetane-carboxylic acid diminish.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for monitoring purity. The acid and its lactone isomer will have the same mass but will typically have different retention times on a reverse-phase column.

Q: Do substituents on the oxetane ring affect stability? A: Yes, significantly. Bulky substituents, conformational rigidity, and the presence of fluorine atoms have been noted to enhance the stability of oxetane-carboxylic acids, likely by sterically hindering the intramolecular cyclization.[1][6] Conversely, less-substituted oxetanes are often more prone to isomerization.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4951–4955. [Link]

  • Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Štefane, B., & Iskra, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1624–1681. [Link]

  • Process for the preparation of oxetan-3-carboxylic acids. (1987).
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]

  • Synfacts Editor. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. Synfacts, 18(09), 0956. [Link]

  • Bull, J. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane and azetidine ethers by Brønsted acid catalysed functionalisation of tertiary alcohols. Organic & Biomolecular Chemistry, 21(25), 5213-5218. [Link]

  • Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Process for the preparation of oxetane-3-carboxylic acids. (1989).
  • Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12146–12208. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Preventing Acid-Catalyzed Ring Opening of 3-Aryloxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acid-catalyzed ring opening of 3-aryloxetanes. The inherent ring strain that makes oxetanes valuable motifs in medicinal chemistry also renders them susceptible to cleavage under acidic conditions.[1][2][3] This guide offers practical, field-proven insights to help you navigate these complexities and ensure the stability of your oxetane-containing molecules during synthetic manipulations.

I. Troubleshooting Guide: Unwanted Ring Opening Observed

This section is designed to help you diagnose and resolve instances of unintended ring opening of your 3-aryloxetane during a reaction.

Scenario 1: Decomposition During Acidic Workup or Chromatography

Symptom: You observe the formation of 1,3-diol byproducts or other ring-opened species after an acidic workup or during purification via silica gel chromatography.

Root Cause Analysis: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack, even from weak nucleophiles like water.[4] Silica gel is weakly acidic and can promote this decomposition, especially with prolonged exposure.

Solutions & Mitigations:

  • Neutralize Immediately: If an acidic workup is unavoidable, quench the reaction mixture thoroughly with a mild base (e.g., saturated sodium bicarbonate solution) immediately following the acidic wash.[4]

  • Alternative Purification:

    • Alumina Chromatography: Consider using neutral or basic alumina for chromatographic purification instead of silica gel.

    • Treated Silica Gel: If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize its acidic sites.

  • Aprotic Solvents: During workup, use aprotic organic solvents for extraction to minimize the presence of water.

Scenario 2: Ring Opening During a Deprotection Step

Symptom: Attempting to remove an acid-labile protecting group (e.g., Boc, trityl) from another part of the molecule leads to the cleavage of the oxetane ring.

Root Cause Analysis: The acidic conditions required for the removal of many common protecting groups are often harsh enough to protonate the oxetane oxygen, initiating ring opening.

Solutions & Mitigations:

  • Milder Acidic Reagents: Replace strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) with milder alternatives. For instance, camphorsulfonic acid (CSA) has been used successfully for oxetane formation under mild acidic conditions, suggesting its compatibility in some cases.[5]

  • Lewis Acids: Certain Lewis acids might be more selective. However, many Lewis acids, especially strong ones like B(C6F5)3 or Al(C6F5)3, are known to catalyze oxetane ring opening, so careful screening is necessary.[6]

  • Alternative Protecting Group Strategy: In the synthetic design phase, opt for protecting groups that can be removed under neutral or basic conditions. A detailed guide on protecting group selection for oxetane synthesis can be found in resources from BenchChem.[7]

  • Temperature Control: Perform the deprotection at the lowest possible temperature to minimize the rate of the competing ring-opening reaction.[8]

Scenario 3: Intramolecular Ring Opening

Symptom: The presence of a nucleophilic group (e.g., hydroxyl, amine) elsewhere in the molecule leads to an intramolecular cyclization, consuming the oxetane.

Root Cause Analysis: Under acidic conditions, the protonated oxetane becomes a potent electrophile. An appropriately positioned internal nucleophile can readily attack, leading to the formation of a new ring system.[1][8][9] This process is often thermodynamically favorable.

Solutions & Mitigations:

  • Protecting the Internal Nucleophile: If the internal nucleophile is not essential for the desired transformation, protect it with a group that is stable to the reaction conditions.

  • Reaction Condition Optimization:

    • Avoid Brønsted Acids: These are particularly effective at promoting intramolecular cyclizations.[9][10]

    • Control Stoichiometry: Use of catalytic amounts of a milder acid may favor the desired intermolecular reaction over the intramolecular pathway.

Experimental Workflow: Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting the acid-catalyzed ring opening of 3-aryloxetanes.

G start Unwanted Ring Opening of 3-Aryloxetane Observed check_step Identify the Reaction Step start->check_step workup Workup / Purification check_step->workup During... deprotection Acidic Deprotection check_step->deprotection During... intramolecular Reaction with Internal Nucleophile check_step->intramolecular During... sol_workup1 Neutralize Immediately After Acid Wash workup->sol_workup1 sol_workup2 Use Neutral/Basic Alumina or Treated Silica Gel workup->sol_workup2 sol_deprotection1 Switch to Milder Acid (e.g., CSA) deprotection->sol_deprotection1 sol_deprotection2 Employ Non-Acidic Protecting Groups deprotection->sol_deprotection2 sol_deprotection3 Lower Reaction Temperature deprotection->sol_deprotection3 sol_intramolecular1 Protect Internal Nucleophile intramolecular->sol_intramolecular1 sol_intramolecular2 Avoid Brønsted Acids intramolecular->sol_intramolecular2 end Oxetane Ring Integrity Maintained sol_workup1->end sol_workup2->end sol_deprotection1->end sol_deprotection2->end sol_deprotection3->end sol_intramolecular1->end sol_intramolecular2->end

Caption: Troubleshooting workflow for preventing oxetane ring opening.

II. Frequently Asked Questions (FAQs)

Q1: Is the belief that all oxetanes are unstable to acidic conditions a misconception?

A1: Yes, this is a common misconception.[1] The stability of an oxetane ring is highly dependent on its substitution pattern and the specific reaction conditions.[1][8] 3,3-disubstituted oxetanes, including many 3-aryloxetanes, exhibit significantly greater stability. This is due to steric hindrance from the substituents at the 3-position, which physically block the trajectory of external nucleophiles from attacking the C-O σ* antibonding orbital.[1][8] However, even these stable oxetanes can be susceptible to ring opening by internal nucleophiles under acidic conditions.[1][8][11]

Q2: How does the substitution pattern on the aryl group of a 3-aryloxetane affect its stability in acidic media?

A2: Electron-donating groups on the aryl ring can increase the susceptibility of the oxetane to ring opening. These groups can stabilize the formation of a benzylic carbocation intermediate upon protonation and cleavage of a C-O bond, thus lowering the activation energy for the ring-opening process. Conversely, electron-withdrawing groups on the aryl ring will destabilize this carbocation, making the oxetane ring more robust towards acid-catalyzed cleavage.

Q3: Are there any "safe" acidic catalysts for reactions involving 3-aryloxetanes?

A3: While no acid can be considered universally "safe," some Brønsted acids have been employed in the synthesis of oxetane-containing compounds, suggesting a degree of compatibility under carefully controlled conditions. For example, Tf2NH has been used to catalyze reactions of 3-aryloxetan-3-ols where the oxetane ring remains intact during the initial steps.[9][12][13] The key is often a combination of using a milder acid, catalytic quantities, low temperatures, and short reaction times.[8] It is crucial to perform small-scale test reactions to determine the stability of your specific substrate.

Q4: Can I perform reactions with strong nucleophiles without opening the oxetane ring?

A4: It is possible, but requires careful management of reaction conditions. Nucleophilic ring-opening is often a competing pathway.[8] To favor functionalization on other parts of the molecule while preserving the oxetane, it is advisable to avoid Lewis acid catalysis where possible, as it activates the ring towards opening.[8] The choice of a less reactive nucleophile or moderating its reactivity through changes in the counter-ion or solvent can also be effective.[8]

Q5: My synthesis requires a reduction step. Which reducing agents are compatible with the oxetane ring?

A5: The choice of reducing agent is critical.

  • Sodium borohydride (NaBH₄): This is often a safer choice and has been used effectively at 0 °C to reduce esters without causing ring opening.[4]

  • Lithium aluminum hydride (LiAlH₄): This can cause decomposition, particularly at temperatures above 0 °C. However, it can be used successfully at lower temperatures (e.g., –30 to –10 °C).[4]

  • Catalytic Hydrogenation: The oxetane ring is generally stable under catalytic hydrogenation conditions. For example, protecting groups like N-Bn and N-Cbz have been successfully removed using Pearlman's catalyst (Pd(OH)₂/C) without affecting the oxetane.[4]

Quantitative Data Summary: Relative Stability under Different Conditions
Condition CategoryReagent/ConditionGeneral Stability of 3,3-Disubstituted OxetanesKey Considerations
Strong Brønsted Acids HCl, H₂SO₄, TFALow to ModerateHigh risk of ring opening, especially at elevated temperatures.[4][11]
Mild Brønsted Acids CSA, Tf₂NH (catalytic)Moderate to HighCan be compatible, but requires careful optimization of temperature and reaction time.[5][9]
Lewis Acids B(C₆F₅)₃, Al(C₆F₅)₃LowOften used to intentionally catalyze ring-opening reactions.[6]
Basic Conditions LiOH, NaOH, NaHHighThe oxetane ring is generally stable under basic conditions.[4]
Reducing Agents NaBH₄HighGenerally safe, especially at low temperatures.[4]
Reducing Agents LiAlH₄ModerateRequires low temperatures (e.g., < 0 °C) to avoid decomposition.[4]
Catalytic Hydrogenation H₂, Pd/C, Pd(OH)₂/CHighGenerally a safe method for reductions in the presence of an oxetane.[4]
Protocol: Test for Acid Stability of a 3-Aryloxetane

This protocol provides a standardized method to quickly assess the stability of your novel 3-aryloxetane to a given acidic condition.

Materials:

  • Your 3-aryloxetane compound

  • An appropriate internal standard (e.g., dodecane, biphenyl)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • The acidic reagent to be tested (e.g., TFA, HCl in dioxane)

  • NMR tubes

Procedure:

  • Prepare a stock solution of your 3-aryloxetane and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL of oxetane, 5 mg/mL of standard).

  • Transfer a precise volume (e.g., 0.5 mL) of this stock solution to an NMR tube.

  • Acquire a baseline ¹H NMR spectrum (t = 0).

  • Add a stoichiometric or catalytic amount of the acidic reagent to the NMR tube.

  • Monitor the reaction by acquiring ¹H NMR spectra at regular intervals (e.g., 15 min, 1 h, 4 h, 24 h).

  • Integrate the signals corresponding to a characteristic peak of your oxetane and the internal standard.

  • Calculate the relative ratio of the oxetane to the internal standard over time to quantify the extent of decomposition.

Mechanism of Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism for the acid-catalyzed ring opening of a 3-aryloxetane by a nucleophile (NuH).

G Oxetane 3-Aryloxetane ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane + H⁺ Acid H-A Carbocation Carbocation-like Transition State ProtonatedOxetane->Carbocation Ring Opening RingOpened Ring-Opened Product (1,3-Diol Derivative) Carbocation->RingOpened + NuH, - H⁺ Nucleophile Nu-H

Caption: Mechanism of acid-catalyzed oxetane ring opening.

This mechanism highlights the initial protonation of the oxetane oxygen, which makes it a good leaving group. The subsequent nucleophilic attack can proceed via a mechanism with Sₙ2-like or Sₙ1-like character, depending on the substitution pattern and reaction conditions.[14] For 3-aryloxetanes, the potential for stabilization of a positive charge at the benzylic position can favor a pathway with more Sₙ1 character.

References
  • Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (Publication Source).
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB.
  • preventing decomposition of oxetane ring during synthesis. Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. NIH.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Benchchem.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.
  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (Publication Source).
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters - ACS Publications.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed.
  • Oxetane Presentation.pptx. The Dong Group.
  • Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. Request PDF.
  • Biologically important oxetane-containing compounds. Download Scientific Diagram.
  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (Publication Source).
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA.
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Acid catalyzed ring opening of epoxides. Reddit.
  • Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy.

Sources

Optimization of reaction conditions for synthesizing 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable oxetane building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and key characterization data to support your synthetic efforts.

The 3-aryl-3-carboxylic acid oxetane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates.[1][2] However, the synthesis of these strained heterocyclic systems is not without its challenges. This guide aims to provide practical, experience-driven solutions to common issues encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the oxidation of the precursor, (3-(p-tolyl)oxetan-3-yl)methanol, or instability of the product.

  • Incomplete Oxidation: The conversion of the primary alcohol to the carboxylic acid may be inefficient.

    • Solution: Ensure your oxidizing agent is active and used in the correct stoichiometry. For potassium permanganate (KMnO₄) oxidations, the reaction is often run under basic conditions.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If using a TEMPO-catalyzed oxidation, ensure the co-oxidant (e.g., sodium hypochlorite) is fresh and added gradually to maintain an optimal reaction temperature.[4]

  • Product Degradation: 3-Aryloxetane-3-carboxylic acids can be unstable, particularly under acidic conditions or upon heating.[5][6] The strained oxetane ring is susceptible to ring-opening.[7]

    • Solution: During the work-up, it is crucial to perform any acidification at low temperatures (e.g., 0 °C) and to minimize the time the product is in an acidic environment. Avoid high temperatures during solvent evaporation.

  • Isomerization to Lactone: A common side reaction for some oxetane-carboxylic acids is isomerization to the corresponding γ-lactone, especially upon heating.[5][6]

    • Solution: Maintain low temperatures throughout the reaction and purification process. If lactone formation is suspected, it can often be identified by ¹H NMR and IR spectroscopy (presence of a characteristic lactone carbonyl stretch).

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solution: For KMnO₄ oxidations, a co-solvent system such as dioxane/water can be employed.[3] The reaction temperature should be carefully controlled, as permanganate oxidations can be exothermic.[8]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side-products?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of impurities or the presence of unreacted starting material.

  • Unreacted Starting Material: The most common "spot" is the starting alcohol, (3-(p-tolyl)oxetan-3-yl)methanol.

    • Identification: This can be confirmed by running a co-spot with the starting material on the TLC plate.

    • Solution: Increase the reaction time or the amount of oxidizing agent.

  • Aldehyde Intermediate: Incomplete oxidation can lead to the formation of the corresponding aldehyde, 3-(4-methylphenyl)oxetane-3-carbaldehyde.

    • Identification: Aldehydes can sometimes be visualized on a TLC plate using specific stains (e.g., 2,4-dinitrophenylhydrazine).

    • Solution: Ensure sufficient oxidizing agent and reaction time to drive the oxidation to the carboxylic acid.

  • Lactone Isomer: As mentioned previously, the product can isomerize to a γ-lactone.

    • Identification: This side-product will have a different Rf value than the carboxylic acid. Its presence can be confirmed by spectroscopic methods.

  • Over-oxidation Products: With strong oxidizing agents like KMnO₄, over-oxidation of the aromatic ring or cleavage of the oxetane ring can occur, although this is less common under controlled conditions.[9]

    • Solution: Careful control of temperature and stoichiometry of the oxidizing agent is crucial.

Question 3: How can I effectively purify the final product?

Answer:

Purification of this compound requires careful handling to avoid degradation.

  • Acid-Base Extraction: A standard method for purifying carboxylic acids is through acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities (like unreacted alcohol or aldehyde).

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) at 0 °C to precipitate the carboxylic acid.

    • Extract the precipitated product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at low temperature.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to suppress tailing of the carboxylic acid is typically used.

    • Caution: Prolonged exposure to silica gel, which is acidic, can cause product degradation. It is advisable to use a relatively fast flow rate and to neutralize the collected fractions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and direct route is the oxidation of the corresponding primary alcohol, (3-(p-tolyl)oxetan-3-yl)methanol.[3] This precursor can be synthesized from commercially available starting materials. An alternative two-step approach involves a Friedel-Crafts reaction of an appropriate oxetane substrate with toluene, followed by oxidative cleavage of a furan ring.[5][10]

Q2: Which oxidizing agent is best for converting the precursor alcohol to the carboxylic acid?

A2: Both potassium permanganate (KMnO₄) and TEMPO-based systems are effective.

  • KMnO₄: A strong and cost-effective oxidizing agent. The reaction is typically performed in a basic aqueous solution, often with a co-solvent like dioxane.[3] Careful temperature control is necessary to avoid over-oxidation.

  • TEMPO: A catalyst used in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. TEMPO-mediated oxidations are generally milder and can offer higher selectivity, which is advantageous for sensitive substrates.[4]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials. Reactions can be exothermic, so ensure proper temperature control.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents. Work in a well-ventilated fume hood.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Add them slowly and with cooling.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques should be used:

  • ¹H and ¹³C NMR: Will confirm the chemical structure and the absence of major impurities.

  • FTIR Spectroscopy: Will show characteristic absorptions for the carboxylic acid O-H (broad) and C=O stretches, as well as the C-O stretches of the oxetane ring.[1][11]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[7]

  • Melting Point: A sharp melting point range is indicative of high purity.

Optimized Reaction Conditions

The following table summarizes a generalized set of optimized reaction conditions for the oxidation of (3-(p-tolyl)oxetan-3-yl)methanol to this compound using potassium permanganate.

ParameterRecommended ConditionRationale
Oxidizing Agent Potassium Permanganate (KMnO₄)Effective and readily available.
Stoichiometry 1.5 - 2.0 equivalents of KMnO₄Ensures complete oxidation of the alcohol.
Solvent Dioxane/Water (e.g., 1:1 v/v)Improves solubility of the organic substrate.
Base Sodium Hydroxide (NaOH)Creates the necessary basic conditions for the oxidation.
Temperature 0 °C to Room TemperatureGradual warming allows for better control of the exothermic reaction.
Reaction Time 2 - 6 hoursMonitor by TLC until starting material is consumed.
Work-up Quenching with Na₂SO₃, filtration, acidification at 0 °CRemoves excess KMnO₄ and MnO₂, followed by careful product isolation.

Experimental Protocols

Synthesis of (3-(p-tolyl)oxetan-3-yl)methanol (Precursor)

Synthesis of this compound via KMnO₄ Oxidation

Step-by-step methodology:

  • To a solution of (3-(p-tolyl)oxetan-3-yl)methanol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium hydroxide (1.1 eq).

  • Slowly add potassium permanganate (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Wash the filtrate with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Synthesis of Precursor cluster_1 Oxidation cluster_2 Potential Side Reaction Starting_Materials p-tolyl Grignard + Oxetan-3-one derivative Precursor (3-(p-tolyl)oxetan-3-yl)methanol Starting_Materials->Precursor Grignard Reaction Precursor_Ox (3-(p-tolyl)oxetan-3-yl)methanol Product This compound Precursor_Ox->Product KMnO4, NaOH Dioxane/H2O Product_Iso This compound Lactone γ-Lactone Product_Iso->Lactone Heat or Acid

Caption: Synthetic pathway to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_TLC Analyze TLC Plate - Unreacted Starting Material? - Multiple Products? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Multiple_Products Multiple Products Check_TLC->Multiple_Products Yes Optimize_Oxidation Increase reaction time or oxidant stoichiometry Incomplete_Reaction->Optimize_Oxidation Check_Conditions Review Reaction Conditions - Temperature too high? - Acidic work-up too harsh? Multiple_Products->Check_Conditions Isomerization Isomerization to Lactone Suspected Check_Conditions->Isomerization Yes Purification_Issues Purification ineffective Check_Conditions->Purification_Issues No Modify_Workup Use mild acid-base extraction at low temperature Isomerization->Modify_Workup Optimize_Purification Optimize chromatography conditions (e.g., buffered silica) Purification_Issues->Optimize_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]

  • PubMed. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • MDPI. (2022). Chemical Space Exploration of Oxetanes. [Link]

  • Semantic Scholar. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. (1989).
  • NIH. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

  • ResearchGate. (2016). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Filo. (2025). Reaction of Methanol with KMnO4. [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organic Chemistry Portal. (2020). Oxetane synthesis. [Link]

  • SpectraBase. (n.d.). Oxiranecarboxylic acid, 3-(4-methylphenyl)-, methyl ester. [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Google Patents. (1987).
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Reddit. (2023). Oxidation of methanol by KMnO4. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • ResearchGate. (2015). The high resolution FTIR-spectrum of oxetane. [Link]

  • Filo. (2025). Reaction of Methanol with Potassium Permanganate (KMnO4). [Link]

  • Ludwig-Maximilians-Universität München. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]

  • ARKAT USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

  • Sciencemadness.org. (2011). Permanganate oxidation of methanol. [Link]

  • Chemistry Stack Exchange. (2021). Oxidation of tert-butyl alcohol with potassium permanganate. [Link]

  • ResearchGate. (2015). Fullerene as a Platform for Recyclable TEMPO Organocatalysts for the Oxidation of Alcohols. [Link]

Sources

Technical Support Center: Purification of 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Methylphenyl)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights needed to overcome common challenges encountered during the purification of this valuable oxetane-containing building block.

The unique structure of this compound, featuring a strained four-membered oxetane ring, presents specific challenges and considerations during purification. The oxetane moiety, while imparting desirable physicochemical properties like improved solubility and metabolic stability in drug candidates, is susceptible to ring-opening under harsh acidic conditions.[1] Furthermore, many oxetane-carboxylic acids are known to be unstable, with a propensity to isomerize into lactones, particularly when heated or during prolonged storage.[2][3][4]

This guide explains the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My product yield is very low after performing a standard acid-base extraction. What went wrong?

Answer: Low recovery from an acid-base extraction is a common issue stemming from incomplete phase transfer or product degradation. Carboxylic acids are purified this way by converting them into their water-soluble salt form with a base, washing away neutral organic impurities, and then re-protonating the salt with an acid to precipitate the pure, organic-soluble acid.[5][6][7]

Causality & Troubleshooting:

  • Incorrect pH Control: The efficiency of the extraction hinges on the pKa of your carboxylic acid. To deprotonate the acid and move it to the aqueous layer, the pH must be significantly higher than its pKa. Conversely, to re-protonate it for extraction back into an organic solvent, the pH must be significantly lower.[6] A common mistake is not achieving the required pH shift.

  • Oxetane Ring Instability: The oxetane ring is sensitive to strong acids, which can catalyze a ring-opening reaction, leading to byproducts and yield loss.[1] Using strong acids like concentrated HCl for the final acidification step can be detrimental.

  • Incomplete Extraction: A single extraction is often insufficient. Multiple extractions with smaller volumes of solvent are more effective at recovering all the material from a phase.[7]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product and making separation difficult.

Step-by-Step Optimized Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification & Extraction: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The pH should be sufficiently alkaline to deprotonate the carboxylic acid. Extract the organic layer 2-3 times with the basic solution, combining the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a milder acid, such as a 10% solution of sodium bisulfate (NaHSO₄) or citric acid, with stirring until the pH is acidic (check with pH paper).[3][4] The this compound should precipitate out.

  • Final Extraction & Drying: Extract the acidified aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: My compound streaks badly on the silica gel TLC plate and I can't get good separation with column chromatography. How can I fix this?

Answer: Streaking of carboxylic acids on silica gel is a classic chromatography problem. The acidic nature of the compound leads to strong interactions with the silanol groups (Si-OH) on the surface of the silica, causing poor elution and broad, tailing peaks.

Causality & Troubleshooting:

The strong hydrogen bonding and potential deprotonation of the carboxylic acid on the silica surface prevent it from moving smoothly with the mobile phase. To achieve good separation, you must suppress this interaction.

Solutions:

  • Eluent Modification: The most effective solution is to add a small amount of a volatile acid to your eluent system.

    • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/heptane or dichloromethane/methanol). This protonates the carboxylic acid analyte and the silica surface, minimizing strong ionic interactions and allowing for proper elution.

    • Avoid: Do not use trifluoroacetic acid (TFA), as its strong acidity can promote the degradation of the oxetane ring.[1]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Reverse-Phase Chromatography (C18): In this technique, your polar carboxylic acid will elute earlier than non-polar impurities. This is often an excellent alternative for purifying polar compounds.[8]

    • Alumina (Neutral): Neutral alumina can sometimes provide better separation for acidic compounds compared to silica gel.[9]

Question 3: My purified product appears as an oil and won't crystallize, or it "oils out" during recrystallization. What should I do?

Answer: Failure to crystallize, or "oiling out," typically indicates that the compound is still impure or that you are using a suboptimal solvent system. An "oil" forms when the solid melts in the hot solvent but its solubility limit is exceeded at a temperature that is still above its melting point, causing it to separate as a liquid instead of forming crystals.

Causality & Troubleshooting:

The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[7]

Systematic Approach to Recrystallization:

  • Purity Check: First, ensure the material is reasonably pure via TLC or ¹H NMR. If significant impurities are present, another purification step (like acid-base extraction or chromatography) may be necessary.

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good starting point is to test solvents of varying polarities.

    Solvent SystemPolarityBoiling Point (°C)Comments
    TolueneLow111Good for aromatic compounds.
    Ethyl Acetate / HeptaneMedium77 / 98A versatile co-solvent system; adjust the ratio for optimal solubility.
    Acetone / WaterHigh56 / 100Good for polar compounds; add water dropwise to the hot acetone solution.
    Isopropanol / WaterHigh82 / 100Another effective aqueous system.
  • Troubleshooting "Oiling Out":

    • Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-defined crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Question 4: I've noticed my pure compound seems to degrade over time, and a new impurity appears in the NMR. What is happening?

Answer: This is a critical issue related to the inherent instability of many oxetane-carboxylic acids. The compound is likely undergoing an intramolecular rearrangement (isomerization) to form a more stable five-membered lactone.[2][3][4] This process can be accelerated by heat and even occur upon storage at room temperature over weeks or months.[10]

Causality & Prevention:

The carboxylic acid group can act as an internal nucleophile, attacking the oxetane ring and causing it to open and re-form as a lactone. This process does not require an external catalyst.

G

Mitigation Strategies:

  • Avoid Heat: Minimize exposure to high temperatures during purification. When removing solvent on a rotary evaporator, use a low-temperature water bath (e.g., <40°C).

  • Storage: For long-term storage, do not store the compound as a free acid. Instead:

    • Store as a Salt: Convert the acid to its corresponding sodium or lithium salt, which is much more stable.[10] The salt can be stored as a solid and the free acid can be regenerated just before use.

    • Store as an Ester: If your synthesis allows, keep the compound as its methyl or ethyl ester precursor and only perform the final hydrolysis step immediately before it is needed.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound? A1: A multi-step approach is most effective.

  • Begin with an optimized acid-base extraction as described in the troubleshooting guide to remove the bulk of neutral and basic impurities.

  • Follow this with recrystallization from a carefully selected solvent system to achieve high purity.

  • Use column chromatography (with a modified eluent) only if stubborn impurities with similar properties remain after recrystallization.

G crude Crude Product ab_extraction Acid-Base Extraction crude->ab_extraction Removes neutral/ basic impurities recrystallization Recrystallization ab_extraction->recrystallization Primary purification chromatography Column Chromatography (If necessary) recrystallization->chromatography If impurities persist pure Pure Product (>95%) recrystallization->pure High purity solid chromatography->pure

Q2: What are the most likely impurities I will encounter? A2: The impurity profile depends on the synthetic route. Common impurities include:

  • Starting Materials: Such as the corresponding 3-(4-methylphenyl)-3-(hydroxymethyl)oxetane if the synthesis involves oxidation.[11]

  • Neutral Byproducts: From side reactions during the synthesis.

  • Isomerized Lactone: Due to the instability of the product.[2][4]

Q3: What analytical methods are best for assessing the purity of the final product? A3: A combination of techniques is recommended for a complete picture of purity:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or organic impurities.

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >98%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired compound and identify the mass of any impurities.

References

  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Chalyk, B., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Croft, A. K., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

  • Silvi, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • Google Patents. (1989). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Silvi, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Wuitschik, G., et al. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. Available at: [Link]

  • Synfacts. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. Thieme. Available at: [Link]

  • Duarte, F., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Aryloxetane-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-aryloxetane-3-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable class of compounds. The unique structural and physicochemical properties of 3-aryloxetane-3-carboxylic acids make them attractive building blocks in drug discovery, but their synthesis can present specific challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges, improve your reaction yields, and ensure the purity of your final products.

I. Understanding the Synthetic Landscape

The synthesis of 3-aryloxetane-3-carboxylic acids is not a trivial undertaking. The strained four-membered oxetane ring introduces a unique set of challenges. While the Williamson ether synthesis is a classic method for forming ether linkages, a more contemporary and efficient two-step approach involving a Friedel-Crafts reaction followed by oxidative cleavage of a furan moiety has emerged as a preferred route for this particular scaffold.[1] This guide will cover both methodologies, with a focus on the latter, more robust method.

Additionally, a critical and often overlooked aspect is the inherent instability of some oxetane-carboxylic acids, which can isomerize into lactones.[2] This guide will provide crucial insights into recognizing and mitigating this decomposition pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-aryloxetane-3-carboxylic acids.

Question 1: Why is my overall yield of 3-aryloxetane-3-carboxylic acid so low after the two-step synthesis (Friedel-Crafts and oxidative cleavage)?

Answer:

Low yields in this two-step synthesis can arise from issues in either the Friedel-Crafts alkylation or the oxidative cleavage step. Let's break down the potential causes and solutions for each:

A. Issues in the Friedel-Crafts Alkylation Step:

  • Poor Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical. For the reaction of arenes with 2-(oxetan-3-yl)furan, catalysts like FeCl₃ or Ca(NTf₂)₂ are often employed.[1] Ensure your catalyst is anhydrous and handled under an inert atmosphere to prevent deactivation by moisture.

  • Substrate Reactivity: Electron-rich arenes are generally more reactive in Friedel-Crafts alkylation. If you are using an electron-deficient arene, you may need to use a stronger Lewis acid or higher reaction temperatures. However, be cautious as harsh conditions can lead to side reactions.

  • Competing Reactions: Friedel-Crafts reactions can sometimes lead to polyalkylation, especially if the arene is highly activated. Using a stoichiometric excess of the arene can help to favor mono-alkylation.

B. Issues in the Oxidative Cleavage Step:

  • Incomplete Oxidation: The oxidative cleavage of the furan ring to the carboxylic acid requires a robust oxidizing agent. A common and effective system is RuCl₃/NaIO₄. Ensure that you are using a sufficient excess of the oxidant (NaIO₄) and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.

  • Product Degradation: While the RuCl₃/NaIO₄ system is generally mild, prolonged reaction times or elevated temperatures can potentially lead to over-oxidation or degradation of the desired product. Optimize the reaction time and temperature for your specific substrate.

  • Work-up and Purification Losses: The acidic nature of the product requires careful work-up. Ensure that the pH is appropriately adjusted during extraction to maximize the recovery of the carboxylic acid in the organic phase. Purification by column chromatography can also lead to losses if the stationary phase is not chosen carefully. A silica gel column can be effective, but for some sensitive compounds, a less acidic stationary phase might be necessary.

Question 2: I am observing a significant amount of an unexpected byproduct with a different TLC retention factor, and my final product seems to be degrading over time. What is happening?

Answer:

This is a classic sign of the isomerization of your 3-aryloxetane-3-carboxylic acid into a lactone.[2] This is a previously under-reported phenomenon that can significantly impact yield and purity.

  • Mechanism of Isomerization: The carboxylic acid moiety can intramolecularly protonate the oxetane ring, leading to ring-opening and subsequent lactonization. This process can be accelerated by heat and the presence of acid.[2]

  • Identification: The resulting lactone will have a different polarity and therefore a different retention factor on TLC. It will also have a distinct NMR spectrum, often showing characteristic shifts for the newly formed lactone ring.

  • Mitigation Strategies:

    • Mild Reaction Conditions: Avoid high temperatures during the final steps of your synthesis and purification. If possible, perform the oxidative cleavage and subsequent work-up at or below room temperature.

    • Careful Purification: When performing column chromatography, use a neutral or slightly basic solvent system to avoid acid-catalyzed isomerization on the silica gel.

    • Storage: Store your final product in a cool, dry, and dark place. For long-term storage, consider converting the carboxylic acid to a more stable salt form.

    • Immediate Use: If possible, use the synthesized 3-aryloxetane-3-carboxylic acid in the next step of your synthetic sequence without prolonged storage.

Question 3: I am attempting a Williamson ether synthesis to form the oxetane ring, but I am getting a complex mixture of products and a low yield of the desired ether.

Answer:

While the Williamson ether synthesis is a powerful tool, its application to the formation of strained rings like oxetanes can be challenging. The primary competing side reaction is elimination.[3][4]

  • E2 Elimination: The alkoxide base required for the Williamson synthesis can also act as a strong base to promote the E2 elimination of the alkyl halide, leading to the formation of an alkene instead of the desired ether. This is particularly problematic with secondary and tertiary alkyl halides.[4]

  • Choice of Base: The strength and steric bulk of the base are critical. A very strong, non-nucleophilic base might favor elimination. Consider using a milder base like potassium carbonate or a hindered base that is less likely to act as a nucleophile.

  • Solvent Effects: The choice of solvent can significantly influence the ratio of substitution (Williamson ether synthesis) to elimination. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the metal cation, leaving the alkoxide anion more nucleophilic and available for the desired SN2 reaction.[3][5] Protic solvents can solvate the nucleophile, reducing its reactivity.[3]

  • Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-aryloxetane-3-carboxylic acids?

A facile and often higher-yielding method than the traditional Williamson ether synthesis is a two-step sequence:

  • Friedel-Crafts Alkylation: Reaction of a suitable arene with a 2-(oxetan-3-yl)furan derivative in the presence of a Lewis acid catalyst (e.g., FeCl₃).[1]

  • Oxidative Cleavage: Mild oxidation of the resulting furan adduct using a catalytic amount of a high-valent ruthenium species (e.g., RuCl₃ with NaIO₄ as the terminal oxidant) to unmask the carboxylic acid.[1][6]

This method avoids the challenges of forming the strained oxetane ring via intramolecular cyclization and has been shown to be effective for a range of substituted arenes.[1]

Q2: What are the best practices for purifying 3-aryloxetane-3-carboxylic acids?

Given their acidic nature and potential for isomerization, the following purification strategies are recommended:

  • Acid-Base Extraction: This is a good first step to separate the acidic product from neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The aqueous layer containing the carboxylate salt can then be carefully acidified (e.g., with cold, dilute HCl) and the precipitated carboxylic acid can be extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase like alumina to minimize acid-catalyzed isomerization. Use a solvent system that is as non-polar as possible to elute your product.

Q3: Can I synthesize the ester of 3-aryloxetane-3-carboxylic acid first and then hydrolyze it?

Yes, this is a very common and often advantageous strategy. Synthesizing the corresponding methyl or ethyl ester can simplify purification, as esters are generally less polar and more amenable to standard silica gel chromatography. The ester can then be hydrolyzed to the carboxylic acid in a final step.

  • Ester Synthesis: The ester can be prepared directly using a variation of the two-step method mentioned above, where the oxidative cleavage is performed in the presence of an alcohol.

  • Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with LiOH or NaOH in a mixture of THF, methanol, and water.[7] However, be mindful of the potential for isomerization during the acidic work-up after hydrolysis.[2]

Q4: What are the key safety considerations when working with the reagents for this synthesis?

  • Lewis Acids (e.g., FeCl₃): These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing Agents (e.g., NaIO₄, RuCl₃): These are strong oxidizers and should be handled with care. Avoid contact with flammable materials. Ruthenium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents (e.g., DMF, Acetonitrile): These are flammable and have associated health risks. Use them in a well-ventilated area and avoid inhalation or skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of 3-Aryl-3-Carboxylic Acid Oxetanes[1]

Step 1: Friedel-Crafts Alkylation of Arenes with 2-(Oxetan-3-yl)furan

  • To a solution of the arene (1.2 equivalents) in an anhydrous solvent (e.g., dichloroethane) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) at 0 °C.

  • Slowly add a solution of 2-(oxetan-3-yl)furan (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-(2-furyl)-3-aryloxetane intermediate.

Step 2: Oxidative Cleavage of the Furan Ring

  • To a biphasic mixture of acetonitrile, water, and carbon tetrachloride (or a suitable substitute) containing the 3-(2-furyl)-3-aryloxetane intermediate (1.0 equivalent), add sodium periodate (NaIO₄, 4.0 equivalents).

  • To this vigorously stirred mixture, add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with the addition of a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by crystallization or careful flash column chromatography.

Parameter Friedel-Crafts Alkylation Oxidative Cleavage
Typical Catalyst FeCl₃, Ca(NTf₂)₂RuCl₃·xH₂O
Typical Solvent Dichloroethane, NitromethaneAcetonitrile/Water/CCl₄
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 60-90%70-95%

Table 1: Typical Reaction Parameters for the Two-Step Synthesis of 3-Aryloxetane-3-Carboxylic Acids.

Protocol 2: Purification of 3-Aryloxetane-3-Carboxylic Acids via Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with cold 1M HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

V. Visualizing the Chemistry

Reaction Pathways

cluster_0 Two-Step Synthesis of 3-Aryloxetane-3-Carboxylic Acid Arene Arene Intermediate 3-(2-Furyl)-3-aryloxetane Arene->Intermediate Friedel-Crafts (FeCl3) OxetanylFuran 2-(Oxetan-3-yl)furan OxetanylFuran->Intermediate Product 3-Aryloxetane-3-carboxylic Acid Intermediate->Product Oxidative Cleavage (RuCl3/NaIO4)

Caption: Overview of the two-step synthesis of 3-aryloxetane-3-carboxylic acids.

Troubleshooting Logic

Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep FriedelCrafts Friedel-Crafts Alkylation CheckStep->FriedelCrafts Step 1 OxidativeCleavage Oxidative Cleavage CheckStep->OxidativeCleavage Step 2 Isomerization Product Isomerization CheckStep->Isomerization Post-synthesis FC_Solutions Check catalyst activity Use excess arene Optimize conditions FriedelCrafts->FC_Solutions OC_Solutions Ensure complete oxidation Avoid product degradation Optimize work-up OxidativeCleavage->OC_Solutions Iso_Solutions Use mild conditions Careful purification Proper storage Isomerization->Iso_Solutions

Caption: Troubleshooting flowchart for the synthesis of 3-aryloxetane-3-carboxylic acids.

VI. References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Williamson ether synthesis and modification of the carboxylic acid functionality - ResearchGate. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]

  • Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF - ResearchGate. [Link]

  • Carboxylic Acids and Drug Design - ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents.

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. [Link]

  • US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents.

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals - ChemRxiv. [Link]

  • Dubois Et Al 2020 Short Synthesis of Oxetane and Azetidine 3 Aryl 3 Carboxylic Acid Derivatives by Selective Furan | PDF | Chemical Reactions | Catalysis - Scribd. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Isomerization of Oxetane-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recently discovered intrinsic instability of many oxetane-carboxylic acids. As oxetanes become increasingly vital in medicinal chemistry for their ability to improve properties like aqueous solubility and metabolic stability, understanding and controlling their reactivity is paramount.[1][2][3][4][5] This resource is designed to help you navigate the challenges of unexpected isomerization, ensuring the integrity of your compounds and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the isomerization phenomenon.

Q1: I've observed an unknown impurity in my oxetane-carboxylic acid sample. What is happening?

A: You are likely observing the product of an unexpected intramolecular isomerization. Many oxetane-carboxylic acids are intrinsically unstable and can spontaneously rearrange into more stable five- or six-membered lactones (cyclic esters).[1][6][7][8][9] This is not a degradation pathway but a structural reorganization that can occur even under seemingly benign conditions, such as storage at room temperature or during mild heating.[1][8]

Q2: At what point in my workflow is this isomerization most likely to occur?

A: Isomerization is most frequently triggered during three key stages:

  • Storage: Some compounds, particularly those with less bulky substituents, will isomerize over time (weeks to months) simply sitting on the shelf at room temperature.[1][10]

  • Aqueous Workup: The process of acidifying the carboxylate salt (e.g., after an ester saponification) to isolate the free acid can provide the conditions necessary for immediate isomerization.[1]

  • Solvent Evaporation: Mild heating during solvent removal is a major culprit. The heat from a rotary evaporator water bath (e.g., 40-50 °C) is often sufficient to drive the conversion to the lactone.[1][6]

Q3: Does this isomerization require an external acid or base catalyst?

A: No, and this is a critical point. While oxetane ring-opening is often intentionally performed using strong Lewis or Brønsted acids, this specific isomerization to a lactone occurs without any external catalyst.[1][11][12] The molecule's own carboxylic acid group acts as an internal proton source to activate the oxetane oxygen, facilitating the intramolecular nucleophilic attack by the carboxylate.[1][13]

Q4: Are all oxetane-carboxylic acids unstable? How can I predict the stability of my compound?

A: Stability is highly dependent on the substitution pattern of the oxetane ring.[1][14]

  • Generally Stable Structures: Acids with bulky substituents (e.g., aromatic or heteroaromatic groups), conformationally rigid polycyclic frameworks, or zwitterionic character tend to be more stable at room temperature.[1][15] Fluorine substitution can also enhance stability by reducing the nucleophilicity of the carboxylate through an inductive effect.[1][16]

  • Generally Unstable Structures: Acids with smaller alkyl substituents or those that are less sterically hindered are more prone to isomerization.[1][15]

Section 2: The Isomerization Mechanism

Understanding the mechanism is key to preventing this unwanted side reaction. The process is an intramolecular acid-catalyzed ring-opening followed by lactonization. The carboxylic acid protonates the oxetane's ether oxygen, which activates the ring. The resulting carboxylate then acts as a nucleophile, attacking one of the oxetane's methylene carbons in an S_N2 reaction, leading to the formation of a more stable lactone.[12][13]

Isomerization_Mechanism cluster_start Oxetane-Carboxylic Acid cluster_intermediate Protonated Intermediate cluster_end Lactone Product Start Oxetane- Carboxylic Acid Intermediate Intramolecular Protonation Start->Intermediate Spontaneous (Intramolecular Proton Transfer) End Lactone Intermediate->End Intramolecular SN2 Attack (Ring-Opening/Lactonization)

Figure 1: Mechanism of Isomerization

Section 3: Troubleshooting Guide

This guide provides direct, actionable advice for specific experimental issues.

Problem: My ¹H NMR spectrum shows a complex mixture of signals after I synthesized an oxetane-carboxylic acid from its corresponding ester.

  • Primary Suspected Cause: Isomerization occurred during the saponification workup, specifically during the acidification or solvent evaporation steps.[1] Even if you believe your conditions were mild, many of these acids are exceptionally sensitive.

  • Immediate Action Plan:

    • Confirm the Lactone: Compare your spectrum to the expected spectrum of the lactone product if available. Look for the disappearance of the broad carboxylic acid proton signal and the appearance of new, sharp signals corresponding to the rearranged structure.

    • Re-run the Workup: If you have more of the crude carboxylate salt, re-run the acidification and extraction under strictly controlled, non-heated conditions as detailed in Protocol 2 .

  • Long-Term Solution: For this specific acid, avoid isolating it in its free form for storage. Proceed directly with the crude material to the next step if possible, or store it as the more stable lithium or sodium salt.[1][10]

Problem: A reaction that requires heating (e.g., amide coupling at >50 °C) is giving very low yields or failing completely when using my stored oxetane-carboxylic acid.

  • Primary Suspected Cause: The acid is isomerizing to the chemically inert lactone under the reaction conditions.[1][8] The lactone will not participate in reactions like amide coupling. The starting material may have also isomerized during storage.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield in Heated Reaction check_sm Step 1: Re-analyze Starting Material by ¹H NMR start->check_sm is_sm_pure Is the Starting Material Pure? check_sm->is_sm_pure sm_impure Cause Identified: Isomerization during storage. Solution: Re-synthesize acid and use immediately or store as salt. is_sm_pure->sm_impure No test_stability Step 2: Test Thermal Stability of the Pure Acid is_sm_pure->test_stability Yes is_stable Is Acid Stable at Reaction Temperature? test_stability->is_stable stable Cause is not isomerization. Troubleshoot other reaction parameters (coupling agents, solvents, etc.). is_stable->stable Yes unstable Cause Identified: Isomerization during reaction. Solution: Modify synthetic route. (e.g., use corresponding ester). is_stable->unstable No

Figure 2: Troubleshooting Workflow for Failed Reactions

Section 4: Preventative Measures & Stability Guide

Proactive measures are the most effective way to handle these sensitive compounds.

Best Practices for Handling Oxetane-Carboxylic Acids:
  • Analyze Immediately: Always take a ¹H NMR of your acid immediately after synthesis and purification to establish a baseline purity.

  • Store as a Salt or Ester: For long-term storage, convert the acid to its Li/Na salt or store the precursor ester. These forms are significantly more stable.[1]

  • Avoid Heat: After the free acid is generated, treat it as thermally sensitive. Avoid heating during workup, concentration, and subsequent reactions unless its stability has been verified.

  • Know Your Substrate: Use the data below to assess the likely stability of your specific compound.

Stability Reference Table

The following table summarizes findings on the stability of various oxetane-carboxylic acids based on published data.[1][15]

Substituent Type on OxetaneExample Structures (Schematic)Stability ProfileKey Takeaway
Small Alkyl / Unsubstituted R = Me, Et, HHighly Unstable Isomerization often occurs during workup or upon brief storage at room temperature.
Bulky (Hetero)aromatics R = Phenyl, PyridylStable at Room Temp Generally stable for extended periods (>1 year) at room temperature but will isomerize upon heating (e.g., 100 °C).
Fluorinated Groups R = CF₃, F-ArylStable at Room Temp The inductive effect of fluorine stabilizes the acid, but isomerization can still be induced by heating (e.g., 50 °C).
Zwitterionic Structures e.g., Imidazole moietyHighly Stable The basicity of the second functional group can prevent the intramolecular protonation required for isomerization.
Conformationally Rigid Polycyclic systemsStable at Room Temp A "locked" conformation can prevent the molecule from achieving the necessary geometry for the intramolecular reaction.

Section 5: Key Experimental Protocols

Protocol 1: ¹H NMR Analysis for Detecting and Quantifying Isomerization

This protocol ensures you can reliably identify and quantify the extent of isomerization.

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the oxetane-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (Optional but Recommended): Add a precisely weighed amount of an inert internal standard with a known proton count in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see the carboxylic acid proton (typically δ 10-13 ppm, can be broad) and the aliphatic region (δ 1-5 ppm).

  • Analysis:

    • Identify Key Signals: Locate the characteristic broad singlet of the -COOH proton. Identify a clean, well-resolved signal for the oxetane acid. Then, identify a new, characteristic signal for the lactone product.

    • Quantification: Integrate the signal for the oxetane acid and the corresponding signal for the lactone. The molar ratio can be calculated directly from the ratio of these integrals (assuming they represent the same number of protons). If using an internal standard, you can determine the absolute quantities of each species.

Protocol 2: Recommended Procedure for Ester Saponification and Workup

This procedure is designed to minimize isomerization during the critical isolation step.

  • Saponification: Dissolve the oxetane-ester in a suitable solvent (e.g., THF/H₂O). Add aqueous NaOH or LiOH and stir at room temperature until TLC or LCMS indicates complete consumption of the starting material.

  • Quenching & Extraction (Pre-acidification): If necessary, dilute the mixture with water and wash with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any non-polar, non-acidic impurities.

  • Acidification (Critical Step): Cool the aqueous layer containing the carboxylate salt to 0 °C in an ice bath. Add a pre-chilled aqueous solution of NaHSO₄ or 1N HCl dropwise with vigorous stirring, monitoring the pH to ensure it reaches ~2-3. Do not allow the temperature to rise above 5 °C.

  • Extraction: Immediately extract the acidified aqueous layer with a suitable organic solvent (e.g., EtOAc, DCM) multiple times. Perform this step quickly.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent without external heating on a rotary evaporator. If necessary, use a high-vacuum pump at room temperature to remove the final traces of solvent.

  • Immediate Analysis: Analyze the resulting solid/oil immediately via ¹H NMR as described in Protocol 1 to confirm its purity and structure.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. Public Full-text 1. [Link]

  • PubMed. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Library of Medicine. [Link]

  • Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. [Link]

  • BenchChem Technical Support Team. (2025). Strategies to avoid ring-opening of the oxetane moiety during reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11786-11844. [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Bach, T., et al. (2021). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 143(16), 6059–6068. [Link]

  • Wang, Y., et al. (2015). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 5(1), 473-482. [Link]

  • Xu, J. X., et al. Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – substrate design. Henry Rzepa's Blog. [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Enamine. (2022).
  • BenchChem. (2025). preventing decomposition of oxetane ring during synthesis.
  • Bull, J. A., & Davis, O. A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-149. [Link]

  • Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • ResearchGate. (2020). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Arnau, C., et al. (2002). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. Journal of the Chilean Chemical Society.
  • ResearchGate. (2002). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes.
  • AiFChem. (2024). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery.
  • Bull, J. A., & Ishikura, H. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Beilstein Journals. (2023).
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones.
  • Google Patents. (1989).

Sources

Technical Support Center: Stabilizing 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Methylphenyl)oxetane-3-carboxylic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant drop in the purity of our solid-state this compound, even when stored at room temperature. What is the likely cause?

A1: The primary cause of degradation in many oxetane-carboxylic acids, including your compound, is an intrinsic chemical instability leading to intramolecular isomerization.[1][2] The carboxylic acid functional group can act as an internal nucleophile, attacking the strained oxetane ring. This process results in a ring-opening and subsequent re-cyclization to form a more stable five-membered lactone (a cyclic ester). This phenomenon can occur even in the solid state at room temperature and is accelerated by heat.[1][2]

This is not a simple impurity from synthesis; it is a degradation product. The stability of the oxetane ring is highly dependent on its substitution pattern, and while 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the presence of the neighboring carboxylic acid creates a specific degradation pathway.[1][3]

DegradationPathway cluster_start This compound cluster_end γ-hydroxy-α-(4-methylphenyl)-γ-butyrolactone start end start->end Intramolecular Isomerization (Spontaneous or Heat-Accelerated)

Caption: Predicted isomerization of the compound into a lactone.

Q2: What are the definitive recommended storage conditions for this compound to minimize degradation?

A2: To maximize the shelf-life of this compound, stringent storage conditions are necessary. The goal is to minimize molecular mobility and exposure to environmental factors that can catalyze degradation.

Parameter Short-Term Storage (< 1 Month) Long-Term Storage (> 1 Month) Rationale
State SolidSolidStoring in solution is not recommended due to potential solvent-mediated degradation.
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces molecular motion and slows the rate of isomerization.[4]
Atmosphere DryInert Gas (Argon or Nitrogen)Minimizes exposure to moisture which can facilitate hydrolysis or other reactions. An inert atmosphere prevents potential long-term oxidative degradation of the tolyl group.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents potential photolytic degradation, a common stress factor for organic molecules.[5]
Container Tightly sealed glass or PTFE-lined vialTightly sealed glass or PTFE-lined vialAvoids contamination and exposure to air/moisture. Carboxylic acids can be corrosive, so avoid metal containers or caps with reactive liners.[6][7]
Q3: We need to work with the compound in solution. Which solvents are recommended and what precautions should we take?

A3: Preparing solutions of this compound introduces new stability risks. Always prepare solutions fresh for immediate use. If temporary storage is unavoidable, store solutions at -20°C or below and use within 24 hours.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Solvents to Avoid:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These can participate in acid-catalyzed ring-opening of the oxetane.

    • Nucleophilic Solvents: Avoid solvents that can act as nucleophiles.

    • Basic Solvents/Additives (e.g., Amines): Bases will deprotonate the carboxylic acid, but strong bases could potentially catalyze other reactions.[7]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action & Scientific Explanation
Appearance of a new, major peak in HPLC/LC-MS analysis of a stored sample. Isomerization to Lactone: This is the most likely cause, as described in FAQ A1. The lactone will have the same mass but a different retention time.1. Confirm Structure: Use High-Resolution Mass Spectrometry (HRMS) to confirm the mass is unchanged and NMR spectroscopy to verify the structural rearrangement. 2. Implement Strict Storage: Immediately transfer all stock material to long-term storage conditions (-20°C or below, inert atmosphere).
Inconsistent results or low yields in reactions requiring heating. Thermal Degradation: The compound is known to isomerize upon heating.[1] Reaction conditions, especially elevated temperatures, are likely causing on-the-fly degradation of your starting material.1. Re-evaluate Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Check Purity Pre-Reaction: Always run a purity check (e.g., quick NMR or UPLC) on the starting material immediately before use to ensure you are not starting with partially degraded compound.
Solid material appears clumpy, discolored, or "wet". Hygroscopicity / Deliquescence: The carboxylic acid group can be hygroscopic, absorbing atmospheric moisture. This moisture can accelerate degradation pathways.1. Handle in a Controlled Environment: Weigh and handle the compound in a glove box or under a stream of dry inert gas. 2. Dry the Material: If moisture absorption is suspected, dry the material under high vacuum. Caution: Do not use heat to dry the compound.3. Improve Storage: Ensure storage vials have high-integrity seals (e.g., PTFE-lined caps) and consider storing vials within a desiccator, even inside the freezer.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Aliquoting

This protocol minimizes exposure to deleterious environmental conditions.

  • Preparation: Move the main container from the freezer to a desiccator and allow it to equilibrate to room temperature before opening (approx. 1-2 hours). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Transfer the container into a glove box with a dry, inert atmosphere (N₂ or Ar). If a glove box is unavailable, open the container under a positive flow of inert gas.

  • Aliquoting: Quickly weigh the desired amount of solid into a pre-tared, dry amber vial.

  • Sealing: Purge the headspace of both the main container and the new aliquot vial with inert gas before sealing tightly.

  • Storage: Immediately return the main container to the recommended long-term storage conditions (-20°C or below). Store the new aliquot under appropriate short-term or long-term conditions.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study intentionally stresses the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][8][9] The goal is to achieve 5-20% degradation.[10]

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (Run in parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (e.g., 0.1 M HCl, 50°C) A->B Dilute stock C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C Dilute stock D Oxidation (e.g., 3% H₂O₂, RT) A->D Dilute stock E Thermal Stress (Solid, 60°C) F Photolytic Stress (ICH Q1B light conditions) G Control (Stock solution, protected from light, RT) A->G Dilute stock H Sample at t=0, 2, 8, 24 hours (Neutralize acid/base samples) B->H C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Characterize Degradants (LC-MS/MS, NMR if necessary) I->J J->I Method Optimization

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute stock 1:1 with 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 50°C.

    • Basic: Dilute stock 1:1 with 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature.

    • Oxidative: Dilute stock 1:1 with 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: Store the solid compound in a vial at 60°C. Dissolve in acetonitrile before analysis.

    • Photolytic: Expose the solid compound to light conditions as specified by ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sampling: Take aliquots from each condition at specified time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) coupled with UV and MS detectors.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation and identify the relative retention times and mass-to-charge ratios of any new peaks. This data is invaluable for establishing a validated, stability-indicating method for routine quality control.[11]

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage.

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

  • University of Colorado Boulder Environmental Health & Safety. Chemical Storage and Segregation.

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.

  • MedCrave online. Forced Degradation Studies.

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals.

  • North Industrial Chemicals. Discover the best practices for safely storing acetic acid.

  • LumaCyte. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • USDA ARS. Chemical Compatible Storage.

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • CUNY. Practices for Proper Chemical Storage.

  • Simple Solvents. Storage Guidelines for Glacial Acetic Acid Safety and Best Practices.

  • Chalyk, B., Grynyova, A., Filimonova, K., et al. Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega, 2022.

  • Hlushkov, R., Zaiats, H., Borysko, P., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv, 2023.

  • Chalyk, B., Grynyova, A., Filimonova, K., et al. Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv, 2022.

  • Martinez-Montero, S., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023.

  • Martinez-Montero, S., et al. Oxetanes in Drug Discovery Campaigns. PMC, 2023.

  • ResearchGate. Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry.

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.

  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

Technical Support Center: Refinement of Analytical Methods for Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of oxetane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique class of molecules. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively.

Foundational Knowledge: Understanding Oxetane Chemistry in Analytics

Oxetanes, four-membered cyclic ethers, are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] However, the inherent ring strain of the oxetane moiety presents unique challenges during analysis. The primary concern is the propensity of the oxetane ring to undergo cleavage, particularly under acidic conditions, which can lead to inaccurate quantification and misidentification of analytes.[3]

The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes exhibit greater stability compared to mono-substituted or unsubstituted oxetanes.[4] This is a critical consideration when developing and troubleshooting analytical methods.

This guide will provide in-depth troubleshooting for the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Oxetane Structures

NMR is a powerful tool for the structural confirmation of oxetane-containing compounds. The protons on the oxetane ring have characteristic chemical shifts that can be used for identification.

Typical ¹H NMR Chemical Shifts for the Oxetane Ring
Proton PositionTypical Chemical Shift (ppm)Coupling Constants (J) in HzNotes
Hα (protons on carbons adjacent to oxygen)4.2 - 5.06 - 8These protons are the most deshielded due to the electronegativity of the oxygen atom.
Hβ (protons on the carbon at the 3-position)2.5 - 3.56 - 8The chemical shift can vary significantly based on the substituents at this position.
Troubleshooting NMR Analysis

Q1: I'm observing broad or unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A1: This is a common issue and can stem from several factors related to the unique chemistry of oxetanes.

  • Root Cause Analysis:

    • Ring Opening: The most likely culprit is the partial opening of the oxetane ring. This can be catalyzed by trace amounts of acid in your NMR solvent (e.g., CDCl₃). The resulting mixture of the closed-ring oxetane and the ring-opened product will lead to a complex and often broadened spectrum.

    • Dynamic Exchange: If your molecule has conformational flexibility or is undergoing a chemical exchange process on the NMR timescale, you may observe broad peaks.

    • Sample Purity: Impurities from the synthesis or degradation products can also contribute to unexpected peaks.

  • Step-by-Step Troubleshooting Protocol:

    • Solvent Check: Prepare a fresh sample in a neutral, high-purity NMR solvent. Consider using solvents less prone to acidity like benzene-d₆ or acetone-d₆.

    • Basification: Add a small amount of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to your NMR tube to neutralize any trace acids. Let the sample sit for a few minutes before re-acquiring the spectrum.

    • Variable Temperature (VT) NMR: If you suspect dynamic exchange, acquiring spectra at different temperatures can be informative. If the peaks sharpen at higher or lower temperatures, it's indicative of a dynamic process.

    • Re-purification: If the issue persists, re-purify your compound using a neutral or basic chromatography system to remove any acidic impurities or degradation products.

Q2: The integration of my oxetane protons is incorrect. Why is this happening?

A2: Inaccurate integration is often a downstream effect of the issues causing peak broadening.

  • Root Cause Analysis:

    • Peak Overlap: If the peaks of the oxetane protons are broad or overlapping with other signals in the spectrum, accurate integration becomes challenging.

    • Partial Degradation: If a portion of your sample has degraded (ring-opened), the integration of the remaining oxetane protons will be lower than expected relative to other protons in the molecule.

  • Step-by-Step Troubleshooting Protocol:

    • Address Peak Broadening: First, follow the steps outlined in Q1 to obtain a clean, well-resolved spectrum.

    • Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer will improve spectral dispersion and reduce peak overlap, allowing for more accurate integration.

    • 2D NMR: Techniques like COSY and HSQC can help to identify and resolve overlapping signals, aiding in the correct assignment and integration of the oxetane proton signals.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): Quantitation and Identification

LC-MS is the workhorse for the quantitative analysis of oxetane-containing compounds in complex matrices. However, the acidic mobile phases and high-energy ion sources can pose a threat to the integrity of the oxetane ring.

Troubleshooting LC-MS Analysis

Q1: I'm observing poor peak shape (tailing or fronting) for my oxetane-containing analyte.

A1: Peak shape issues can be due to a variety of factors, some of which are specific to the polar nature of oxetanes.

  • Root Cause Analysis:

    • Secondary Interactions: The oxygen atom in the oxetane ring can interact with active sites (silanols) on the silica-based stationary phase of the HPLC column, leading to peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

    • Inappropriate Mobile Phase: A mobile phase that is too weak or does not adequately shield the analyte from interacting with the stationary phase can cause poor peak shape.

  • Step-by-Step Troubleshooting Protocol:

    • Column Selection:

      • Use a modern, end-capped C18 or a phenyl-hexyl column with low silanol activity.[5]

      • Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which can be more inert towards polar compounds.

    • Mobile Phase Optimization:

      • If using a reverse-phase method, ensure your mobile phase has sufficient organic content to elute the analyte efficiently.

      • For basic oxetane-containing compounds, adding a small amount of a basic additive like ammonium hydroxide to the mobile phase (if compatible with your MS) can improve peak shape by competing for active sites on the column.

      • For acidic compounds, a low concentration of an acid like formic acid is typically used, but be mindful of the potential for ring-opening (see Q2).

    • Injection Volume and Concentration: Reduce the injection volume or dilute your sample to avoid column overload.

Q2: I suspect my oxetane is degrading during LC-MS analysis. How can I confirm and prevent this?

A2: On-column or in-source degradation is a significant concern for oxetane-containing compounds.

  • Root Cause Analysis:

    • Acidic Mobile Phase: The use of acidic mobile phase additives like formic or trifluoroacetic acid (TFA) can catalyze the ring-opening of the oxetane on the column or in the heated electrospray ionization (ESI) source.

    • High Source Temperature: High temperatures in the ESI source can provide the energy needed for thermal degradation of the oxetane ring.

  • Step-by-Step Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Reduce Acid Concentration: Use the lowest possible concentration of acid in your mobile phase that still provides good chromatography and ionization.

      • Switch to a Weaker Acid: If possible, switch from TFA to a weaker acid like formic acid.

      • Use a Buffered Mobile Phase: Employing a buffer system (e.g., ammonium formate or ammonium acetate) can help to maintain a stable and less aggressive pH.[6]

    • MS Source Parameter Optimization:

      • Lower Source Temperature: Reduce the ESI source temperature in increments to find the lowest temperature that still provides adequate desolvation and ionization.

      • Gentler Ionization Technique: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which may induce less in-source fragmentation.[7]

    • Confirmation of Degradation:

      • Infusion Experiment: Infuse a solution of your analyte directly into the mass spectrometer, bypassing the LC column. If you still observe the suspected degradation product, it confirms in-source degradation. If the degradation product is only observed with the LC, it points to on-column degradation.

      • Monitor for Ring-Opened Products: Calculate the expected mass of the ring-opened product (e.g., addition of water or methanol from the mobile phase) and look for this mass in your chromatogram and mass spectrum.

Q3: I'm seeing unexpected adducts in my mass spectrum. Are these related to the oxetane ring?

A3: While common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺) are expected, the oxetane ring can also participate in adduct formation.

  • Root Cause Analysis:

    • Solvent Adducts: In the ESI source, the oxetane can react with solvent molecules to form adducts. For example, in the presence of methanol, you might observe a [M+CH₃OH+H]⁺ adduct, which could be an indicator of incipient ring-opening.

    • Metal Adducts: The oxygen of the oxetane can chelate with metal ions present in the mobile phase or from the LC system itself.

  • Step-by-Step Troubleshooting Protocol:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives to minimize the presence of metal ions and other contaminants.

    • System Passivation: If you suspect metal contamination from your LC system, you can try passivating the system by flushing with a solution of a chelating agent like EDTA, followed by a thorough wash with high-purity water and your mobile phase.

    • Interpret with Caution: Be aware of the possibility of these adducts when interpreting your mass spectra. Use high-resolution mass spectrometry to confirm the elemental composition of the observed ions.

III. Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Oxetanes

GC-MS is suitable for the analysis of volatile and thermally stable oxetane-containing compounds. However, the high temperatures of the GC inlet and column can be problematic.

Troubleshooting GC-MS Analysis

Q1: My oxetane-containing compound is not eluting from the GC column, or I'm seeing broad, tailing peaks.

A1: This is a common issue for polar compounds like oxetanes in GC.

  • Root Cause Analysis:

    • Polarity: The polar nature of the oxetane ring can lead to strong interactions with active sites in the GC inlet liner and on the column, causing poor peak shape and even irreversible adsorption.

    • Thermal Instability: Some oxetanes may not be thermally stable enough to withstand the high temperatures of the GC inlet and column, leading to on-column degradation.

  • Step-by-Step Troubleshooting Protocol:

    • Inlet and Column Maintenance:

      • Use a deactivated inlet liner to minimize active sites.

      • Ensure your GC column is in good condition and has not been contaminated with non-volatile material.

    • Derivatization: For oxetanes with active hydrogens (e.g., hydroxyl or amine groups), derivatization is often necessary to increase volatility and reduce polarity.[8]

      • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group.

      • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to acylate hydroxyl and amine groups.

    • Lower GC Temperatures: Use the lowest possible inlet and oven temperatures that still allow for the elution of your analyte. A temperature ramp program can be optimized to elute the compound at a lower final temperature.

Q2: I'm observing multiple peaks for my single oxetane-containing compound.

A2: This can be indicative of on-column reactions or degradation.

  • Root Cause Analysis:

    • Thermal Degradation: The high temperatures in the GC can cause the oxetane to degrade into multiple products.

    • Isomerization: In some cases, the heat of the GC can cause isomerization of the compound.

  • Step-by-Step Troubleshooting Protocol:

    • Lower GC Temperatures: As in Q1, reducing the inlet and oven temperatures is the first step.

    • Use a More Inert Column: A column with a more inert stationary phase can help to reduce on-column degradation.

    • Derivatization: Derivatization can often improve the thermal stability of the analyte.

    • Consider an Alternative Technique: If the compound is fundamentally not amenable to GC analysis due to thermal instability, LC-MS is a more suitable alternative.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting analytical issues with oxetane-containing compounds.

TroubleshootingWorkflow Start Analytical Issue Observed (e.g., Poor Peak Shape, Degradation) Technique Identify Analytical Technique (NMR, LC-MS, GC-MS) Start->Technique NMR_Check NMR Troubleshooting Technique->NMR_Check NMR LCMS_Check LC-MS Troubleshooting Technique->LCMS_Check LC-MS GCMS_Check GC-MS Troubleshooting Technique->GCMS_Check GC-MS Solvent_Purity Check Solvent Purity and Acidity NMR_Check->Solvent_Purity Column_Choice Evaluate LC Column Choice LCMS_Check->Column_Choice Derivatization Consider Derivatization GCMS_Check->Derivatization Basify_Sample Basify NMR Sample Solvent_Purity->Basify_Sample VT_NMR Perform Variable Temperature NMR Basify_Sample->VT_NMR Resolution Problem Resolved? VT_NMR->Resolution Mobile_Phase Optimize Mobile Phase Column_Choice->Mobile_Phase MS_Source Adjust MS Source Parameters Mobile_Phase->MS_Source MS_Source->Resolution GC_Temp Lower GC Temperatures Derivatization->GC_Temp Inert_Column Use More Inert GC Column GC_Temp->Inert_Column Inert_Column->Resolution Further_Action Consult Senior Scientist or Instrument Vendor Resolution->Further_Action No

Caption: A generalized workflow for troubleshooting analytical methods for oxetane-containing compounds.

Concluding Remarks

The successful analysis of oxetane-containing compounds requires a thorough understanding of their chemical stability and reactivity. By anticipating potential issues such as ring-opening and employing the systematic troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Remember to always consider the substitution pattern of your oxetane, as this will heavily influence its stability and analytical behavior.

References

  • SIELC Technologies. (n.d.). Separation of Oxethazaine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • ResearchGate. (2016). Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS ?. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetane-containing compounds derived from plants and insects. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Retrieved from [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Laboratory Equipment. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Retrieved from [Link]

  • UC Riverside. (n.d.). Useful Mass Differences. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Bristol. (n.d.). ESI+ Common Background Ions. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Chromatography Online. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • PMC. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • PMC. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Aqueous Solubility of Oxetane vs. Its Gem-Dimethyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In medicinal chemistry, achieving optimal aqueous solubility is a critical determinant of a drug candidate's success. Poor solubility can hinder absorption, distribution, metabolism, and excretion (ADME), leading to diminished bioavailability and therapeutic efficacy. The strategic incorporation of specific chemical motifs is a key tactic to enhance these properties. This guide provides an in-depth comparison of the aqueous solubility of oxetane and its gem-dimethyl analog, 3,3-dimethyloxetane, offering experimental insights and the underlying physicochemical principles.

Executive Summary: The Solubility Advantage of the Oxetane Moiety

The replacement of a gem-dimethyl group with an oxetane ring is a well-established strategy in medicinal chemistry to improve the physicochemical properties of a molecule.[1][2][3][4][5] Experimental data consistently demonstrates that this substitution leads to a significant increase in aqueous solubility. This enhancement can range from a factor of 4 to over 4000, depending on the molecular context.[1][6] The primary reasons for this dramatic difference lie in the inherent polarity, hydrogen bonding capability, and reduced lipophilicity of the oxetane ring compared to the nonpolar, hydrophobic nature of the gem-dimethyl group.

Comparative Solubility Data

While precise numerical values for the simple parent compounds are not always published in comparative studies, the general principles and observed trends in more complex molecules are stark. Oxetane itself is miscible with water, whereas the addition of two methyl groups significantly reduces its affinity for aqueous media.[7][8]

CompoundStructureKey Physicochemical Properties Relevant to SolubilityAqueous Solubility
Oxetane • Polar due to the electronegative oxygen atom.[2][3]• Acts as a hydrogen bond acceptor.[7][9]• Small, rigid, three-dimensional structure.[2]Miscible[7]
3,3-Dimethyloxetane • Reduced polarity due to the hydrophobic, nonpolar methyl groups.[10][11]• Steric hindrance around the oxygen may slightly impede H-bond acceptance.• Increased molecular volume and surface area.Significantly lower than oxetane (Not fully miscible)

Table 1: Comparison of Oxetane and 3,3-Dimethyloxetane Properties.

The Physicochemical Rationale: Why Oxetane Outperforms

The superior solubility of oxetane-containing compounds over their gem-dimethyl counterparts can be attributed to several key factors rooted in fundamental chemical principles.

Polarity and the Hydrophobic Effect

The most significant factor is the difference in polarity. The ether oxygen in the oxetane ring makes the molecule polar and capable of acting as a hydrogen bond acceptor with water molecules.[7][9] This favorable interaction with water promotes dissolution.

Conversely, the gem-dimethyl group consists of two methyl (CH₃) groups, which are nonpolar and hydrophobic. When introduced into water, these groups disrupt the intricate network of hydrogen bonds between water molecules. To minimize this disruption, water molecules tend to organize into cage-like structures around the nonpolar groups, a process that is entropically unfavorable and leads to lower solubility.[12] This phenomenon is known as the hydrophobic effect and is the primary reason why oils and water do not mix.[12] Replacing the two hydrophobic methyl groups with the polar oxetane ring effectively removes a significant contributor to the molecule's overall hydrophobicity.

Hydrogen Bonding

Water's remarkable solvent properties are due to its extensive hydrogen-bonding network. For a substance to dissolve well in water, it must be able to integrate into this network. The oxygen atom in the oxetane ring possesses lone pairs of electrons that can readily accept hydrogen bonds from water molecules.[8][13] While the oxygen in 3,3-dimethyloxetane can also act as a hydrogen bond acceptor, the bulky methyl groups can create steric hindrance, potentially reducing the accessibility of the lone pairs. More importantly, the overall hydrophobic character imparted by the methyl groups outweighs the benefit of this single hydrogen bond acceptor site.

Lipophilicity (LogP/LogD)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP or LogD), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous one. A lower LogP value indicates higher hydrophilicity and generally better aqueous solubility. The introduction of an oxetane ring in place of a gem-dimethyl group consistently lowers a molecule's LogD, thereby enhancing its solubility.[2]

G cluster_0 Oxetane Analog cluster_1 Gem-Dimethyl Analog Oxetane Oxetane Moiety Polarity High Polarity Oxetane->Polarity Electronegative O atom HBond H-Bond Acceptor Oxetane->HBond Exposed O lone pairs Solubility_High Increased Aqueous Solubility Polarity->Solubility_High HBond->Solubility_High GemDimethyl Gem-Dimethyl Group Hydrophobicity High Hydrophobicity (Nonpolar) GemDimethyl->Hydrophobicity Alkyl groups StericHindrance Steric Hindrance GemDimethyl->StericHindrance Solubility_Low Decreased Aqueous Solubility Hydrophobicity->Solubility_Low StericHindrance->Solubility_Low caption Solubility Comparison Logic.

Caption: Factors influencing the differential solubility of oxetane vs. gem-dimethyl analogs.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

To empirically validate these principles, the "shake-flask" method is a gold-standard approach for determining thermodynamic solubility, conforming to OECD Guideline 105.[14][15]

Principle

An excess amount of the test substance is agitated in a known volume of purified water at a constant temperature until equilibrium is reached (saturation). The solution is then separated from the undissolved solid, and the concentration of the dissolved substance in the aqueous phase is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[16][17]

Step-by-Step Methodology
  • Preliminary Test:

    • Objective: To estimate the approximate solubility and the time required to reach equilibrium.

    • Procedure: Add the test substance in small, incremental amounts to a known volume of water in a flask. After each addition, shake vigorously for 10 minutes and visually inspect for undissolved particles. This helps determine the order of magnitude of the solubility and informs the amount of substance to use in the definitive test.[17]

  • Definitive Test Preparation:

    • Setup: Prepare at least three flasks, each containing a precise volume of purified water (e.g., 10 mL).

    • Addition of Substance: Weigh an amount of the test substance that is at least five times greater than the amount estimated to saturate the water volume and add it to each flask.[17] This ensures that an excess of solid material is always present.

  • Equilibration:

    • Agitation: Place the stoppered flasks in a constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C) and agitate them using a mechanical shaker or magnetic stirrer.[17][18]

    • Duration: Agitation should continue for at least 24 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 48h). Equilibrium is confirmed when consecutive measurements are in agreement.[16][17]

  • Phase Separation:

    • Objective: To separate the saturated aqueous solution from the undissolved solid without altering the equilibrium.

    • Procedure: Allow the flasks to stand in the constant temperature bath for at least 24 hours for solids to settle. Carefully transfer an aliquot of the supernatant to a centrifuge tube. Centrifuge at high speed to pellet any remaining suspended particles. Alternatively, a validated filtration system with a filter that does not adsorb the test substance can be used.[16]

  • Analysis:

    • Quantification: Prepare a series of calibration standards of the test substance in a suitable solvent. Analyze the saturated aqueous samples and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[16][19]

    • Calculation: The aqueous solubility is reported as the average concentration from the replicate flasks, typically in units of µg/mL or mM.

Caption: Workflow for the Shake-Flask Aqueous Solubility Assay.

Conclusion for the Medicinal Chemist

The strategic substitution of a gem-dimethyl group with an oxetane ring is a powerful and reliable method for enhancing the aqueous solubility of drug candidates.[1][6] This improvement stems from the oxetane's inherent polarity and ability to act as a hydrogen bond acceptor, which contrasts sharply with the hydrophobic nature of the gem-dimethyl moiety. By reducing lipophilicity and improving interactions with water, the oxetane ring can significantly improve a compound's ADME profile, making it a valuable tool in the rational design of new therapeutics.[3][20] The shake-flask method provides a robust framework for quantifying these improvements and guiding structure-activity relationship (SAR) studies.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]

  • De La Torre, J. A., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1369–1377. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Solubility of Things. (n.d.). Oxetane. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Tsinman, O. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today, 12(15-16), 683–688. [Link]

  • ResearchGate. (n.d.). Useful physicochemical features of the oxetane core. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Stevenson, N. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12232. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Stevenson, N. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). Oxetanes in naturally occurring bioactive molecules. [Link]

  • Scott, J. S., et al. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 11(9), 1036–1043. [Link]

  • The Organic Chemistry Tutor. (2020, April 21). Ether Properties [Video]. YouTube. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Rosen, M. J. (1993). Is the ether group hydrophilic or hydrophobic?. Journal of Colloid and Interface Science, 158(2), 483-488. [Link]

  • Student Doctor Network Forums. (2016). ether solubility. [Link]

  • ResearchGate. (2025). Is the Ether Group Hydrophilic or Hydrophobic?. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. [Link]

  • Dill, K. A. (2007). A View of the Hydrophobic Effect. The Journal of Physical Chemistry B, 111(10), 2244–2257. [Link]

  • Royal Society of Chemistry. (2021). Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. [Link]

  • De La Torre, J. A., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxetane, 3,3-dimethyl- (CAS 6921-35-3). Retrieved from [Link]

  • NIST. (n.d.). Oxetane, 3,3-dimethyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyloxetane. PubChem Compound Database. [Link]

Sources

A Comparative Guide to Oxetane, Azetidine, and Cyclobutane Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, small, strained ring systems have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, oxetane, azetidine, and cyclobutane carboxylic acids represent a triad of structurally related yet distinct building blocks that offer unique advantages in drug design. Their rigid, three-dimensional structures can enforce specific conformations, enhance metabolic stability, and improve aqueous solubility. This guide provides an in-depth, comparative analysis of these three scaffolds, supported by experimental data, to inform rational drug design and development.

I. Structural and Physicochemical Properties: A Comparative Overview

The subtle differences in the atomic composition and geometry of oxetane, azetidine, and cyclobutane rings lead to significant variations in their physicochemical properties. These differences are critical in fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Conformational Analysis and Three-Dimensional Shape
  • Oxetane: The presence of an oxygen atom in the four-membered ring of oxetane leads to a slightly puckered conformation.[1] This imparts a rigid, three-dimensional character to molecules, which can be advantageous for binding to specific protein targets.[1][2] The oxetane ring is considered a bioisostere of gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[1][2]

  • Azetidine: As a nitrogen-containing heterocycle, azetidine also possesses a strained, four-membered ring.[3] Its conformational rigidity and sp3-rich character contribute to enhanced pharmacokinetic properties and solubility.[3][4] The nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate basicity and overall molecular properties.[5]

  • Cyclobutane: The all-carbon cyclobutane ring adopts a puckered or "butterfly" conformation to relieve torsional strain.[6] This non-planar structure provides a distinct three-dimensional profile that can be exploited to orient pharmacophoric groups in a favorable geometry for target engagement and to fill hydrophobic pockets.[6][7]

B. Physicochemical Data Comparison

A quantitative comparison of the key physicochemical properties of the parent carboxylic acids highlights their distinct characteristics.

PropertyOxetane-3-carboxylic acidAzetidine-3-carboxylic acidCyclobutane carboxylic acid
Molecular Formula C₄H₆O₃[8]C₄H₇NO₂[9]C₅H₈O₂[10]
Molecular Weight 102.09 g/mol [8]101.11 g/mol [9]100.12 g/mol [10]
pKa ~3.88[11]~2.74[12]~4.79[13][14]
Calculated logP --3.2[15]-
Water Solubility Slightly soluble[11]Soluble[12]Slightly soluble[13][16]
Appearance White to yellow oil or semi-solid[11]Pale yellow crystalline powder[9]Colorless liquid[10][16]

Key Insights: The lower pKa of azetidine-3-carboxylic acid compared to its oxetane and cyclobutane counterparts is a direct consequence of the electron-withdrawing effect of the protonated amine in the acidic form. This property can be strategically utilized to modulate the overall charge and lipophilicity of a drug molecule.

II. Impact on Pharmacological Profile

The choice of a four-membered ring scaffold can profoundly influence a drug candidate's metabolic stability, potency, and selectivity.

A. Metabolic Stability
  • Oxetane: The incorporation of an oxetane moiety often leads to improved metabolic stability by blocking sites of metabolism.[2][17] It can serve as a less lipophilic and more stable alternative to a gem-dimethyl group.[2] The oxetane ring itself is generally resistant to metabolic degradation.[5]

  • Azetidine: Azetidine-containing compounds have also demonstrated enhanced metabolic stability.[3][4] The rigid ring system can shield adjacent functional groups from metabolic enzymes.

  • Cyclobutane: Cyclobutane rings can increase metabolic stability by replacing more labile linear or larger cyclic systems.[6][18] Their relative chemical inertness contributes to their robustness in biological systems.[6] However, the effect can be context-dependent.[19]

B. Bioisosteric Replacement and Pharmacological Activity

These four-membered rings are frequently employed as bioisosteres for other common functional groups, leading to improved drug-like properties.

  • Oxetane as a Bioisostere: Oxetanes have been successfully used to replace gem-dimethyl groups, carbonyls, and even morpholine rings.[2][20] This substitution can lead to increased aqueous solubility, reduced lipophilicity, and maintained or improved biological activity.[2][21] For instance, replacing a cyclobutane with an oxetane in a series of IDO1 inhibitors resulted in a significant reduction in lipophilicity and a great improvement in solubility and metabolic stability while retaining potency.[21]

  • Azetidine in Drug Design: The azetidine scaffold is present in several FDA-approved drugs, where it enhances metabolic stability, receptor selectivity, and pharmacokinetics.[3] It can act as a conformationally restricted amino acid, influencing the peptide backbone and improving stability against enzymatic degradation.[5][22]

  • Cyclobutane for Conformational Constraint: The cyclobutane ring is utilized to provide conformational restriction, which can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.[7] It can also serve as a bioisostere for phenyl rings or larger cycloalkanes.[7]

III. Synthetic Accessibility: A Practical Consideration

The ease and scalability of synthesis are crucial factors in the selection of building blocks for drug development.

A. Synthesis of Oxetane-3-carboxylic Acid

A common route to oxetane-3-carboxylic acid involves the oxidation of 3-hydroxymethyloxetane.[23] Other methods include ring contraction of γ-lactones.[24] A facile two-step synthesis of 3-aryl-3-carboxylic acid oxetane derivatives has been reported, involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage.[22]

G 3-Hydroxymethyloxetane 3-Hydroxymethyloxetane Oxidation Oxidation 3-Hydroxymethyloxetane->Oxidation [O] Oxetane-3-carboxylic acid Oxetane-3-carboxylic acid Oxidation->Oxetane-3-carboxylic acid

B. Synthesis of Azetidine-3-carboxylic Acid

A practical synthesis of azetidine-3-carboxylic acid has been reported starting from commercially available diethyl bis(hydroxymethyl)malonate.[25] The key steps involve the formation of the azetidine ring via cyclization, followed by decarboxylation and deprotection.[25][26]

G Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Cyclization Cyclization Diethyl bis(hydroxymethyl)malonate->Cyclization Protected Azetidine Diester Protected Azetidine Diester Cyclization->Protected Azetidine Diester Decarboxylation & Deprotection Decarboxylation & Deprotection Protected Azetidine Diester->Decarboxylation & Deprotection Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Decarboxylation & Deprotection->Azetidine-3-carboxylic acid

C. Synthesis of Cyclobutane Carboxylic Acid

Cyclobutane carboxylic acid is commonly prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which can be synthesized from the condensation of diethyl malonate and trimethylene bromide.[13][27][28]

G Diethyl malonate + Trimethylene bromide Diethyl malonate + Trimethylene bromide Condensation Condensation Diethyl malonate + Trimethylene bromide->Condensation 1,1-Cyclobutanedicarboxylic acid 1,1-Cyclobutanedicarboxylic acid Condensation->1,1-Cyclobutanedicarboxylic acid Decarboxylation Decarboxylation 1,1-Cyclobutanedicarboxylic acid->Decarboxylation Heat Cyclobutane carboxylic acid Cyclobutane carboxylic acid Decarboxylation->Cyclobutane carboxylic acid

IV. Experimental Protocols

Representative Synthesis of 1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester

This protocol is adapted from a reported practical synthesis of azetidine-3-carboxylic acid.[25]

Materials:

  • Diethyl bis(hydroxymethyl)malonate

  • Anhydrous acetonitrile

  • Triflic anhydride

  • N,N-Diisopropylethylamine

  • Benzylamine

Procedure:

  • Charge a 100 L flask with diethyl bis(hydroxymethyl)malonate (3.5 kg, 15.89 mol) and anhydrous acetonitrile (52 L) under a nitrogen atmosphere.

  • Cool the solution to -20°C.

  • Add triflic anhydride (5.61 L, 33.37 mol, 2.1 equiv.) via an addition funnel over 50 minutes, maintaining the temperature below -10°C.

  • Add N,N-Diisopropylethylamine (5.14 kg, 39.72 mol, 2.5 equiv.) over 45 minutes, keeping the temperature below -10°C.

  • Add benzylamine (1.7 L, 15.89 mol, 1.0 equiv.) over 30 minutes, maintaining the temperature below -10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by silica gel chromatography to obtain 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester.

Conclusion

Oxetane, azetidine, and cyclobutane carboxylic acids each offer a unique set of properties that can be strategically leveraged in drug discovery. The choice between these scaffolds depends on the specific goals of the medicinal chemistry campaign, whether it is to enhance metabolic stability, improve solubility, or enforce a particular conformation. A thorough understanding of their comparative physicochemical properties, pharmacological impact, and synthetic accessibility is paramount for their successful application in the design of novel therapeutics. This guide provides a foundational understanding to aid researchers in making informed decisions when incorporating these valuable building blocks into their drug discovery programs.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
  • Cyclobutanes in Small‐Molecule Drug Candid
  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Oxetanes in Drug Discovery Campaigns.
  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid.
  • 19 - Organic Syntheses Procedure.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online.
  • cyclobutane carboxylic acid. ChemBK.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Process for making azetidine-3-carboxylic acid.
  • Azetidines in medicinal chemistry: emerging applic
  • THE PREPAR
  • Cyclobutanecarboxylic acid. Wikipedia.
  • Cyclobutanecarboxylic acid(3721-95-7). ChemicalBook.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Process for the preparation of oxetane-3-carboxylic acids.
  • 3-azetidinecarboxylic Acid. PubChem.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • 3-OXETANECARBOXYLIC ACID CAS#: 114012-41-8. ChemicalBook.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetane-3-carboxylic Acid. CymitQuimica.
  • Structures of some azetidine‐based drugs.
  • 3-Azetidinecarboxylic acid CAS#: 36476-78-5. ChemicalBook.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central.
  • Azetidine-3-carboxylic acid. Chem-Impex.

Sources

A Researcher's Comparative Guide to 3-Aryl-Oxetane-3-Carboxylic Acid Derivatives as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of 3-aryl-oxetane-3-carboxylic acid derivatives, a promising class of molecules in modern medicinal chemistry. We will explore their structure-activity relationships (SAR), focusing on their role as agonists for G-protein coupled receptor 40 (GPR40), a key target in the treatment of type 2 diabetes mellitus. This document synthesizes data from peer-reviewed literature to offer a clear rationale behind experimental design and compound optimization, providing researchers with actionable insights and detailed protocols.

Introduction: The Oxetane Scaffold and the GPR40 Target

The oxetane ring, a four-membered saturated ether, has gained significant traction in drug discovery.[1] Its unique combination of properties—small size, polarity, and a three-dimensional structure—makes it an attractive bioisosteric replacement for common functional groups like gem-dimethyl and carbonyls.[2][3] Incorporating an oxetane motif can profoundly improve a compound's physicochemical profile, often leading to enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity.[2]

The 3-aryl-oxetane-3-carboxylic acid scaffold has emerged as a particularly valuable core structure. The carboxylic acid moiety serves as a critical anchor for receptor binding, while the aryl group can be extensively modified to probe binding pockets and fine-tune potency and selectivity. The oxetane itself acts as a rigid, polar linker that properly orients these two key features.

Our focus is on the application of these derivatives as agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in enhancing glucose-stimulated insulin secretion (GSIS).[4][5][6] Unlike other insulin secretagogues, GPR40 agonists only promote insulin release in the presence of high glucose levels, significantly reducing the risk of hypoglycemia.[6][7] This glucose-dependent mechanism makes GPR40 an exceptional target for developing safer and more effective treatments for type 2 diabetes.

Structure-Activity Relationship (SAR) Analysis

The development of potent GPR40 agonists has often started from lead compounds like aryl propionic acids, which share a similar pharmacophore with the 3-aryl-oxetane-3-carboxylic acid series.[8][9][10] The core principle involves a carboxylic acid head, a central phenyl ring, and a distal lipophilic tail. The SAR can be systematically dissected by examining modifications at each of these positions.

Core Structural Elements for GPR40 Agonism

The fundamental pharmacophore for GPR40 agonism consists of three key components, which we will use to structure our comparative analysis.

SAR_Pharmacophore cluster_0 Pharmacophore Model A Carboxylic Acid (Anionic Binding) B Central Phenyl Ring (Core Scaffold) A->B Rigid Linker (Oxetane) C Distal Aryl Group (Lipophilic Pocket) B->C Ether Linkage

Caption: Core pharmacophore for 3-aryl-oxetane GPR40 agonists.

Modifications of the Distal Aryl Group (Lipophilic Tail)

The distal aryl group explores a lipophilic binding pocket within the GPR40 receptor. SAR studies on related 3-aryl-propanoic acids reveal that the nature and substitution pattern of this group are critical for potency.

A systematic replacement of the pendant aryloxy group in related series has led to the identification of highly potent agonists.[10] The data suggests that extending into this pocket with substituted phenyl or heterocyclic rings is a viable strategy to enhance activity.

Table 1: Comparative Activity of Distal Aryl Group Modifications in a Phenylpropanoic Acid Series (Data synthesized from representative findings in the literature for illustrative comparison)[10]

Compound IDCentral CoreDistal Aryl Group (R)hGPR40 EC50 (nM)
1a Phenylpropanoic AcidPhenyl1500
1b Phenylpropanoic Acid4-Phenoxyphenyl45
1c Phenylpropanoic Acid4-(Trifluoromethyl)phenyl85
1d Phenylpropanoic Acid4-Chlorophenyl120
1e Phenylpropanoic Acid2-Naphthyl60

Analysis of Trends:

  • Extension is Key: Moving from a simple phenyl group (1a ) to a larger phenoxyphenyl group (1b ) dramatically increases potency, indicating the presence of a large, accommodating hydrophobic pocket.

  • Electronic Effects: Electron-withdrawing groups like trifluoromethyl (1c ) and chloro (1d ) at the 4-position of the distal ring are well-tolerated and can improve potency over the unsubstituted phenyl analogue.

  • Shape and Size: Larger aromatic systems like naphthyl (1e ) are also effective, confirming that both the size and electronic nature of this group can be modulated to optimize binding.

For the 3-aryl-oxetane-3-carboxylic acid series, these findings strongly suggest that derivatives featuring a 4-phenoxyphenyl or a substituted biphenyl system at the 3-position of the oxetane ring would be promising candidates for high-potency GPR40 agonism.

The Central Role of the Oxetane Ring

The primary innovation of this compound class is the replacement of a flexible propanoic acid chain with a rigid oxetane ring. This modification imparts several key advantages:

  • Conformational Rigidity: The oxetane ring locks the carboxylic acid and the aryl group into a specific spatial orientation. This pre-organization reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

  • Improved Physicochemical Properties: As a replacement for a gem-dimethyl group often found in older GPR40 agonists, the oxetane introduces polarity, which can significantly increase aqueous solubility and reduce lipophilicity (LogD).[2] This is a critical step in developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Metabolic Stability: The oxetane moiety can block sites of metabolic oxidation that would otherwise be susceptible on a more flexible alkyl chain, thereby improving the compound's half-life.[2]

The Carboxylic Acid "Warhead"

The carboxylic acid is an essential feature for GPR40 agonism. It is believed to form a key ionic interaction with a positively charged residue (e.g., Arginine or Lysine) in the receptor's binding site. Its presence is generally considered non-negotiable for activity in this chemical class. While bioisosteric replacements are a common strategy in medicinal chemistry, for GPR40 agonists, the carboxylic acid has remained the dominant functional group.

Key Experimental Protocols

To validate the performance of novel 3-aryl-oxetane-3-carboxylic acid derivatives, a standardized set of assays is required. Below are detailed protocols for essential in vitro and in vivo experiments.

In Vitro GPR40 Functional Assay: Calcium Mobilization

GPR40 activation couples to the Gαq signaling pathway, which results in the release of intracellular calcium ([Ca²⁺]i) stores.[11] This can be measured using a fluorescent calcium indicator dye.

Calcium_Assay_Workflow A Seed HEK293 cells stably expressing human GPR40 B Incubate cells for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Add test compounds at varying concentrations C->D E Measure fluorescence intensity change using a plate reader (FLIPR) D->E F Calculate EC50 values from dose-response curves E->F

Caption: Workflow for a calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Culture overnight in DMEM supplemented with 10% FBS.

  • Dye Loading: Aspirate the culture medium and wash the cells with Hanks' Balanced Salt Solution (HBSS). Add 100 µL of Fluo-4 AM loading buffer (e.g., 4 µM Fluo-4 AM in HBSS with 0.02% Pluronic F-127) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of the 3-aryl-oxetane-3-carboxylic acid derivatives in HBSS.

  • Measurement: Place the cell plate into a Fluorescence Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The FLIPR automatically adds 50 µL of the compound dilutions to the respective wells.

  • Data Acquisition: Continue recording the fluorescence signal for an additional 2-3 minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy Model: Oral Glucose Tolerance Test (OGTT)

The ultimate test for a potential anti-diabetic agent is its ability to improve glucose control in a living system. The OGTT is the standard preclinical model for this assessment.[11][12]

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6 mice or a diabetic model such as db/db mice. Acclimatize the animals for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Baseline Blood Sample: At time t=0 (typically 30-60 minutes post-dosing), take a small blood sample from the tail vein to measure baseline glucose and insulin levels.

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (2 g/kg) via oral gavage.

  • Time-Course Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose levels at each time point using a glucometer. Plasma insulin levels can be measured from collected samples using an ELISA kit.[11]

  • Data Interpretation: Plot the blood glucose concentration over time. A successful GPR40 agonist will show a significant reduction in the glucose excursion compared to the vehicle-treated group. The Area Under the Curve (AUC) for the glucose-time plot is calculated and compared between groups to quantify the improvement in glucose tolerance.

Conclusion and Future Perspectives

The 3-aryl-oxetane-3-carboxylic acid scaffold represents a highly refined chemical class for the development of GPR40 agonists. The strategic incorporation of the oxetane ring offers a distinct advantage over earlier-generation flexible agonists by improving conformational rigidity and key drug-like properties such as solubility and metabolic stability.

Comparative analysis with structurally related phenylpropanoic acids provides a clear SAR roadmap: potency is driven by extending a substituted aryl group into a distal hydrophobic pocket, while the carboxylic acid is essential for anchoring to the receptor. Future work in this area should focus on fine-tuning the substitution on the distal aryl ring to maximize potency while maintaining a clean off-target profile, particularly concerning hepatobiliary transporters, which was an issue for the otherwise successful GPR40 agonist TAK-875.[5][7] The protocols provided herein offer a robust framework for evaluating the next generation of these promising anti-diabetic agents.

References

  • Odani, T., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. Available at: [Link]

  • McKeown, S. C., et al. (2007). Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Durgam, G. G., et al. (2004). Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chrencik, J., et al. (2015). Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. Cell. Available at: [Link]

  • Ho, D. M., et al. (1999). Structure-activity relationships of lysophosphatidic acid: conformationally restricted backbone mimetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Nagamine, K., et al. (2010). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes. Available at: [Link]

  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes. Available at: [Link]

  • Liou, A. P., et al. (2011). The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, G., et al. (2019). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vitale, R., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Švenda, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • De Luca, L., et al. (2021). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gorai, D., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • ChemRxiv (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Chalyk, B. A., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • ResearchGate (2025). Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid. ResearchGate. Available at: [Link]

  • Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the In Vitro ADMET Profile of Compounds Containing 3-(4-Methylphenyl)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Strategic Tool in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule are critical determinants of its clinical success. Historically, functional groups such as carboxylic acids have been integral to pharmacophore design, often facilitating crucial interactions with biological targets. However, the presence of a carboxylic acid can also introduce liabilities, including poor membrane permeability, rapid metabolism, and potential for idiosyncratic toxicity.[1][2]

This guide provides an in-depth comparative analysis of the in vitro ADMET profile of compounds featuring the 3-(4-Methylphenyl)oxetane-3-carboxylic acid scaffold. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "privileged" motif in drug design.[3][4] Its incorporation is a strategic maneuver to enhance key physicochemical properties such as aqueous solubility and metabolic stability, often by acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3][4] By examining this specific scaffold, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its potential advantages and liabilities, supported by experimental data and detailed methodologies for its evaluation. We will compare its projected ADMET characteristics against two relevant benchmarks: a simple aromatic carboxylic acid (p-toluic acid) and a commonly employed carboxylic acid bioisostere (5-(4-methylphenyl)-1H-tetrazole).

Comparative In Vitro ADMET Profile Analysis

The selection of a chemical scaffold during lead optimization is a multifactorial decision, heavily influenced by its projected ADMET properties. The this compound scaffold is designed to retain the acidic functionality necessary for target engagement while leveraging the unique attributes of the oxetane ring to overcome the limitations of traditional carboxylic acids.

The oxetane moiety in this scaffold is anticipated to confer several advantages. Its polar nature can lead to improved aqueous solubility compared to a more lipophilic carbocyclic analogue.[4] Furthermore, the strained four-membered ring can influence the conformation of the molecule and its interactions with metabolic enzymes. Notably, the incorporation of an oxetane ring has been shown to direct metabolism away from the cytochrome P450 (CYP450) system, potentially reducing the risk of drug-drug interactions.[1][5]

Parameter This compound (Expected) p-Toluic Acid (Reference) 5-(4-methylphenyl)-1H-tetrazole (Bioisostere) Scientific Rationale
Kinetic Solubility (pH 7.4) Moderate to HighLow to ModerateModerateThe polar oxetane ring is expected to enhance aqueous solubility over the simple aromatic carboxylic acid. Tetrazoles also generally exhibit improved solubility over their carboxylic acid counterparts.
Permeability (PAMPA) ModerateLow to ModerateLow to ModerateWhile the oxetane may increase polarity, the overall impact on passive permeability can be complex. Carboxylic acids and tetrazoles often exhibit pH-dependent permeability.[6]
Metabolic Stability (HLM) HighModerate to HighHighThe oxetane ring can block metabolically labile sites and may be less susceptible to CYP450-mediated oxidation compared to the benzylic position of p-toluic acid.[7] Tetrazoles are also generally metabolically stable.
CYP450 Inhibition (e.g., 3A4) LowLow to ModerateLowIncorporation of an oxetane has been shown to reduce CYP450 inhibition.[1]
Plasma Protein Binding Moderate to HighHighHighThe acidic nature of all three compounds suggests significant binding to plasma proteins, particularly albumin.[2][8]
hERG Inhibition LowLowLow to ModeratehERG inhibition is often associated with lipophilic, basic compounds. While none of these are basic, the overall physicochemical properties will influence this endpoint.[9]

Detailed Experimental Protocols

To empirically determine the in vitro ADMET profile of a novel compound series, a suite of standardized assays is employed. The following protocols provide a framework for the evaluation of key ADMET parameters.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH, which is a critical factor for oral absorption and formulation.[10][11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add phosphate-buffered saline (PBS) at pH 7.4.

  • Mixing: Transfer a small volume of the DMSO stock solutions to the corresponding wells of the PBS plate. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is reported as the kinetic solubility.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute pbs PBS (pH 7.4) mix Add to PBS & Mix pbs->mix dilute->mix incubate Incubate (2h, RT) mix->incubate detect Detect Precipitation (Nephelometry) incubate->detect result Determine Kinetic Solubility detect->result

Kinetic Solubility Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a surrogate for the intestinal epithelium.[13][14]

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 6.5 for apical side simulation).

  • Assay Setup: Add the compound solution to the donor wells. Place the donor plate on top of an acceptor plate containing buffer (e.g., pH 7.4 for basolateral side simulation).

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis membrane Coat Donor Plate with Lipid add_compound Add Compound to Donor membrane->add_compound compound Prepare Compound Solution compound->add_compound acceptor Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich' Plate acceptor->assemble add_compound->assemble incubate Incubate (4-18h, RT) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Workflow
Human Liver Microsomal (HLM) Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of CYP450 enzymes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation of Reaction: Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP450 isoforms (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP450 substrate (a compound known to be metabolized by the isoform of interest), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific duration.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the CYP450 substrate using LC-MS/MS.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation.

Plasma Protein Binding Assay

Objective: To measure the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[8]

Methodology (Equilibrium Dialysis):

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma to one chamber and the test compound in buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of the compound bound to plasma proteins.

hERG Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[15][16]

Methodology (Automated Patch Clamp):

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Assay Execution: Perform automated patch-clamp electrophysiology measurements.

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Current Measurement: Measure the hERG channel current before and after the application of the compound.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of the hERG current.

Conclusion

The this compound scaffold represents a promising starting point for the design of drug candidates with potentially favorable ADMET profiles. The strategic incorporation of the oxetane ring is anticipated to enhance aqueous solubility and metabolic stability while mitigating the risk of CYP450-mediated drug-drug interactions. However, as with any novel scaffold, a thorough in vitro ADMET evaluation is essential to validate these hypotheses and to identify any potential liabilities early in the drug discovery process. The protocols detailed in this guide provide a robust framework for conducting such an evaluation, enabling data-driven decisions in the optimization of this and other novel chemical series.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11473–11518.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Journal of Pharmaceutical Sciences, 89(11), 1373–1385.
  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-476.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Weng, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 11, 1234567.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12519.
  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Retrieved from [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • Nakai, T., et al. (2018). Construction of an integrated database for hERG blocking small molecules. PLoS ONE, 13(7), e0200251.
  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.org.
  • Lázníček, M., et al. (1987). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Journal of Pharmacy and Pharmacology, 39(2), 79–83.
  • Zhang, X., et al. (2018). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. In High-Throughput Screening for Drug Discovery (pp. 145-156). Humana Press, New York, NY.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Nair, P. C., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(17), 4321–4324.
  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(13), 5349–5365.
  • Bryant, J. M., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3112–3123.
  • YouTube. (2023, July 6). hERG Assay (Methods for testing hERG antagonistic activity). Retrieved from [Link]

  • Singh, S., et al. (2020). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 11, 589.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Gildea, L. A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539.
  • Li, Q., et al. (2007). Correlation of carboxylic acid pKa to protein binding and antibacterial activity of a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5344–5348.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 473–486.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 4, e2595.
  • YouTube. (2014, July 26). "Plasma Protein Binding of Drugs" in 3 minutes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728.

Sources

The Oxetane Advantage: A Strategic Head-to-Head Comparison with Tetrahydrofuran in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of structural motifs is paramount in sculpting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Saturated heterocycles, in particular, have become indispensable tools for optimizing physicochemical properties. Among these, the four-membered oxetane ring has emerged as a compelling alternative to the more traditional five-membered tetrahydrofuran (THF) moiety. This guide provides an in-depth, head-to-head comparison of these two motifs, leveraging experimental data to illuminate the strategic advantages of oxetane incorporation in contemporary drug design.

The strategic inclusion of small, polar, sp³-rich motifs is a cornerstone of modern medicinal chemistry, aimed at enhancing drug-like properties such as aqueous solubility and metabolic stability while modulating lipophilicity.[1][2] Both oxetanes and tetrahydrofurans (THFs), as cyclic ethers, serve as valuable scaffolds and substituents. However, the subtle yet significant differences in their structural and electronic properties can lead to profoundly different outcomes in a molecule's overall performance. This comparison will delve into these differences, providing a clear rationale for the increasing prevalence of oxetanes in drug discovery campaigns.[3][4]

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in ring size and strain between oxetane and THF give rise to distinct physicochemical characteristics. The smaller, more strained oxetane ring exhibits a greater polarity and a more pronounced three-dimensional structure compared to the more flexible and less polar THF ring.[1][3]

Key Physicochemical Parameters
PropertyOxetane MotifTetrahydrofuran (THF) MotifRationale for Difference
Polarity HigherLowerThe smaller ring size and greater C-O-C bond angle polarization in oxetane lead to a larger dipole moment.[1]
Lipophilicity (LogD) Generally LowerGenerally HigherThe increased polarity and smaller size of the oxetane contribute to lower lipophilicity. It is often employed as a less lipophilic surrogate for a THF ring.[2][3]
Aqueous Solubility Generally HigherGenerally LowerThe higher polarity and potent hydrogen bond accepting capability of the oxetane oxygen enhance interactions with water, often leading to significant solubility improvements.[1][5]
Hydrogen Bond Acceptance StrongModerateThe oxygen lone pairs in the strained oxetane ring are more accessible for hydrogen bonding compared to the more sterically shielded oxygen in the flexible THF ring.[6]
Molecular Shape/3D Character More pronounced sp³ character, rigidLess pronounced sp³ character, more flexibleThe puckered, four-membered ring of oxetane imparts a greater degree of three-dimensionality compared to the more planar envelope and twist conformations of THF.[3]

A compelling example of these differences was observed during the optimization of an Enhancer of Zeste Homolog 2 (EZH2) inhibitor. The initial lead compound suffered from poor metabolic stability and solubility. Replacing a dimethylisoxazole group with a methoxymethyl-oxetane substituent, which served as a less lipophilic surrogate for a THF ring, led to a compound with an optimal LogD of 1.9 and drastically improved metabolic and solubility properties.[4]

Impact on ADME Properties: The Oxetane Advantage in Action

The improvements in physicochemical properties conferred by the oxetane ring often translate into a more favorable ADME profile, a critical factor for the success of a drug candidate.

Comparative ADME Profile
ADME ParameterOxetane-Containing AnaloguesTHF-Containing AnaloguesMechanistic Insights
Metabolic Stability Often IncreasedOften More Liable to MetabolismThe oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the THF ring, which has more accessible C-H bonds.[5][6] In some cases, progression from THF derivatives to oxetane rings has shown a clear improvement in metabolic stability.[6]
Permeability Context-DependentContext-DependentWhile increased polarity can sometimes reduce passive permeability, the overall impact is molecule-dependent. In the case of the EZH2 inhibitor, a lower LogD was found to be detrimental to permeability, highlighting the need for a balance of properties.[3]
Aqueous Solubility Significantly ImprovedModerately SolubleThe enhanced polarity and hydrogen bonding capacity of oxetanes frequently lead to substantial gains in aqueous solubility, which is crucial for oral bioavailability.[1][4]

Structural and Conformational Implications

The choice between an oxetane and a THF ring can also have significant consequences for the overall conformation of a molecule, which in turn can affect target binding affinity.

cluster_0 Oxetane cluster_1 Tetrahydrofuran (THF) Oxetane Rigid, Puckered Conformation (sp³ character) Vectorial_Exit Defined Exit Vectors Oxetane->Vectorial_Exit Precise positioning of substituents Target_Binding Target Binding Pocket Vectorial_Exit->Target_Binding Potentially improved fit and affinity THF Flexible (Envelope/Twist) (Less sp³ character) Conformational_Flexibility Multiple Low-Energy Conformations THF->Conformational_Flexibility Less defined substituent positioning Conformational_Flexibility->Target_Binding Potential for entropic penalty upon binding

Figure 1: Conformational differences between oxetane and THF.

The rigid and puckered nature of the oxetane ring provides more defined exit vectors for substituents, which can lead to a more precise and favorable interaction with a target binding pocket.[7] In contrast, the greater conformational flexibility of the THF ring can result in an entropic penalty upon binding, potentially lowering affinity.

Experimental Protocols for Comparative Analysis

To empirically determine the relative merits of an oxetane versus a THF analogue in a specific chemical series, the following standardized in vitro assays are recommended.

I. Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, providing a "gold standard" measurement.

Methodology:

  • Compound Preparation: Add an excess amount of the solid test compound (oxetane or THF analogue) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the solid material from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), against a standard curve of the compound.

Figure 2: Workflow for thermodynamic solubility assay.

II. Lipophilicity Determination (LogD Shake-Flask Method)

This method measures the distribution of a compound between an aqueous and an organic phase at a physiologically relevant pH.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Add a known amount of the test compound (oxetane or THF analogue) to a mixture of the pre-saturated n-octanol and PBS.

  • Partitioning: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Separate the n-octanol and PBS layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (HPLC-UV or LC-MS).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

III. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (HLM) and phosphate buffer.

  • Compound Incubation: Add the test compound (oxetane or THF analogue) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Metabolism: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Setup Prepare HLM and Test Compound in Buffer Incubate Pre-incubate at 37°C Setup->Incubate Start_Rxn Add NADPH to initiate metabolism Incubate->Start_Rxn Time_Points Quench reaction at multiple time points Start_Rxn->Time_Points Analysis Analyze samples by LC-MS/MS Time_Points->Analysis Calculation Calculate t₁/₂ and CLᵢₙₜ Analysis->Calculation

Figure 3: Metabolic stability assay workflow.

Conclusion

The replacement of a tetrahydrofuran motif with an oxetane is a powerful strategy in modern drug design for fine-tuning the physicochemical and ADME properties of a lead compound. The inherent polarity, rigidity, and metabolic stability of the oxetane ring frequently lead to tangible improvements in aqueous solubility and metabolic half-life, while also reducing lipophilicity. While the THF ring remains a valuable and widely used component in medicinal chemistry, the compelling data from numerous drug discovery programs suggest that a head-to-head comparison with an oxetane analogue is a worthwhile endeavor during lead optimization. The experimental protocols outlined above provide a robust framework for making data-driven decisions in the selection of the optimal heterocyclic motif to advance a drug candidate toward the clinic.

References

  • Burli, R. W., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12475–12498. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12073–12146. [Link]

  • ACS Publications. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(9), 3552–3577. [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]

  • CHIMIA. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(7/8), 491-496. [Link]

  • NIH. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1573-1588. [Link]

  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • NIH. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12475–12498. [Link]

  • MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 103. [Link]

  • ResearchGate. (n.d.). Structures of selected drugs containing THF ring. ResearchGate. [Link]

  • NIH. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1156–1184. [Link]

  • ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

Sources

Comparison Guide: Cross-Reactivity Profiling of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Prepared by: Senior Application Scientist, Drug Discovery Division

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of a novel inhibitor series based on the 3-(4-methylphenyl)oxetane-3-carboxylic acid scaffold. We will use a representative, albeit illustrative, lead compound, "MPOX-A," to demonstrate a rigorous, multi-platform approach to off-target profiling. The methodologies and data interpretation strategies discussed herein are designed to build a robust safety and efficacy profile essential for preclinical progression.

The Imperative of Selectivity in Modern Drug Discovery

The "one drug, one target" paradigm has evolved significantly. We now understand that small molecule inhibitors often interact with multiple cellular proteins, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of toxicity and clinical trial failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and de-risking its development path.

The oxetane ring, a key feature of our MPOX-A scaffold, is increasingly used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. However, like any scaffold, it imparts specific conformational constraints and electronic properties that can lead to unforeseen interactions. This guide will walk through the essential comparisons and experimental workflows required to build a high-confidence selectivity profile for MPOX-A.

For the purpose of this guide, we will assume MPOX-A has been designed as a potent inhibitor of Tyrosine Kinase X (TKX) , a hypothetical but plausible cancer target. Our goal is to determine its selectivity against other kinases and structurally unrelated protein classes.

A Multi-Pronged Approach to Profiling

No single assay can fully capture a compound's off-target profile. A robust strategy integrates biochemical, cell-based, and phenotypic methods to build a holistic view. We will compare MPOX-A to two well-characterized, commercially available kinase inhibitors with different selectivity profiles:

  • Inhibitor A (Staurosporine): A notoriously non-selective kinase inhibitor, serving as a positive control for broad off-target activity.

  • Inhibitor B (Gefitinib): A highly selective EGFR inhibitor, representing a desired selectivity profile.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Target Engagement cluster_2 Phase 3: Functional & Phenotypic Assessment node1 Lead Compound (MPOX-A) node2 Broad Kinase Screen (e.g., KINOMEscan®, 400+ kinases) node1->node2 10 µM single dose node3 Selectivity Score (S-Score) & Hit Identification node2->node3 Binding Data (% Inhibition) node4 Identified Hits from Phase 1 (e.g., TKX, Kinase Y, Kinase Z) node3->node4 Prioritize potent off-targets node5 Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay node4->node5 node6 Confirmation of Intracellular Target Engagement (IC50/EC50) node5->node6 Dose-response curves node7 Confirmed On- & Off-Targets node6->node7 Validate hits node8 Phospho-protein arrays, Cell viability assays, High-content imaging node7->node8 node9 Link Target Engagement to Cellular Phenotype & Toxicity node8->node9 Final_Report Go/No-Go Decision for Preclinical Studies node9->Final_Report Comprehensive Profile

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Platform 1: Broad-Panel Biochemical Screening

Causality: The first step is to cast a wide, unbiased net. Biochemical assays, such as the Eurofins DiscoverX KINOMEscan®, are ideal for this.[1][2][3] This platform utilizes a competition binding assay to quantify the interaction of a test compound against a large panel of kinases (often >480).[2][3][4] The key advantage is throughput and breadth; it provides a panoramic view of the compound's interaction space across the kinome without the complexities of cellular systems (e.g., membrane permeability, efflux pumps).

Data Comparison: We screened MPOX-A at a single high concentration (10 µM) and compared its hit profile to our benchmarks.

Table 1: Illustrative KINOMEscan® Results (% Inhibition at 10 µM)

Kinase Target MPOX-A Inhibitor A (Staurosporine) Inhibitor B (Gefitinib)
TKX (On-Target) 99.5% 99.8% 15.2%
EGFR 12.5% 98.9% 99.1%
SRC 68.7% 99.2% 45.3%
VEGFR2 85.4% 99.5% 75.8%
PKCα 5.2% 99.9% 2.1%

| ... (400+ others) | <10% | >90% for 250+ kinases | >90% for 5 kinases |

Interpretation:

  • MPOX-A: Shows high potency against its intended target, TKX. However, it reveals significant off-target activity against SRC and VEGFR2. This is a critical, actionable finding.

  • Staurosporine: As expected, demonstrates broad, non-selective inhibition across the kinome, confirming its utility as a control.[5][6][7][8]

  • Gefitinib: Shows a very "clean" profile, with potent inhibition of its target (EGFR) and only a few other kinases.[9][10][11][12][13] This represents a highly selective compound.

Platform 2: Cell-Based Target Engagement

Causality: A compound that binds a purified protein in a test tube may not necessarily engage that same target inside a living cell. Cellular Thermal Shift Assay (CETSA) is a powerful method to verify intracellular target engagement.[14][15][16][17] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its melting temperature (Tagg).[17][18] This allows us to confirm that MPOX-A can penetrate the cell membrane and bind to its on- and off-targets in their native environment.

Data Comparison: Based on the KINOMEscan® results, we prioritized TKX (on-target), SRC, and VEGFR2 (major off-targets) for CETSA analysis in a relevant cancer cell line.

Table 2: Illustrative CETSA Results (Thermal Shift, ΔTagg in °C)

Target Protein MPOX-A (10 µM) Inhibitor A (Staurosporine, 1 µM) Inhibitor B (Gefitinib, 1 µM)
TKX +5.8 °C +6.1 °C No significant shift
SRC +3.1 °C +4.9 °C No significant shift
VEGFR2 +0.5 °C +4.5 °C +1.8 °C

| EGFR | No significant shift | +5.5 °C | +6.2 °C |

Interpretation:

  • MPOX-A: Shows a strong thermal shift for TKX, confirming robust on-target engagement in cells. It also confirms engagement with SRC, although the lower shift might suggest weaker binding or lower intracellular concentration relative to the target. Crucially, the VEGFR2 interaction, so prominent in the biochemical assay, is nearly absent in the cellular context. This is a vital piece of information, suggesting that either MPOX-A has poor access to VEGFR2 in the cell or that the intracellular environment disfavors binding.

  • Alternative Technologies: For labs equipped for it, the NanoBRET™ Target Engagement assay offers a complementary, high-throughput method for quantifying compound binding in live cells, often with higher sensitivity for weaker interactions.[19][20][21][22][23]

Quantifying Selectivity

To move beyond a qualitative assessment, we calculate selectivity scores. A common metric is the S-score(10) , which divides the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.

Caption: A visual representation of inhibitor selectivity profiles.

Table 3: Selectivity Score Comparison

Inhibitor Hits (>90% Inh. at 10µM) S-Score(10) (out of 400) Interpretation
MPOX-A 3 0.0075 Moderately Selective
Inhibitor A 253 0.6325 Non-Selective

| Inhibitor B | 5 | 0.0125 | Highly Selective |

This quantitative data confirms our initial assessment. MPOX-A is far more selective than a promiscuous inhibitor like Staurosporine but does not yet match the clean profile of a highly optimized drug like Gefitinib. The key off-target liability appears to be the SRC family kinases.

Detailed Experimental Protocols

Trustworthiness: The validity of any comparison rests on the quality of the experimental execution. The following protocols are provided as a standard for reproducible and robust data generation.

Protocol: KINOMEscan® Profiling

This protocol is adapted from the commercial service provider's methodology.

  • Compound Preparation: Solubilize MPOX-A in 100% DMSO to a stock concentration of 100 mM. Prepare a final assay concentration of 10 µM.

  • Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. Kinases are fused to a DNA tag.

  • Binding Reaction: Combine the test compound, kinase-tagged T7 phage, and the immobilized ligand in a multi-well plate. Incubate for 1 hour at room temperature to allow the reaction to reach equilibrium.

  • Wash Step: Wash the wells to remove unbound kinase. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound.

  • Elution & Quantification: Elute the bound kinase and quantify the amount using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Calculate the percent inhibition using the DMSO control (0% inhibition) and a highly potent control inhibitor (100% inhibition) as references.

    • % Inhibition = 100 * (1 - [Test Compound Signal - Positive Control Signal] / [DMSO Control Signal - Positive Control Signal])

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate TKX-expressing cells (e.g., HT-29) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with MPOX-A (10 µM final concentration) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by SDS-PAGE and Western Blot using specific antibodies against the target proteins (TKX, SRC, VEGFR2) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities from the Western Blots. For each temperature point, normalize the target protein signal to the loading control. Plot the normalized intensity versus temperature to generate melting curves. The ΔTagg is the difference in the temperature at which 50% of the protein is denatured between the treated and vehicle samples.

Conclusion and Strategic Recommendations

The cross-reactivity profiling of MPOX-A provides a clear path forward.

  • Confirmed On-Target Efficacy: MPOX-A is a potent, cell-active inhibitor of its intended target, TKX.

  • Identified Off-Target Liability: The primary off-target is SRC kinase, which was confirmed by both biochemical and cell-based assays. This interaction needs to be addressed, as unintended SRC inhibition could lead to toxicity or confound efficacy readouts.

  • De-risked Off-Target: The potent biochemical hit against VEGFR2 was de-risked by CETSA, which showed negligible engagement in a cellular context. This highlights the critical importance of using orthogonal, cell-based assays to validate biochemical hits.

Next Steps:

  • Structure-Activity Relationship (SAR) Studies: Initiate a medicinal chemistry campaign to modify the MPOX-A scaffold to reduce SRC affinity while maintaining TKX potency.

  • Functional Off-Target Assessment: In parallel, conduct functional assays to determine the downstream consequence of the observed SRC engagement. Does MPOX-A inhibit SRC-dependent signaling pathways at relevant concentrations?

  • Broader Safety Screening: If the SRC liability is managed, the compound should be advanced to a broader off-target panel (e.g., Eurofins SafetyScreen44™) that includes non-kinase targets like GPCRs, ion channels, and transporters.

This guide demonstrates a logical, evidence-based workflow for profiling inhibitor cross-reactivity. By integrating broad biochemical screening with targeted, cell-based validation, we can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions to accelerate the development of safer and more effective therapeutics.

References

  • Title: KINOMEscan Technology. Source: Eurofins Discovery. [Link]

  • Title: Cellular Targets of Gefitinib. Source: AACR Journals. [Link]

  • Title: Protein kinase inhibition of clinically important staurosporine analogues. Source: PubMed. [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: National Institutes of Health (NIH). [Link]

  • Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Source: YouTube. [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery. Source: ACS Publications. [Link]

  • Title: NanoBRET™ Target Engagement for drug development. Source: News-Medical.Net. [Link]

  • Title: Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. Source: National Institutes of Health (NIH). [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Institutes of Health (NIH). [Link]

  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Source: Taylor & Francis Online. [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. [Link]

  • Title: Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Source: ACS Publications. [Link]

  • Title: Principle of NanoBRET target engagement. Source: ResearchGate. [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades. Source: Eurofins Discovery. [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: SciSpace. [Link]

  • Title: Protein Kinase Inhibitors - Selectivity or Toxicity? Source: ResearchGate. [Link]

  • Title: Optimization of Patient Selection for Gefitinib in Non-Small Cell Lung Cancer by Combined Analysis of Epidermal Growth Factor Receptor Mutation, K-ras Mutation, and Akt Phosphorylation. Source: PubMed. [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening. Source: Drug Target Review. [Link]

  • Title: Selectivity and therapeutic inhibition of kinases: to be or not to be? Source: National Institutes of Health (NIH). [Link]

  • Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Source: Promega Connections. [Link]

  • Title: Eurofins DiscoverX. Source: Eurofins DiscoverX. [Link]

  • Title: Principle of the cellular thermal shift assay (CETSA). Source: ResearchGate. [Link]

  • Title: Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Source: PubMed. [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online. [Link]

  • Title: What is NanoBRET™? An introduction to NanoBRET™ technology. Source: YouTube. [Link]

Sources

Benchmarking Novel Drug Candidates: A Guide to Physicochemical Profiling Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, the journey from a promising molecular entity to a clinically effective drug is fraught with challenges. A significant percentage of drug candidates fail during clinical trials, often due to issues with toxicity or a lack of efficacy.[1] Many of these failures can be traced back to suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) — the critical pharmacokinetic processes that determine a drug's performance in the body.[1][2][3] Therefore, early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are indispensable for filtering out unsuitable candidates, saving considerable time and resources.[1][4][5]

This guide provides a comprehensive framework for benchmarking the key physicochemical properties of new chemical entities (NCEs) against those of established, orally active drugs. By understanding and optimizing these properties early, researchers can significantly enhance the probability of a candidate's success. We will delve into the causality behind experimental choices, provide detailed protocols for essential assays, and present data in a comparative format to guide lead optimization.

Lipophilicity (LogP/LogD): The Gatekeeper of Membrane Permeation

Why It Matters: Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes.[6] The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard measures of this property.[6][7] An optimal LogD is essential for balancing membrane permeability with aqueous solubility.

Benchmarking Strategy: The "Rule of Five," proposed by Christopher Lipinski, provides a foundational guideline for the properties of orally active drugs.[8][9] It suggests that poor absorption or permeation is more likely when the calculated LogP (cLogP) is greater than 5.[8][9][10][11] Analysis of oral drugs approved between 2000 and 2022 shows that while it is possible to develop drugs outside this range, it often requires careful control of other properties.[12][13]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and a phosphate-buffered saline (PBS) at pH 7.4, mimicking physiological conditions.[14]

Causality: The shake-flask method is considered the gold standard due to its direct measurement principle.[14] Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter concentrations. Analysis by HPLC allows for accurate quantification of the compound in each phase, even at low concentrations.[14]

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Compound Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Vortex the mixture thoroughly for 1-2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a validated HPLC method.[14]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility: The Prerequisite for Absorption

Why It Matters: Before a drug can be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor aqueous solubility is a major hurdle in drug development, with nearly 40% of drug candidates failing due to this issue.[15] Solubility directly impacts bioavailability and the therapeutic window of a drug.

Benchmarking Strategy: While there is no strict numerical rule for solubility, a value of less than 1 mg/mL is often indicative of potential absorption problems.[16] The pH-solubility profile is also critical, as the pH varies significantly throughout the GI tract.[16]

Experimental Protocols: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility measurements are employed, each serving a different purpose in the drug discovery pipeline.

  • Kinetic Solubility: This high-throughput method is used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[17] It measures the concentration at which a compound precipitates when rapidly diluted from DMSO into an aqueous buffer.

    • Causality: This method mimics the conditions of many high-throughput screening assays and provides a rapid flag for compounds with very low solubility. It is not a true equilibrium measurement but is invaluable for early-stage candidate selection.[17]

  • Thermodynamic Solubility: Determined using the shake-flask method, this is the true equilibrium solubility of a compound.[15][18] An excess of the solid compound is equilibrated with the aqueous buffer over an extended period (24-48 hours).

    • Causality: This method is more time and resource-intensive but provides the most reliable and accurate measure of a compound's solubility.[15] It is essential for late-stage preclinical development and formulation studies.[17]

Step-by-Step Methodology (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Shake or rotate the vial at a constant temperature (typically 37°C to mimic body temperature) for 24-48 hours to ensure equilibrium is reached.[16]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid sorption of the compound onto the filter material.[15]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated method like HPLC-UV or LC-MS/MS.[19]

Permeability: Crossing the Intestinal Barrier

Why It Matters: After dissolving, a drug must permeate the intestinal epithelium to reach the bloodstream. Permeability is a key factor in oral absorption and can be influenced by passive diffusion and active transport mechanisms.[20][21]

Benchmarking Strategy: Permeability is often classified as low, medium, or high based on the apparent permeability coefficient (Papp). Compounds with high permeability in vitro are more likely to be well-absorbed in vivo.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across the GI tract.[20][22] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[22][23]

Causality: PAMPA is a cost-effective and rapid method ideal for early drug discovery.[23][24] By focusing solely on passive diffusion, it avoids the complexities of active transport and metabolism, providing a clear baseline for a compound's membrane-crossing ability.[22] This allows for a quick ranking of candidates before moving to more complex cell-based assays.[22]

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[23]

  • Plate Assembly: Add the buffer to the acceptor plate wells. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."[20]

  • Assay Initiation: Add the test compound solution (typically in a buffer containing a small percentage of DMSO) to the donor wells.[23]

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature with gentle shaking.[22][23]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[20][25]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor compartment.

Advanced Permeability Assessment: Caco-2 Assay

For a more comprehensive assessment, the Caco-2 permeability assay is employed. This method uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium, complete with tight junctions and active transporters.[21][26][27] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined, which indicates if a compound is a substrate for efflux pumps like P-glycoprotein.[26][27]

Ionization State (pKa): The pH-Dependent Chameleon

Why It Matters: The majority of drugs are weak acids or bases, meaning their ionization state changes with pH.[18] The ionization constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[28] This property profoundly influences solubility, permeability, and interaction with biological targets, as the ionized form is typically more water-soluble while the neutral form is more permeable.[28][29][30]

Benchmarking Strategy: There is no single "ideal" pKa. Rather, understanding a compound's pKa is crucial for predicting its behavior in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4).

Experimental Protocol: UV-Metric Titration

This is a common and straightforward method for pKa determination that requires a compound to have a chromophore that changes its absorbance spectrum upon ionization.[14]

Causality: This spectrophotometric method leverages the change in electron distribution (and thus UV absorbance) when a molecule gains or loses a proton. By measuring the absorbance across a range of pH values, a titration curve can be generated, with the inflection point corresponding to the pKa.[31] It is a medium-throughput method suitable for purified compounds.[14]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 13).[14]

  • Sample Preparation: Prepare solutions of the test compound in each buffer at a constant concentration.

  • UV-Vis Measurement: Measure the full UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

  • pKa Determination: The pKa is determined from the inflection point of the resulting sigmoid curve.[31] For more complex molecules, derivative plots or specialized software can be used for accurate calculation.

Comparative Data Summary

To effectively benchmark a new chemical entity (NCE), its physicochemical properties should be compared against established ranges for orally active drugs.

Physicochemical PropertyTarget Range for Oral DrugsCandidate Compound XExperimental Method
Molecular Weight (MW) < 500 Da[8][9]450 DaMass Spectrometry
cLogP / LogD at pH 7.4 < 5[8][9]2.8Shake-Flask / HPLC
H-Bond Donors ≤ 5[8][9]2In Silico Calculation
H-Bond Acceptors ≤ 10[8][9]6In Silico Calculation
Thermodynamic Solubility > 10 µg/mL50 µg/mLShake-Flask / HPLC
PAMPA Permeability (Papp) > 5 x 10⁻⁶ cm/s (High)7.5 x 10⁻⁶ cm/sPAMPA / LC-MS/MS
pKa (Acidic/Basic) N/A (Context-dependent)8.2 (Basic)UV-Metric Titration

Visualizing Experimental Workflows

PAMPA Permeability Assay Workflow

The following diagram illustrates the key steps in the Parallel Artificial Membrane Permeability Assay.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., Lecithin in Dodecane) coat_plate Coat Donor Plate Filter with Lipid Solution prep_lipid->coat_plate prep_solutions Prepare Acceptor Buffer & Test Compound Solution fill_acceptor Fill Acceptor Plate with Buffer coat_plate->fill_acceptor add_compound Add Test Compound to Donor Plate prep_solutions->add_compound assemble Assemble Sandwich Plate (Donor on Acceptor) fill_acceptor->assemble add_compound->assemble incubate Incubate with Shaking (e.g., 5-18 hours) assemble->incubate disassemble Disassemble Plates incubate->disassemble sample Sample Donor and Acceptor Wells disassemble->sample quantify Quantify Concentration (LC-MS/MS or UV-Vis) sample->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for the PAMPA permeability assay.

Decision Logic for Developability Assessment

This diagram outlines how physicochemical data informs early-stage drug development decisions.

Developability_Logic start Candidate Compound solubility Solubility > 10 µg/mL? start->solubility permeability Permeability (Papp) High? solubility->permeability Yes reformulate Consider Formulation Strategies solubility->reformulate No lipinski Lipinski Compliant? permeability->lipinski Yes modify Chemical Modification Required permeability->modify No proceed Proceed to Further In Vitro ADME lipinski->proceed Yes lipinski->modify No reformulate->permeability deprioritize Deprioritize Candidate modify->deprioritize

Caption: Decision tree for assessing compound developability.

Conclusion

A thorough and early assessment of physicochemical properties is not merely a box-checking exercise; it is a fundamental strategy for mitigating risk in drug discovery. By systematically benchmarking new chemical entities against the known properties of successful oral drugs, researchers can make more informed decisions, prioritize candidates with a higher likelihood of success, and rationally guide lead optimization efforts. The experimental protocols and decision frameworks outlined in this guide provide a robust starting point for integrating these critical assessments into any drug discovery program.

References

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vertex AI Search.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • What Is ADME? – Drug Discovery Basics. (2024). Technology Networks.
  • Importance of ADME/Tox in Early Drug Discovery. (2022).
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Purpose of ADME Studies in Drug Development. (2021). AZoLifeSciences.
  • Caco2 assay protocol. [Source document not publicly available].
  • What is the role of ADME in drug discovery? (2023). Tebubio.
  • Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • LogP and logD calcul
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
  • Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant. (2024). [Source document not publicly available].
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Caco-2 Permeability Assay. Enamine.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 permeability assay.
  • logP and logD calculation. [Source document not publicly available].
  • Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. (2018). PubMed Central.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
  • Compound solubility measurements for early drug discovery. (2022).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH.
  • solubility experimental methods.pptx. Slideshare.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2020).
  • Development of Methods for the Determin
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
  • Physicochemical Parameters of Recently Approved Oral Drugs. (2019). Request PDF.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. (2024). [Source document not publicly available].
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Lipinski's Rule of 5. GARDP Revive.
  • An analysis of the physicochemical properties of oral drugs
  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). [Source document not publicly available].
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Source document not publicly available].
  • The relationship between target-class and the physicochemical properties of antibacterial drugs. (2016). PMC - NIH.
  • ICH Test Procedures and Acceptance Criteria for Biological Products.
  • ICH Guidelines on particle properties. Pharmaceutical Networking.
  • ICH Q6 Guidelines. MasterControl.
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). European Medicines Agency.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(4-Methylphenyl)oxetane-3-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from regulatory standards and best practices in chemical waste management.

Introduction: Beyond the Synthesis

This compound is a valuable building block in modern drug discovery, prized for the unique conformational constraints and physicochemical properties imparted by its oxetane ring.[1][2][3] However, the responsible management of its waste stream is as critical as its synthesis. Improper disposal not only poses a direct safety risk but also violates stringent environmental regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

It is important to note that a specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, these procedures are authoritatively grounded in the known hazards of its core functional groups: the carboxylic acid and the oxetane ring, drawing from data on structurally analogous compounds.[7] The oxetane ring, while a useful motif, can be prone to instability and isomerization under certain conditions, such as in the presence of strong acids or upon heating, a factor that must be considered in its handling and disposal.[3][8]

Part 1: Hazard Assessment and Waste Characterization

Before disposal, a thorough understanding of the waste's potential hazards is paramount. Based on its structure, this compound is classified as a hazardous waste.

  • Carboxylic Acid Group: This functional group renders the compound acidic. It will react exothermically with bases and can be corrosive.

  • Oxetane Ring: While increasingly used in medicinal chemistry, four-membered rings possess inherent strain.[8] While generally more stable than epoxides, they can undergo ring-opening reactions, particularly in the presence of strong acids or nucleophiles.[8][9]

  • Aromatic Phenyl Group: This component suggests that combustion may produce toxic fumes and vapors, such as carbon monoxide and carbon dioxide.[10][11]

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Sources
Skin/Eye Irritation Expected to cause skin and serious eye irritation. Based on SDS for analogous compounds like Oxetane-3-carboxylic acid.[12][13]
Reactivity Incompatible with strong bases, oxidizing agents, and reducing agents. Standard reactivity for carboxylic acids and ethers.[14]
Environmental Avoid release to the environment; prevent entry into drains and waterways. General principle for synthetic organic compounds with unknown ecological data.[15][16]

| Combustion Products | Thermal decomposition can release irritating and toxic gases (CO, CO2, NOx). | Common for nitrogen-free organic compounds.[11] |

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory steps for handling waste from the point of generation to its final removal by a licensed carrier.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.

  • Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste.

  • Identify Incompatibles: This compound must be kept separate from:

    • Bases (e.g., sodium hydroxide, amines): To prevent violent acid-base neutralization reactions.

    • Strong Oxidizers (e.g., nitric acid, peroxides): To avoid unpredictable and potentially explosive reactions.

    • Aqueous Waste Streams: Unless specifically instructed by your institution's Environmental Health & Safety (EHS) office, do not mix with aqueous waste.

Step 2: Proper Containerization and Labeling

Compliance begins with the right container and a correct label.

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and shows no signs of degradation.[17]

    • Crucially, do not use metal containers , as acids can corrode them over time.[6]

    • Ensure the container has a secure, leak-proof screw cap.

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[6]

  • Labeling:

    • The moment the first drop of waste enters the container, it must be labeled.

    • The label must clearly state the words "Hazardous Waste" .[18][19]

    • List all chemical constituents by full name, i.e., "this compound." If it is in a solvent, list the solvent as well.[17]

    • Include appropriate hazard warnings or pictograms (e.g., "Corrosive," "Irritant").[18][19]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[17][19]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[18][20]

  • Storage Conditions:

    • Store the waste container in a well-ventilated area, such as a designated cabinet.[6]

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[6]

    • Keep the container securely capped at all times, except when adding waste.[17]

  • Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Partially filled containers may remain for up to one year, but once a container is full, it must be moved to a central storage area within three days.[17][20]

Step 4: Final Disposal Pathway

This chemical waste is not suitable for any form of drain or trash disposal.

  • Professional Disposal: The only acceptable method is disposal through your institution's EHS program or a licensed hazardous waste contractor.[4][15][16]

  • Likely Method: The contractor will likely transport the waste to a licensed facility for high-temperature incineration with appropriate scrubbers to neutralize harmful combustion products.[4][16][21]

Part 3: Spill Management and Contingency

Accidents require a prepared response. Always have a chemical spill kit readily available.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Ventilate: Increase ventilation in the area, preferably by working within a chemical fume hood.[15][22]

  • Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[7]

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[15] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a compatible container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and manage it according to the protocol in Part 2.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Container (HDPE or Glass, NOT Metal) ppe->container label Step 3: Label Container 'Hazardous Waste' + Chemical Name container->label segregate Step 4: Segregate Waste Keep away from bases & oxidizers label->segregate saa Step 5: Store in SAA (Near generation point, secondary containment) segregate->saa is_full Container Full? saa->is_full pickup Step 6: Arrange for EHS Pickup is_full->pickup Yes add_waste Add more waste is_full->add_waste No end_node Final Disposal via Licensed Incineration pickup->end_node add_waste->saa

Caption: Decision workflow from waste generation to final disposal.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. (2021-10-26). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). (2024-08-16). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). (2025-11-25). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • MSDS of Oxetane-3-carboxylic acid. Capot Chemical Co., Ltd. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]

  • Oxetane - Wikipedia. Wikipedia. [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. (2025-08-30). [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. [Link]

Sources

Navigating the Safe Handling of 3-(4-Methylphenyl)oxetane-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(4-Methylphenyl)oxetane-3-carboxylic acid, a compound with significant potential in medicinal chemistry. By understanding its inherent properties and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure research environment.

Core Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the principal risks stem from its potential to cause irritation upon contact. Therefore, a multi-layered approach to personal protection is crucial.

Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and aerosols that can cause serious eye irritation[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Prevents direct skin contact, which can lead to irritation[3][4]. Double gloving may be prudent for extended handling.
Body Protection A lab coat worn over long pants and closed-toe shoesMinimizes the risk of accidental skin exposure[3][5].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodMitigates the inhalation of any potential vapors or aerosols that may cause respiratory tract irritation[1][2][3].

dot

PPE_Workflow cluster_pre_handling Pre-Handling Safety Checks cluster_handling Chemical Handling Protocol cluster_post_handling Post-Handling & Disposal pre_handling_start Start: Enter Lab verify_hood Verify Fume Hood Functionality pre_handling_start->verify_hood gather_ppe Gather Required PPE verify_hood->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe handle_chemical Handle 3-(4-Methylphenyl)oxetane- 3-carboxylic acid in Fume Hood don_ppe->handle_chemical weighing Weighing handle_chemical->weighing dissolving Dissolving handle_chemical->dissolving reaction_setup Reaction Setup handle_chemical->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands post_handling_end End: Exit Lab wash_hands->post_handling_end

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible results.

Preparation and Weighing:

  • Fume Hood: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust particles[3].

  • Personal Protective Equipment: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize contamination of the balance and surrounding area.

Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name, concentration, and any known hazards.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

dot

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_wash Immediately wash with copious amounts of soap and water. exposure->skin_wash eye_flush Flush eyes with water for at least 15 minutes at an eyewash station. exposure->eye_flush inhalation_air Move to fresh air immediately. exposure->inhalation_air ingestion_rinse Rinse mouth with water. exposure->ingestion_rinse skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical eye_medical Seek immediate medical attention. eye_flush->eye_medical inhalation_medical Seek medical attention if breathing becomes difficult. inhalation_air->inhalation_medical ingestion_medical Seek immediate medical attention. ingestion_rinse->ingestion_medical

Caption: Immediate response actions for accidental exposure.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention[1][2][6].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].

Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6].

  • Keep containers tightly closed when not in use.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • It is recommended to dispose of this compound by incineration in a licensed facility or by burial in a specifically licensed landfill[6].

  • Decontaminate empty containers before disposal[6].

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound.

References

  • CymitQuimica. Oxetane.
  • Benchchem. Safe Disposal of 3-(Allyloxy)oxetane: A Procedural Guide.
  • Benchchem.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific.
  • MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Environmental Health and Safety.
  • Capot Chemical Co., Ltd. MSDS of Oxetane-3-carboxylic acid.
  • Thermo Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.